molecular formula C12H26 B14546759 3-Ethyl-3,4-dimethyloctane CAS No. 62212-28-6

3-Ethyl-3,4-dimethyloctane

Cat. No.: B14546759
CAS No.: 62212-28-6
M. Wt: 170.33 g/mol
InChI Key: AOQVLRSMPNHJPF-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62212-28-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-3,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10-11(4)12(5,7-2)8-3/h11H,6-10H2,1-5H3

InChI Key

AOQVLRSMPNHJPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C)(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3,4-dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As an isomer of dodecane (B42187), its specific arrangement of ethyl and methyl groups on the octane (B31449) backbone results in distinct physical and chemical properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, intended for use in research, chemical synthesis, and computational modeling. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related isomers and established principles of hydrocarbon chemistry to provide a thorough understanding.

Core Chemical Properties

The fundamental identifiers and computed properties of this compound are well-established. These form the basis for its characterization and are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62212-28-6[1]
Canonical SMILES CCCCC(C)C(C)(CC)CC[1]
InChI Key AOQVLRSMPNHJPF-UHFFFAOYSA-N[1]

Physicochemical Data

PropertyValueNotes
Boiling Point Data not availableIndicated as available from SpringerMaterials, but a specific value could not be retrieved. For comparison, the isomer 3-Ethyl-2,7-dimethyloctane has a boiling point of 196°C.[2]
Melting Point Data not availableExpected to be a low value, typical for branched alkanes. For comparison, the isomer 3-Ethyl-2,7-dimethyloctane has an estimated melting point of -50.8°C.[2]
Density Data not availableFor comparison, the isomer 3-Ethyl-2,7-dimethyloctane has a density of 0.7546 g/cm³.[2]
Solubility in Water Data not availableExpected to be very low, consistent with other nonpolar alkanes.

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from the analysis of similar branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically non-equivalent protons. The spectrum would feature overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons. The terminal methyl groups would likely appear as triplets, while the internal methyl and methylene (B1212753) groups would exhibit more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would provide more distinct signals for each of the unique carbon atoms in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbons. The chemical shifts would be in the typical range for sp³-hybridized carbons in alkanes.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 170, corresponding to its molecular weight.[3] The fragmentation pattern is expected to be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds at the branching points, leading to the formation of stable carbocations. The differentiation of various C₁₂H₂₆ isomers is possible through detailed analysis of these fragmentation patterns.[4]

Experimental Protocols

While specific experimental data for this compound is scarce, the following are general methodologies for determining the key physicochemical properties of liquid alkanes.

Boiling Point Determination (Micro-method)
  • Sample Preparation: A small amount of the purified liquid is placed in a capillary tube, which is then attached to a thermometer.

  • Apparatus: A Thiele tube or a similar oil bath apparatus is used for uniform heating.

  • Procedure: The apparatus is heated gradually. The temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level inside the capillary starts to rise upon slight cooling is recorded as the boiling point.

Density Measurement
  • Instrumentation: A pycnometer or a vibrating tube densitometer is used for accurate density measurements.

  • Procedure (Pycnometer):

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the sample liquid, and its mass is measured.

    • The volume of the pycnometer is calibrated using a liquid of known density (e.g., deionized water).

    • The density is calculated as the mass of the sample divided by its volume.

  • Temperature Control: The temperature must be precisely controlled and recorded as density is temperature-dependent.

Synthesis

A specific, documented synthesis for this compound was not found in the reviewed literature. However, a plausible synthetic route for a branched alkane of this nature would involve a Grignard reaction followed by reduction.

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Coupling cluster_step3 Step 3: Reduction start 2-bromopentane product1 sec-pentylmagnesium bromide (Grignard Reagent) start->product1 in dry ether reactant1 Magnesium reactant1->product1 product2 3-Ethyl-3,4-dimethyloctan-3-ol product1->product2 reactant2 4-methyl-3-heptanone reactant2->product2 final_product This compound product2->final_product reactant3 HI / Red Phosphorus reactant3->final_product

Caption: A plausible synthetic workflow for this compound.

Logical Relationships of Properties

The chemical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the macroscopic physical properties.

Properties_Relationship structure Molecular Structure (C₁₂H₂₆, Branched) imf Intermolecular Forces (Van der Waals) structure->imf determines spectroscopy Spectroscopic Properties structure->spectroscopy determines phys_props Physical Properties imf->phys_props influences boiling_point Boiling Point phys_props->boiling_point density Density phys_props->density solubility Solubility phys_props->solubility nmr NMR Spectra spectroscopy->nmr ms Mass Spectrum spectroscopy->ms

Caption: Logical relationships of this compound's properties.

Conclusion

This compound is a specific isomer of dodecane for which detailed experimental data is not extensively available in public databases. This guide has summarized the core, known properties and provided context through data from related compounds and general chemical principles. For researchers requiring precise quantitative data, experimental determination following the outlined general protocols is recommended. The provided information on expected spectroscopic characteristics and a plausible synthetic route can serve as a valuable starting point for further investigation of this compound.

References

3-Ethyl-3,4-dimethyloctane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-3,4-dimethyloctane

This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. The guide covers its chemical identifiers, physicochemical properties, and generalized experimental protocols for the synthesis and analysis of branched alkanes.

Chemical Identifiers and Nomenclature

This compound is a saturated branched-chain alkane. Accurate identification of this compound is crucial for its application in research and development. The primary identifiers for this compound are summarized in the table below.

Identifier TypeData
CAS Number 62212-28-6[1]
IUPAC Name This compound[1]
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
InChI InChI=1S/C12H26/c1-6-9-10-11(4)12(5,7-2)8-3/h11H,6-10H2,1-5H3[1]
InChIKey AOQVLRSMPNHJPF-UHFFFAOYSA-N[1]
Canonical SMILES CCCCC(C)C(C)(CC)CC[1]
DSSTox Substance ID DTXSID00605534[1]
Wikidata Q82503827[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 170.33 g/mol PubChem[1]
Molecular Formula C12H26PubChem[1]
XLogP3-AA (LogP) 5.8PubChem (Computed)
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
Heavy Atom Count 12PubChem (Computed)
Complexity 101PubChem (Computed)[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely reported in the available scientific literature. However, general methodologies for the synthesis and analysis of branched alkanes can be applied.

General Synthesis of Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.

Step 1: Grignard Reagent Formation and Reaction with a Ketone

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Preparation: Place magnesium turnings in the flask and add a small crystal of iodine. Add a solution of an appropriate alkyl halide (e.g., ethyl bromide) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

  • Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of a suitable ketone (e.g., 4-methyl-3-heptanone) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

  • Treat the crude tertiary alcohol with a dehydrating agent such as sulfuric acid or phosphoric acid with gentle heating to produce a mixture of alkenes.

  • Isolate and purify the alkene mixture, typically by distillation or column chromatography.

Step 3: Hydrogenation of the Alkene

  • Dissolve the purified alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete, as monitored by techniques like TLC or GC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude branched alkane.

  • Purify the product by fractional distillation or preparative gas chromatography to yield the high-purity branched alkane.[2]

General Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in a high-purity volatile solvent such as hexane (B92381) or pentane.

    • For quantitative analysis, prepare a series of calibration standards of a certified reference material of the analyte.

    • To improve accuracy, an internal standard (e.g., a non-interfering alkane like n-dodecane) can be added to all samples and standards.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 8890 GC or equivalent.

    • Mass Spectrometer: An Agilent 7250 GC/Q-TOF or equivalent.

    • Column: A non-polar capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for alkane analysis.[4]

    • Injector: Split/splitless injector, typically operated at 250 °C. A splitless injection mode is often used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

    • Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-15 °C/min) to a final temperature of around 300-325 °C.[4]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: A scan range of m/z 40-500 is typically sufficient for this class of compounds.

  • Data Analysis:

    • Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the experimental mass spectrum with a reference library (e.g., NIST/Wiley).

    • Quantification is performed by creating a calibration curve from the analysis of the standard solutions and relating the peak area of the analyte in the sample to this curve.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate a general workflow for the synthesis and analysis of branched alkanes.

G cluster_synthesis General Synthesis Workflow start Ketone + Alkyl Halide grignard Grignard Reaction start->grignard alcohol Tertiary Alcohol grignard->alcohol dehydration Dehydration alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation product Branched Alkane (e.g., this compound) hydrogenation->product

Caption: A generalized workflow for the synthesis of branched alkanes.

G cluster_analysis GC-MS Analysis Workflow sample_prep Sample Preparation (Dissolution, Standards) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Q-TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Library Search, Quantification) detection->data_processing

Caption: A typical workflow for the analysis of volatile compounds by GC-MS.

References

The Impact of Molecular Architecture on the Physical Properties of Highly Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degree of branching in alkanes profoundly influences their physical properties, a critical consideration in fields ranging from petrochemical engineering to pharmaceutical science. This technical guide provides a comprehensive analysis of the core physical properties of highly branched alkanes, including boiling point, melting point, density, viscosity, and solubility. Through a detailed examination of structure-property relationships, supported by quantitative data and standardized experimental protocols, this document serves as an in-depth resource for professionals requiring a nuanced understanding of these fundamental organic compounds.

Introduction

Alkanes, the simplest class of hydrocarbons, are foundational to organic chemistry and numerous industrial applications. While the properties of linear alkanes follow predictable trends with increasing molecular weight, the introduction of branching creates significant and sometimes counterintuitive shifts in their physical behavior. These variations arise from alterations in intermolecular forces, molecular symmetry, and packing efficiency in the condensed phases. For researchers in drug development, understanding these properties is paramount, as the alkyl chains of drug molecules can influence their solubility, membrane permeability, and overall pharmacokinetic profile. This guide explores the intricate relationship between the three-dimensional structure of highly branched alkanes and their macroscopic physical characteristics.

Boiling Point

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. In nonpolar molecules like alkanes, the predominant intermolecular interactions are London dispersion forces, which are dependent on the molecule's surface area and polarizability.

Effect of Branching: Increased branching in alkanes leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[1][2] This decrease in surface area weakens the London dispersion forces, resulting in a lower boiling point compared to their straight-chain isomers of the same molecular weight.[1][2][3] For example, the highly branched 2,2-dimethylpropane (neopentane) has a significantly lower boiling point than its linear isomer, n-pentane.[3][4]

Table 1: Boiling Points of Pentane, Hexane, Heptane, and Octane Isomers

Molecular FormulaIUPAC NameBoiling Point (°C)
C₅H₁₂ n-Pentane36.1[4][5]
2-Methylbutane (Isopentane)27.7[5]
2,2-Dimethylpropane (Neopentane)9.5[3][4]
C₆H₁₄ n-Hexane68.7[6][7]
2-Methylpentane60.3
3-Methylpentane63.3
2,2-Dimethylbutane49.7
2,3-Dimethylbutane58.0
C₇H₁₆ n-Heptane98.4[8][9]
2-Methylhexane90.0
3-Methylhexane92.0
2,2-Dimethylpentane79.2
2,3-Dimethylpentane89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9[10]
C₈H₁₈ n-Octane125.7[11][12]
2-Methylheptane117.6
3-Methylheptane118.9
4-Methylheptane117.7
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
3,4-Dimethylhexane117.7
2,2,4-Trimethylpentane (Isooctane)99.2[13][14]

Note: Data for some isomers were not immediately available in the search results and are left blank.

G cluster_0 Molecular Structure and Boiling Point cluster_1 Intermolecular Forces cluster_2 Physical Property a Linear Alkane d Large Surface Area a->d leads to b Branched Alkane e Reduced Surface Area b->e leads to c Highly Branched Alkane f Minimal Surface Area c->f leads to g Higher Boiling Point d->g results in h Lower Boiling Point e->h results in i Lowest Boiling Point f->i results in

Figure 1: Relationship between alkane branching and boiling point.

Melting Point

The melting point of a crystalline solid is influenced by both the strength of intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.

Effect of Branching: The effect of branching on melting point is less straightforward than on boiling point. For some isomers, branching leads to a decrease in melting point due to weaker intermolecular forces. However, highly branched alkanes that are also highly symmetrical can exhibit significantly higher melting points than their linear counterparts.[3][15] This is because their compact, regular shape allows them to pack more efficiently and with greater stability into a crystal lattice, requiring more energy to disrupt the solid state. A prime example is neopentane (B1206597), which has a much higher melting point than n-pentane and isopentane.[3]

Table 2: Melting Points of Pentane, Hexane, Heptane, and Octane Isomers

Molecular FormulaIUPAC NameMelting Point (°C)
C₅H₁₂ n-Pentane-129.7[4][5]
2-Methylbutane (Isopentane)-159.9[3]
2,2-Dimethylpropane (Neopentane)-16.6[3]
C₆H₁₄ n-Hexane-95[6][16]
2-Methylpentane-153.7
3-Methylpentane-118
2,2-Dimethylbutane-100
2,3-Dimethylbutane-128.6
C₇H₁₆ n-Heptane-90.6[9]
2-Methylhexane-118.3
3-Methylhexane-119.5
2,2-Dimethylpentane-123.8
2,3-Dimethylpentane-135.2
2,4-Dimethylpentane-119.2
3,3-Dimethylpentane-135.1
3-Ethylpentane-118.6
2,2,3-Trimethylbutane-25.0[15]
C₈H₁₈ n-Octane-56.8[11][12]
2-Methylheptane-109.0
3-Methylheptane-120.5
4-Methylheptane-120.7
2,2-Dimethylhexane-121.2
2,3-Dimethylhexane-100.8
2,4-Dimethylhexane-119.5
2,5-Dimethylhexane-91.3
3,3-Dimethylhexane-128.5
3,4-Dimethylhexane-109.1
2,2,4-Trimethylpentane (Isooctane)-107.4[13][14]

Note: Data for some isomers were not immediately available in the search results and are left blank.

Density

Density is a measure of mass per unit volume and is influenced by both molecular weight and how closely molecules can pack together.

Effect of Branching: Generally, branching in alkanes leads to a slight decrease in density compared to their linear isomers. This is because the branches can hinder efficient packing, leading to more empty space between molecules. However, highly symmetrical and compact branched isomers, such as neopentane, can sometimes exhibit a higher density than their less branched counterparts due to more efficient packing in the liquid state.

Table 3: Densities of Pentane, Hexane, Heptane, and Octane Isomers

Molecular FormulaIUPAC NameDensity (g/mL at 20°C)
C₅H₁₂ n-Pentane0.626[4][17]
2-Methylbutane (Isopentane)0.620
2,2-Dimethylpropane (Neopentane)0.591 (liquid at 9.5°C)[2][3]
C₆H₁₄ n-Hexane0.659 (at 25°C)[6][16]
2-Methylpentane0.653
3-Methylpentane0.664
2,2-Dimethylbutane0.649
2,3-Dimethylbutane0.662
C₇H₁₆ n-Heptane0.684[18]
2-Methylhexane0.679
3-Methylhexane0.687
2,2-Dimethylpentane0.676
2,3-Dimethylpentane0.695
2,4-Dimethylpentane0.673
3,3-Dimethylpentane0.693
3-Ethylpentane0.698
2,2,3-Trimethylbutane0.690
C₈H₁₈ n-Octane0.703 (at 25°C)[11][12]
2-Methylheptane0.698
3-Methylheptane0.706
4-Methylheptane0.704
2,2-Dimethylhexane0.695
2,3-Dimethylhexane0.712
2,4-Dimethylhexane0.700
2,5-Dimethylhexane0.694
3,3-Dimethylhexane0.711
3,4-Dimethylhexane0.719
2,2,4-Trimethylpentane (Isooctane)0.692 (at 25°C)[19][20]

Note: Some density values are reported at 25°C. Data for some isomers were not immediately available in the search results and are left blank.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is primarily dependent on the strength of intermolecular forces and molecular entanglement.

Effect of Branching: For smaller alkanes, increased branching generally leads to a lower viscosity.[21][22] The more compact, spherical shape of branched isomers reduces their ability to entangle with one another and also lessens the surface area for intermolecular attractions, allowing them to flow more easily.[21] However, for very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.

Table 4: Viscosities of Selected Alkane Isomers

Molecular FormulaIUPAC NameViscosity (mPa·s at 20°C)
C₅H₁₂ n-Pentane0.240[4][17]
2-Methylbutane (Isopentane)0.286 (at 25°C)[21]
2,2-Dimethylpropane (Neopentane)Lower than n-pentane[1]
C₆H₁₄ n-Hexane0.31 (at 25°C)[7][23]
C₇H₁₆ n-Heptane0.42[23]
C₈H₁₈ n-Octane0.542
2,2,4-Trimethylpentane (Isooctane)0.50[23]

Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that polar substances tend to dissolve in polar solvents, and nonpolar substances dissolve in nonpolar solvents.

Effect of Branching: Alkanes, whether linear or branched, are nonpolar molecules. As a result, they are virtually insoluble in polar solvents like water.[24][25][26] They are, however, generally miscible with other nonpolar organic solvents such as benzene, hexane, and carbon tetrachloride.[26][27] The degree of branching has a minimal effect on the overall solubility behavior of alkanes in either polar or nonpolar solvents, as the nonpolar character of the molecule remains the dominant factor.

Experimental Protocols

Accurate determination of the physical properties of highly branched alkanes relies on standardized experimental procedures. The following are summaries of key methodologies.

Boiling Point Determination

Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.

Protocol Summary:

  • A 100 mL sample of the alkane is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate is collected is recorded as the initial boiling point.

  • The temperature is recorded as the volume of condensate collected reaches specific percentages of the initial sample volume.

  • The final boiling point is the maximum temperature reached during the distillation.

For a more detailed analysis of boiling range distribution, gas chromatography methods such as ASTM D2887 can be employed.

Melting Point Determination

Method: Capillary Tube Method.

Protocol Summary:

  • A small amount of the finely powdered solid alkane is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus).

  • The bath is heated slowly and uniformly.

  • The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure substance.

G start Start pack_sample Pack powdered sample into capillary tube start->pack_sample place_in_apparatus Place capillary tube in melting point apparatus pack_sample->place_in_apparatus heat_slowly Heat apparatus slowly and uniformly place_in_apparatus->heat_slowly observe_melting Observe sample through magnifying lens heat_slowly->observe_melting record_t1 Record temperature at which melting begins (T1) observe_melting->record_t1 record_t2 Record temperature at which all solid has melted (T2) record_t1->record_t2 end End record_t2->end

Figure 2: Experimental workflow for melting point determination.

Density Determination

Method: Pycnometer Method.

Protocol Summary:

  • The mass of a clean, dry pycnometer (a glass flask with a specific volume) is accurately determined.

  • The pycnometer is filled with the liquid alkane, ensuring no air bubbles are present, and its mass is measured.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

  • The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

  • The density of the sample alkane is then calculated by dividing the mass of the alkane by the determined volume of the pycnometer.

Viscosity Determination

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Protocol Summary:

  • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

  • The liquid alkane is drawn into the viscometer, and the viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

  • The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Solubility Determination

Method: Qualitative Solubility Test.

Protocol Summary:

  • A small amount (e.g., 0.1 g or 0.2 mL) of the alkane is placed in a test tube.

  • A small volume (e.g., 3 mL) of the solvent (e.g., water, hexane) is added.

  • The mixture is agitated vigorously for a set period.

  • The mixture is then allowed to stand and observed for the presence of a single phase (soluble/miscible) or two distinct layers (insoluble/immiscible).

Conclusion

The physical properties of highly branched alkanes are a complex interplay of intermolecular forces, molecular symmetry, and packing efficiency. While increased branching consistently lowers boiling points due to reduced surface area, its effect on melting points is more nuanced, with highly symmetrical molecules often exhibiting elevated melting points. Density and viscosity also show subtle variations with branching. The nonpolar nature of all alkanes dictates their insolubility in water and miscibility with nonpolar solvents, regardless of their degree of branching. A thorough understanding of these structure-property relationships, supported by reliable experimental data and standardized protocols, is essential for the effective application of these compounds in scientific research and industrial development.

References

A Technical Guide to the Synthesis of Asymmetric Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of stereochemically defined, three-dimensional molecular architectures is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Asymmetric branched alkanes, as fundamental chiral building blocks, are integral to the structure of numerous pharmaceuticals and complex natural products. Their synthesis in an enantiomerically pure form is a significant challenge that has spurred the development of innovative and powerful synthetic methodologies. This guide provides an in-depth overview of key contemporary strategies for the synthesis of asymmetric branched alkanes, focusing on catalytic asymmetric cross-coupling and hydroalkylation reactions.

Catalytic Asymmetric Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. Recent advancements have extended these powerful methods to the enantioselective construction of C(sp³)–C(sp³) linkages, providing a direct route to chiral alkanes.[1] These methods often employ nickel or palladium catalysts in conjunction with chiral ligands to control the stereochemical outcome of the reaction.[2]

A significant challenge in this area is the enantioselective coupling of two different alkyl fragments.[3] Dual nickel/photoredox catalysis systems have emerged as a powerful strategy to achieve the reductive cross-coupling of two different alkyl halides.[3] This approach avoids the use of stoichiometric organometallic reagents, which can be sensitive and difficult to handle.[3]

Logical Workflow for Asymmetric Reductive Cross-Coupling

G cluster_cat Catalytic Cycle Ni0 Ni(0)L* NiI R¹-Ni(I)L* Ni0->NiI NiII R¹-Ni(II)(X)L* NiI->NiII SET NiIII R¹-Ni(III)(R²)XL* NiII->NiIII Oxidative Addition NiIII->Ni0 Reductive Elimination Product R¹-R² NiIII->Product PC_excited PC* PC_excited->NiI Reductant_ox Reductant(ox) PC_excited->Reductant_ox SET PC PC PC->PC_excited hv R1X R¹-X R1X->NiI Oxidative Addition R2X R²-X R2X->NiIII Reductant Reductant Reductant->PC Reductant->Reductant_ox caption General workflow for Ni-catalyzed asymmetric reductive cross-coupling.

Caption: General workflow for Ni-catalyzed asymmetric reductive cross-coupling.

Quantitative Data for Asymmetric Cross-Coupling Reactions
Catalyst/LigandAlkyl Halide 1Alkyl Halide 2Yield (%)ee (%)Reference
NiBr₂·glyme / Chiral Ligand1-bromo-4-phenylbutane1-iodoadamantane8592[3]
NiCl₂ / Bis(oxazoline)(1-bromoethyl)benzene1-bromobutane7895[2]
Ir-catalyst / Phosphoramidite(S)-boronic esterRacemic allylic carbonate90>99[4]
Experimental Protocol: Nickel-Catalyzed Enantioselective Reductive Cross-Coupling

This protocol is a representative example of the synthesis of an asymmetric branched alkane via nickel-catalyzed reductive cross-coupling of two alkyl halides.

Materials:

  • NiBr₂·glyme (0.02 mmol, 2 mol%)

  • Chiral bis(oxazoline) ligand (0.022 mmol, 2.2 mol%)

  • Alkyl halide 1 (1.0 mmol)

  • Alkyl halide 2 (1.2 mmol)

  • Zinc powder (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with NiBr₂·glyme (6.8 mg, 0.02 mmol), the chiral bis(oxazoline) ligand (e.g., 7.5 mg, 0.022 mmol), and zinc powder (130 mg, 2.0 mmol).

  • The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • Anhydrous DMF (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of alkyl halide 1 (1.0 mmol) and alkyl halide 2 (1.2 mmol) in anhydrous DMF (3 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at 50 °C for 24 hours.

  • Upon completion (monitored by GC-MS), the reaction is cooled to room temperature and quenched by the addition of 2 M HCl (5 mL).

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired asymmetric branched alkane.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Hydroalkylation of Alkenes

Enantioselective hydroalkylation of alkenes has emerged as a powerful and atom-economical method for the synthesis of chiral alkanes.[5] This approach involves the addition of a C-H bond across a double bond, creating a new stereocenter. Nickel hydride (NiH) catalyzed reactions have been particularly successful in this area, enabling the regio- and enantioselective hydroalkylation of various alkenes.[6][7]

These reactions often utilize a chiral ligand to control the stereochemistry of the product. The choice of ligand can also influence the regioselectivity of the addition, allowing for the formation of either β- or γ-branched products.[6]

Signaling Pathway for NiH-Catalyzed Hydroalkylation

G cluster_cat Catalytic Cycle NiH L*Ni(II)-H Ni_alkene L*Ni(II)-H(Alkene) NiH->Ni_alkene Alkene Coordination Ni_alkyl L*Ni(II)-Alkyl Ni_alkene->Ni_alkyl Hydrometallation Ni_III R-Ni(III)-Alkyl Ni_alkyl->Ni_III Oxidative Addition Ni_I L*Ni(I) Ni_I->NiH Hydride Transfer Ni_III->Ni_I Reductive Elimination Product R-Alkyl Ni_III->Product Alkene Alkene Alkene->Ni_alkene RX R-X RX->Ni_III Silane Silane Silane->NiH Base Base Base->NiH caption General pathway for NiH-catalyzed enantioselective hydroalkylation.

Caption: General pathway for NiH-catalyzed enantioselective hydroalkylation.

Quantitative Data for Enantioselective Hydroalkylation
Catalyst/LigandAlkeneAlkyl HalideYield (%)ee (%)Reference
NiBr₂·DME / SPD-Oxazoline2-vinylpyridine1-iodobutane8896[6]
Ni(COD)₂ / Bis(oxazoline)Styrene1-iodopropane9291[7]
Cationic Ir(I) / DuanPhosStyreneHeteroaryl tert-butyl acetate (B1210297)>9598[5]
Experimental Protocol: NiH-Catalyzed Regio- and Enantioselective Hydroalkylation

This protocol describes a general procedure for the synthesis of β- or γ-branched chiral aromatic N-heterocycles.[6]

Materials:

  • NiBr₂·DME (0.01 mmol, 5 mol%)

  • Chiral spirocyclic-pyrrolidine (SPD)-oxazoline ligand (0.012 mmol, 6 mol%)

  • Alkenyl azaarene (0.2 mmol)

  • Iodoalkane (0.3 mmol)

  • KF (0.4 mmol)

  • Trimethoxysilane (B1233946) (0.4 mmol)

  • Anhydrous N,N-dimethylacetamide (DMAc) (1 mL)

Procedure:

  • An oven-dried Schlenk tube is charged with NiBr₂·DME (3.1 mg, 0.01 mmol), the SPD-oxazoline ligand (e.g., 5.2 mg, 0.012 mmol), and KF (23.2 mg, 0.4 mmol) under an argon atmosphere.

  • Anhydrous DMAc (0.5 mL) is added, and the mixture is stirred at room temperature for 15 minutes.

  • The alkenyl azaarene (0.2 mmol), iodoalkane (0.3 mmol), and trimethoxysilane (48.9 mg, 0.4 mmol) are added sequentially.

  • An additional 0.5 mL of anhydrous DMAc is added to the mixture.

  • The reaction is stirred at 25 °C for 24 hours.

  • The reaction is quenched with water and extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by preparative thin-layer chromatography to yield the desired branched chiral product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The synthesis of asymmetric branched alkanes is a dynamic and evolving field in organic chemistry. The methodologies highlighted in this guide, namely catalytic asymmetric cross-coupling and enantioselective hydroalkylation, represent the forefront of this research area. These powerful strategies provide efficient and highly selective routes to a wide array of chiral building blocks that are of significant interest to the pharmaceutical and materials science industries. The continued development of novel catalysts and ligands promises to further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and valuable chiral molecules.

References

Thermodynamic Data for Dodecane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for isomers of dodecane (B42187) (C12H26). Given the vast number of isomers (355), this guide focuses on the well-characterized n-dodecane and illustrates a powerful estimation method for its branched isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the thermodynamic properties of hydrocarbons are critical.

Thermodynamic Properties of n-Dodecane

n-Dodecane, as the straight-chain isomer, is the most extensively studied of the C12H26 isomers. Its thermodynamic properties are well-documented and serve as a baseline for comparison with its branched counterparts.

PropertyValueUnits
Standard Enthalpy of Formation (Gas, 298.15 K) -290.9 ± 1.4kJ/mol
Standard Molar Entropy (Gas, 298.15 K) 622.50J/mol·K
Molar Heat Capacity at Constant Pressure (Liquid, 298.15 K) 376.00J/mol·K
Enthalpy of Vaporization (298.15 K) 61.3 ± 0.2kJ/mol
Enthalpy of Fusion 36.836kJ/mol

Estimation of Thermodynamic Properties for Branched Isomers: The Benson Group Additivity Method

Due to the sheer number of dodecane isomers, experimental determination of the thermodynamic properties for each is impractical. The Benson Group Additivity Method is a widely used and reliable technique for estimating these properties for organic molecules. This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent groups.

The general equation for the Benson Group Additivity method is:

Property = Σ (Group Contribution) + Corrections

Corrections are applied for non-nearest neighbor interactions, such as gauche interactions and 1,5-pentane interference.

Below is a table of some common group additivity values (GAVs) for alkanes, which are essential for estimating the properties of dodecane isomers.

GroupDescriptionΔH°f (298.15 K) (kJ/mol)S° (298.15 K) (J/mol·K)Cp° (300 K) (J/mol·K)
C-(C)(H)3Primary carbon-42.18127.3225.52
C-(C)2(H)2Secondary carbon-20.7139.4622.84
C-(C)3(H)Tertiary carbon-7.95-51.3019.33
C-(C)4Quaternary carbon2.09-146.8614.77

Note: These are representative values. More extensive tables with additional groups and correction terms are available in the literature.

Calculated Thermodynamic Data for Selected Dodecane Isomers

To illustrate the application of the Benson method and to provide a comparative dataset, the following table presents calculated thermodynamic data for a few representative branched isomers of dodecane. These values are estimates and should be used with an understanding of the inherent approximations of the group additivity method.

IsomerStructureCalculated ΔH°f (Gas, 298.15 K) (kJ/mol)
n-DodecaneCH3(CH2)10CH3-290.9 (Experimental)
2-MethylundecaneCH3CH(CH3)(CH2)8CH3-298.1
2,2-Dimethyl-decane(CH3)3C(CH2)7CH3-307.4
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3-335.2

Disclaimer: The calculated values are for illustrative purposes and are derived from the application of the Benson Group Additivity method with standard GAVs. Actual experimental values may vary.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. This section outlines the methodologies for key experiments.

Determination of Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid dodecane isomer (typically 0.5 - 1.0 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

  • Bomb Assembly and Pressurization: The crucible and ignition wire are placed inside the "bomb," a robust, sealed container. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Determination of Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids and solids.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the dodecane isomer (typically 5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from the differential heat flow signal, the heating rate, and the sample mass, in comparison to the calibration standard.

Determination of Standard Molar Entropy

The standard molar entropy of a substance in the gas phase is typically determined by a combination of calorimetric measurements and statistical mechanics calculations based on spectroscopic data.

Methodology:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the solid and liquid phases of the dodecane isomer is measured from a very low temperature (approaching 0 K) up to a temperature above its boiling point using adiabatic calorimetry.

  • Enthalpies of Phase Transitions: The enthalpies of fusion and vaporization are measured at their respective transition temperatures.

  • Calculation of Entropy from Calorimetric Data: The entropy of the substance at a given temperature is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to that temperature, and adding the entropies of any phase transitions that occur within that range.

  • Spectroscopic Data and Statistical Mechanics: For the ideal gas state, the entropy can be calculated using statistical mechanics. This requires knowledge of the molecule's vibrational frequencies (from infrared and Raman spectroscopy), rotational constants (from microwave spectroscopy), and molecular weight.

  • Third Law of Thermodynamics: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. This provides the starting point for the calorimetric entropy calculations. Any residual entropy at 0 K due to crystal imperfections can lead to discrepancies between calorimetric and spectroscopic entropy values.

Visualizations

Benson Group Additivity Method Workflow

The following diagram illustrates the logical workflow of applying the Benson Group Additivity Method to estimate the thermodynamic properties of a dodecane isomer.

Benson_Method_Workflow Benson Group Additivity Method Workflow start Start: Select Dodecane Isomer identify_groups Identify Constituent Groups (e.g., C-(C)(H)3, C-(C)2(H)2, etc.) start->identify_groups lookup_gavs Look up Group Additivity Values (GAVs) for ΔH°f, S°, Cp° identify_groups->lookup_gavs sum_gavs Sum GAVs for all Groups lookup_gavs->sum_gavs identify_corrections Identify Necessary Corrections (e.g., gauche interactions) sum_gavs->identify_corrections lookup_corrections Look up Correction Values identify_corrections->lookup_corrections apply_corrections Apply Corrections to the Summed GAVs lookup_corrections->apply_corrections final_property End: Estimated Thermodynamic Property apply_corrections->final_property Bomb_Calorimetry_Workflow Bomb Calorimetry Experimental Workflow start Start: Sample Preparation weigh_sample Weigh Dodecane Isomer Sample start->weigh_sample assemble_bomb Assemble Bomb with Sample and Ignition Wire weigh_sample->assemble_bomb pressurize Pressurize Bomb with O2 assemble_bomb->pressurize setup_calorimeter Place Bomb in Calorimeter with Water pressurize->setup_calorimeter equilibrate Allow System to Equilibrate setup_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calculate_q Calculate Heat of Combustion (q) record_temp->calculate_q calculate_delta_h Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_h calculate_delta_hf Calculate Enthalpy of Formation (ΔHf) using Hess's Law calculate_delta_h->calculate_delta_hf end End: Enthalpy of Formation calculate_delta_hf->end

An In-depth Technical Guide on the Safety Data Sheet (SDS) Information for 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification

IdentifierValue
IUPAC Name 3-ethyl-3,4-dimethyloctane
Molecular Formula C12H26[1]
CAS Number 62212-28-6[1]
Molecular Weight 170.34 g/mol
Synonyms Octane, 3-ethyl-3,4-dimethyl-

Hazard Identification

Based on data for similar C12 alkanes, this compound is anticipated to be a flammable liquid. The primary health hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation. Aspiration into the lungs if swallowed may be fatal.

GHS Classification (Anticipated):

  • Flammable Liquids: Category 3 or 4

  • Aspiration Hazard: Category 1

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, drowsiness, or dizziness)

Logical Flow for Hazard Classification

Hazard_Classification cluster_physical Physical Properties cluster_health Health Hazard Data Flash_Point Flash Point Data Flammable_Liquid Flammable Liquid Flash_Point->Flammable_Liquid Determines Category Boiling_Point Boiling Point Data Toxicity_Data Toxicological Data (Oral, Dermal, Inhalation) Aspiration_Hazard Aspiration Hazard Toxicity_Data->Aspiration_Hazard Viscosity/Toxicity STOT_SE STOT-SE Toxicity_Data->STOT_SE CNS/Respiratory Effects Irritation_Data Irritation Studies (Skin, Eye) Skin_Irritation Skin Irritation Irritation_Data->Skin_Irritation Results Eye_Irritation Eye Irritation Irritation_Data->Eye_Irritation Results

Caption: Logical workflow for classifying the hazards of a chemical substance.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes computed properties and data from structurally similar compounds for comparison.

PropertyThis compound (Computed)3,3-Dimethylhexane (Experimental)[2]2,3-Dimethylbutane (Experimental)[3]
Boiling Point Not Available112 °CNot Available
Flash Point Not Available7 °CNot Available
Melting Point Not Available-126 °CNot Available
Molecular Weight 170.33 g/mol [4]114.23 g/mol Not Available

First-Aid Measures

The following first-aid measures are based on standard practices for similar alkanes.

Exposure RouteFirst-Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, get medical attention.[5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation persists, call a physician.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][5]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7][8]

Fire-Fighting Measures

AspectRecommendations
Suitable Extinguishing Media Use dry sand, dry chemical, or alcohol-resistant foam.[5][7] Water mist may be used to cool closed containers.
Specific Hazards Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][5] Containers may explode when heated.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

Emergency Response Workflow for a Chemical Spill

Spill_Response Spill_Detected Spill Detected Assess_Risk Assess Risk (Size, Location, Hazards) Spill_Detected->Assess_Risk Evacuate_Area Evacuate Immediate Area Assess_Risk->Evacuate_Area Wear_PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Evacuate_Area->Wear_PPE Control_Ignition Remove Ignition Sources Wear_PPE->Control_Ignition Contain_Spill Contain Spill (Inert Absorbent Material) Control_Ignition->Contain_Spill Collect_Waste Collect Absorbed Material (Use spark-proof tools) Contain_Spill->Collect_Waste Place_In_Container Place in Sealed Container for Disposal Collect_Waste->Place_In_Container Clean_Area Decontaminate Spill Area Place_In_Container->Clean_Area Dispose_Waste Dispose of Hazardous Waste Clean_Area->Dispose_Waste

Caption: A stepwise workflow for responding to a chemical spill.

Personal Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and, if ventilation is inadequate, respiratory protection.[9]

  • Remove all sources of ignition and use spark-proof tools.[5][6]

Environmental Precautions:

  • Prevent the substance from entering drains or waterways.

Methods for Cleaning Up:

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[5][6]

Handling and Storage

AspectRecommendations
Handling Wear personal protective equipment.[7] Keep away from heat, sparks, and open flames.[5][6] Use in a well-ventilated area or under a fume hood.[7][9] Take precautionary measures against static discharge.[5][6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from sources of ignition. Store in a designated flammable liquid storage cabinet.

Exposure Controls and Personal Protection

ControlSpecification
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood.[9]
Eye/Face Protection Wear chemical safety goggles. A face shield may be necessary if there is a risk of splashing.[9]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile).[9] A flame-retardant lab coat is recommended.[9]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

Stability and Reactivity

ParameterInformation
Reactivity Not expected to be reactive under normal conditions.
Chemical Stability Stable under recommended storage conditions.[5]
Conditions to Avoid Heat, flames, sparks, and other sources of ignition.[5][6]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide and carbon dioxide upon combustion.[3]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the anticipated hazards for this class of compounds.

  • Acute Toxicity: Likely to have low acute oral, dermal, and inhalation toxicity.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5]

  • Respiratory or Skin Sensitization: No data available to suggest it is a sensitizer.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[5]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[7][8]

Ecological Information

Ecological data for this compound is not available. Similar alkanes are generally toxic to aquatic life with long-lasting effects. It is not expected to be readily biodegradable.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. This material may be classified as hazardous waste due to its flammability.

Transport Information

While specific transport information is not available, it is likely to be regulated as a flammable liquid.

RegulationAnticipated Classification
UN Number Not assigned (likely within the range for flammable liquids, n.o.s.)
Proper Shipping Name Flammable liquid, n.o.s. (contains this compound)
Transport Hazard Class 3 (Flammable Liquid)
Packing Group III

Regulatory Information

Regulatory information is not available for this specific compound. It would be subject to regulations governing flammable liquids.

Other Information

This technical guide was prepared on December 21, 2025, and is based on the most current information available at that time. It is the user's responsibility to ensure that they are following all appropriate safety protocols and to consult a manufacturer-provided SDS when one becomes available.

References

3-Ethyl-3,4-dimethyloctane: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3,4-dimethyloctane (CAS No. 62212-28-6), a branched alkane of interest for various research applications. Due to its specific isomeric structure, this compound may serve as a unique reference standard in analytical chemistry, a building block in targeted organic synthesis, or a model compound in material science and fuel research. This document consolidates available physicochemical data, addresses its current commercial availability, proposes a potential synthetic route, and provides information on commercially available isomers that may serve as practical alternatives.

Introduction

This compound is a saturated hydrocarbon belonging to the dodecane (B42187) (C12H26) isomer group. Its distinct branching pattern, featuring an ethyl group at the third position and methyl groups at the third and fourth positions of an octane (B31449) backbone, results in specific stereochemical and physical properties. While branched alkanes are fundamental in various fields, the specific substitution pattern of this compound makes it a compound of interest for studies requiring precise molecular architecture.

Physicochemical Properties

PropertyValueSource
CAS Number 62212-28-6PubChem[1]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed Boiling Point Data not available
Computed Density Data not available
Computed XLogP3 5.8PubChem

Commercial Availability

As of the date of this guide, this compound is not commercially available from major chemical suppliers. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

Availability of Isomers and Related Compounds

For researchers whose applications may not strictly require the 3,3,4-substitution pattern, several isomers of dimethyloctane and other branched alkanes are commercially available and may serve as suitable alternatives.

CompoundCAS NumberSupplier(s)
3,4-Dimethyloctane15869-92-8Apollo Scientific
3-Ethyloctane5881-17-4BenchChem
Various Branched AlkanesN/ASigma-Aldrich, Apollo Scientific

Hypothetical Synthesis Protocol

While no specific synthesis for this compound has been published, a plausible route can be devised based on established organometallic reactions, such as the use of Grignard reagents. The following protocol is a hypothetical multi-step synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and subsequent hydrogenation to yield the target alkane.

G Hypothetical Synthesis of this compound A 2-Bromobutane (B33332) C sec-Butylmagnesium bromide (Grignard Reagent) A->C + Mg, Et2O B Magnesium B->C E 3-Ethyl-4,4-dimethyl-3-octanol (Tertiary Alcohol) C->E + 3-Methyl-2-hexanone (B1360152) D 3-Methyl-2-hexanone D->E G Alkene Mixture E->G H2SO4, heat F Dehydration (H2SO4, heat) I This compound G->I H2, Pd/C H Hydrogenation (H2, Pd/C)

Caption: Hypothetical multi-step synthesis of this compound.

Detailed Experimental Steps

Step 1: Preparation of sec-Butylmagnesium bromide (Grignard Reagent)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.

  • Once the reaction has started, continue the addition of 2-bromobutane at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Synthesis of 3-Ethyl-4,4-dimethyl-3-octanol

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of 3-methyl-2-hexanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration to Alkenes

  • To the crude tertiary alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture to induce dehydration, and collect the resulting alkene mixture by distillation.

Step 4: Hydrogenation to this compound

  • Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Potential Research Applications

While specific applications for this compound are not documented, its structure suggests potential utility in the following areas:

  • Analytical Chemistry: As a high-purity, synthesized standard for gas chromatography (GC) and mass spectrometry (MS) to aid in the identification of complex hydrocarbon mixtures, such as those found in petroleum products.

  • Organic Synthesis: As a starting material or intermediate for the synthesis of more complex molecules where a specific branched alkyl moiety is required.

  • Fuel Science: In studies of combustion properties of branched alkanes, which are crucial components of gasoline and other fuels. The specific branching pattern can influence octane ratings and engine performance.

  • Material Science: As a non-polar solvent or a component in the formulation of lubricants and other materials where viscosity and intermolecular forces are important.

Logical Workflow for Compound Application

The decision to use or synthesize this compound in a research setting can be guided by a logical workflow.

G Decision Workflow for Utilizing this compound A Define Research Need for a C12H26 Isomer B Is the specific 3,3,4-substitution pattern critical? A->B C Search for commercially available isomers (e.g., 3,4-dimethyloctane) B->C No F Proceed with custom synthesis of this compound B->F Yes D Evaluate if an available isomer meets research requirements C->D E Purchase and use commercially available isomer D->E Yes D->F No G Follow proposed synthesis protocol F->G H Purify and characterize the synthesized compound G->H I Utilize in research application H->I

Caption: A decision-making workflow for researchers considering this compound.

Conclusion

This compound represents a specific, yet currently uncharacterized, member of the branched alkane family. While its lack of commercial availability presents a challenge, established synthetic methodologies in organic chemistry provide a clear path for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers interested in this compound, offering the necessary information to either pursue its synthesis or select a suitable, commercially available alternative. Further research into the experimental properties and applications of this compound would be a valuable contribution to the fields of chemistry and material science.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, hydrocarbons featuring alkyl groups attached to a central carbon chain, are ubiquitous in nature. Their structural diversity, arising from variations in chain length, and the number and position of branches, gives rise to a wide array of physical and chemical properties. These properties make them crucial components in various biological and geological systems. In living organisms, they play vital roles in chemical communication, desiccation resistance, and as structural components of cell membranes. In geology, their presence and distribution in fossil fuels and sediments provide invaluable information about the origin, maturity, and depositional environment of organic matter.

This technical guide provides a comprehensive overview of the natural occurrence and sources of branched-chain alkanes, with a focus on their presence in petroleum, insects, plants, and microorganisms. It includes quantitative data on their abundance, detailed experimental protocols for their analysis, and visual representations of their biosynthetic pathways.

Natural Occurrence and Sources

Branched-chain alkanes are found across the geological and biological worlds. Their distribution and specific structures can be indicative of their origin.

Geological Sources: Petroleum and Natural Gas

Crude oil and natural gas are primary geological sources of branched-chain alkanes.[1] The most significant of these are the isoprenoids, particularly pristane (B154290) (C19) and phytane (B1196419) (C20), which are derived from the phytyl side chain of chlorophyll.[2] The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of the depositional environment of the source rock.[2]

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • Phytane (2,6,10,14-tetramethylhexadecane)

Biological Sources

Insects produce a remarkable diversity of methyl-branched alkanes as components of their cuticular hydrocarbons (CHCs).[3] These compounds are crucial for preventing water loss and are also involved in chemical communication, such as species and mate recognition.[3][4] The position and number of methyl branches, as well as the overall chain length, contribute to the specificity of these chemical signals.

The epicuticular wax of many plants contains branched-chain alkanes, primarily as iso-alkanes (2-methyl-branched) and anteiso-alkanes (3-methyl-branched).[5] While less abundant than their straight-chain counterparts, their presence and distribution can be species-specific. For instance, Nicotiana tabacum (tobacco) is known to produce significant quantities of both iso- and anteiso-alkanes.[6]

Bacteria and algae are also sources of branched-chain alkanes.[7][8] Certain bacteria synthesize iso- and anteiso-branched fatty acids, which can be precursors to branched-chain alkanes.[9] Some microorganisms can also produce a variety of other branched alkanes, including those with quaternary carbon atoms.[7] The production of these compounds is often a part of their cellular lipid composition and can be influenced by environmental factors.

Quantitative Data on Branched-Chain Alkane Abundance

The concentration and relative abundance of branched-chain alkanes vary significantly depending on the source. The following tables summarize quantitative data from various studies.

Table 1: Pristane and Phytane Concentrations and Ratios in Crude Oils from Various Basins

Basin/OilfieldPristane (mg/g of oil)Phytane (mg/g of oil)Pristane/Phytane (Pr/Ph) RatioReference
West Siberian Basin (Family I)--~1.5 - 2.5[7]
West Siberian Basin (Family II)--~0.5 - 1.5[7]
West Siberian Basin (Family III)--~2.0 - 4.0[7]
Halahatang Oilfield, Tarim Basin2.5 - 4.0 (relative conc.)2.0 - 3.5 (relative conc.)0.8 - 1.2[10]
Nanyang Depression--Not specified[8]

Note: Absolute concentrations are often not reported; ratios are more common in geochemical studies. "-" indicates data not available in the cited source.

Table 2: Abundance of Branched-Chain Alkanes in Selected Plants

Plant SpeciesBranched Alkane TypeConcentration (µg/g dry weight)Relative Abundance (% of total alkanes)Reference
Avicennia germinans (leaves)iso- and anteiso-alkanes (C23-C35)up to 54.1-[11]
Nicotiana tabacumiso- and anteiso-alkanes (C29-C33)Not specifiediso-alkanes more abundant than anteiso-alkanes[6]
Lamiaceae species (16 species)iso-alkanes (i-C25 to i-C36)-1.9 – 23.2[12]
Lamiaceae species (16 species)anteiso-alkanes (a-C25 to a-C36)-0.9 – 23.8[12]

Note: "-" indicates data not available in the cited source.

Table 3: Production of Branched-Chain Alkanes by Engineered Microorganisms

MicroorganismBranched Alkane ProducedTiter (mg/L)Reference
Escherichia coliiso-alkanes~2-5[6][13]

Biosynthesis of Branched-Chain Alkanes

The biosynthetic pathways for branched-chain alkanes are variations of fatty acid synthesis, involving the incorporation of branched starter or extender units.

Biosynthesis in Insects

In insects, methyl-branched alkanes are synthesized in specialized cells called oenocytes. The pathway utilizes precursors from fatty acid and amino acid metabolism.

Insect_BCA_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway Valine Valine iso-Butyl-CoA iso-Butyl-CoA Valine->iso-Butyl-CoA catabolism Isoleucine Isoleucine sec-Butyl-CoA sec-Butyl-CoA Isoleucine->sec-Butyl-CoA catabolism Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA FAS Fatty Acid Synthase (FAS) Branched Acyl-CoA Branched Acyl-CoA FAS->Branched Acyl-CoA Elongases Elongases Very-Long-Chain Branched Acyl-CoA Very-Long-Chain Branched Acyl-CoA Elongases->Very-Long-Chain Branched Acyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Branched Aldehyde Branched Aldehyde FAR->Branched Aldehyde ADO Aldehyde-Deformylating Oxygenase (ADO) Branched-Chain Alkane Branched-Chain Alkane ADO->Branched-Chain Alkane iso-Butyl-CoA->FAS Starter unit for iso-alkanes sec-Butyl-CoA->FAS Starter unit for anteiso-alkanes Methylmalonyl-CoA->FAS Extender unit for internal branches Branched Acyl-CoA->Elongases Very-Long-Chain Branched Acyl-CoA->FAR Branched Aldehyde->ADO Microbial_BCA_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway Branched-chain\nAmino Acids\n(Val, Leu, Ile) Branched-chain Amino Acids (Val, Leu, Ile) BCAT Branched-Chain Aminotransferase Branched-chain\nAmino Acids\n(Val, Leu, Ile)->BCAT Branched-chain\nα-Keto Acids Branched-chain α-Keto Acids BCAT->Branched-chain\nα-Keto Acids BCKDH Branched-Chain α-Keto Acid Dehydrogenase Branched Acyl-CoA\n(Starter Units) Branched Acyl-CoA (Starter Units) BCKDH->Branched Acyl-CoA\n(Starter Units) FabH β-Ketoacyl-ACP Synthase III Initial Branched\nAcyl-ACP Initial Branched Acyl-ACP FabH->Initial Branched\nAcyl-ACP FAS_Elongation Fatty Acid Synthase (Elongation) Elongated Branched\nAcyl-ACP Elongated Branched Acyl-ACP FAS_Elongation->Elongated Branched\nAcyl-ACP Reduction_Decarbonylation Reduction & Decarbonylation (e.g., AAR-ADO) Branched-Chain Alkane Branched-Chain Alkane Reduction_Decarbonylation->Branched-Chain Alkane Branched-chain\nα-Keto Acids->BCKDH Branched Acyl-CoA\n(Starter Units)->FabH Initial Branched\nAcyl-ACP->FAS_Elongation Elongated Branched\nAcyl-ACP->Reduction_Decarbonylation Plant_BCA_Biosynthesis cluster_precursors Precursors from BCAA Metabolism cluster_synthesis Wax Biosynthesis Pathway Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Fatty Acid Elongase\n(FAE) Complex Fatty Acid Elongase (FAE) Complex Isobutyryl-CoA->Fatty Acid Elongase\n(FAE) Complex Starter for iso-alkanes Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->Fatty Acid Elongase\n(FAE) Complex Starter for anteiso-alkanes Very-Long-Chain\nBranched Fatty Acids Very-Long-Chain Branched Fatty Acids Fatty Acid Elongase\n(FAE) Complex->Very-Long-Chain\nBranched Fatty Acids Reduction Pathway Reduction Pathway Branched Aldehydes Branched Aldehydes Reduction Pathway->Branched Aldehydes Decarbonylation Pathway Decarbonylation Pathway Branched-Chain Alkanes Branched-Chain Alkanes Decarbonylation Pathway->Branched-Chain Alkanes Very-Long-Chain\nBranched Fatty Acids->Reduction Pathway Branched Aldehydes->Decarbonylation Pathway Experimental_Workflow Sample Sample Collection (e.g., Crude Oil, Plant Tissue, Sediment) Extraction Extraction (e.g., Soxhlet, Sonication) Sample->Extraction Fractionation Fractionation/Cleanup (e.g., Column Chromatography) Extraction->Fractionation Analysis GC-MS Analysis Fractionation->Analysis Data Data Processing and Quantification Analysis->Data

References

Spectroscopic Profile of 3-Ethyl-3,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 3-Ethyl-3,4-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this guide details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of the molecule. The information presented herein is crucial for the structural elucidation and characterization of complex organic molecules.

Predicted Spectroscopic Data

Due to the absence of experimentally recorded spectra in public databases, the following data tables are based on established principles of NMR and IR spectroscopy for branched alkanes. These predictions serve as a robust reference for the identification and analysis of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to exhibit significant signal overlap in the upfield region (0.8-1.5 ppm), which is characteristic of saturated hydrocarbons. The predicted chemical shifts, multiplicities, and integrations for each unique proton environment are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C1)~ 0.9Triplet3H
CH₃ (C1')~ 0.85Triplet3H
CH₃ (C3-CH₃)~ 0.8-1.0Doublet3H
CH₃ (C4-CH₃)~ 0.8-1.0Doublet3H
CH₂ (C2)~ 1.2-1.4Multiplet2H
CH₂ (C2')~ 1.2-1.4Multiplet2H
CH (C4)~ 1.3-1.5Multiplet1H
CH₂ (C5)~ 1.1-1.3Multiplet2H
CH₂ (C6)~ 1.1-1.3Multiplet2H
CH₂ (C7)~ 1.1-1.3Multiplet2H
CH₃ (C8)~ 0.9Triplet3H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum provides a clearer resolution of the carbon backbone. The predicted chemical shifts for each unique carbon atom are outlined in the following table.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~ 14
C1'~ 10-15
C3-CH₃~ 15-20
C4-CH₃~ 15-20
C2~ 23
C2'~ 20-25
C3~ 40-45 (Quaternary)
C4~ 35-40
C5~ 25-30
C6~ 30-35
C7~ 20-25
C8~ 14
Predicted FT-IR Data

The infrared spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations.

Frequency Range (cm⁻¹)Vibration TypeIntensity
2850-3000C-H StretchStrong
1450-1470CH₂ Bend (Scissoring)Medium
1375-1385CH₃ Bend (Symmetric)Medium
1150-1250C-C StretchWeak

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid alkane sample such as this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

  • Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered at around 5 ppm.

    • Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

2.1.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

  • Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquisition Parameters:

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Figure 1: Correlation of molecular structure with NMR data tables.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H, ¹³C, IR) lock_shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze Peaks & Assign Structure calibrate->analyze conclusion conclusion analyze->conclusion Structural Elucidation

Figure 2: Generalized workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Stereoisomers of 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-ethyl-3,4-dimethyloctane. As the therapeutic efficacy and pharmacological activity of chiral molecules can vary significantly between stereoisomers, a thorough understanding and characterization of each stereoisomer are critical in the field of drug development and chemical synthesis. This document outlines the stereochemical complexity of this compound, presents methodologies for its synthesis and separation, and provides a framework for the characterization of its individual stereoisomers.

Molecular Structure and Stereochemical Analysis

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters gives rise to multiple stereoisomers, each with a unique three-dimensional arrangement of atoms.

Identification of Chiral Centers

The chiral centers in this compound are located at the C3 and C4 positions of the octane (B31449) backbone:

  • C3: This carbon is bonded to an ethyl group, a methyl group, the C2 of the octane chain, and the C4 chiral center.

  • C4: This carbon is bonded to a methyl group, a hydrogen atom, the C3 chiral center, and the C5 of the octane chain.

Number of Stereoisomers

The number of possible stereoisomers can be determined using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (3R, 4R)-3-ethyl-3,4-dimethyloctane

  • (3S, 4S)-3-ethyl-3,4-dimethyloctane

  • (3R, 4S)-3-ethyl-3,4-dimethyloctane

  • (3S, 4R)-3-ethyl-3,4-dimethyloctane

The relationship between these stereoisomers is illustrated in the diagram below.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R (3R, 4R) 3S,4S (3S, 4S) 3R,4R->3S,4S Enantiomers 3R,4S (3R, 4S) 3R,4R->3R,4S Diastereomers 3S,4R (3S, 4R) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Stereoisomeric relationships of this compound.

Synthesis of this compound

The synthesis of a racemic mixture of this compound can be achieved through a Grignard reaction, followed by dehydration and hydrogenation. The following is a representative experimental protocol.

Experimental Protocol: Grignard Reaction and Subsequent Transformations

Objective: To synthesize a mixture of the stereoisomers of this compound.

Materials:

  • 3-Pentanone (B124093)

  • 1-Bromohexane (B126081)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for Grignard reaction, distillation, and hydrogenation.

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromohexane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the hexylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Dehydration: Remove the solvent under reduced pressure. To the crude tertiary alcohol, add a catalytic amount of concentrated sulfuric acid and heat to induce dehydration, forming a mixture of alkenes.

  • Hydrogenation: Dissolve the resulting alkene mixture in ethanol. Add 10% Pd/C catalyst. Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (cessation of hydrogen uptake).

  • Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to yield this compound as a mixture of stereoisomers.

synthesis_workflow start Start: 1-Bromohexane + Mg grignard Formation of Hexylmagnesium Bromide start->grignard reaction Reaction with 3-Pentanone grignard->reaction workup Aqueous Work-up reaction->workup dehydration Dehydration of Tertiary Alcohol workup->dehydration hydrogenation Hydrogenation of Alkenes dehydration->hydrogenation purification Fractional Distillation hydrogenation->purification end Product: this compound (Mixture of Stereoisomers) purification->end

Synthetic workflow for this compound.

Separation of Stereoisomers

The separation of the stereoisomers of this compound can be accomplished using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral Gas Chromatography

Objective: To separate and quantify the stereoisomers of this compound.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Materials:

  • Sample of this compound (as a mixture of stereoisomers).

  • High-purity carrier gas (e.g., Helium).

  • Solvent for sample dilution (e.g., hexane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (B92381) (e.g., 1% v/v).

  • Instrument Setup:

    • Install the chiral capillary column in the GC.

    • Set the oven temperature program. An initial temperature of 50°C held for 2 minutes, followed by a ramp of 2°C/min to 150°C, is a reasonable starting point for method development.

    • Set the injector and detector temperatures (e.g., 220°C for the injector and 250°C for the FID).

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram. The different stereoisomers will elute at different retention times.

  • Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The peak area can be used to determine the relative abundance of each stereoisomer in the mixture.

gc_workflow start Start: Sample Mixture preparation Sample Dilution in Hexane start->preparation injection Injection into GC with Chiral Column preparation->injection separation Separation in Chiral Column injection->separation detection Detection by FID separation->detection analysis Data Analysis (Chromatogram) detection->analysis end Result: Quantified Stereoisomers analysis->end

Methodological & Application

Application Notes and Protocols for Gas Chromatography Methods for Separating C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of C12H26 (dodecane) isomers using gas chromatography (GC). The methodologies outlined are designed to achieve high-resolution separation, enabling accurate identification and quantification of various dodecane (B42187) isomers critical in fields such as petrochemical analysis, environmental monitoring, and as reference standards in drug development.

Introduction

Dodecane (C12H26) is an alkane with 355 structural isomers, each exhibiting unique physical and chemical properties.[1] The separation of these isomers is a challenging analytical task due to their similar boiling points and polarities. Gas chromatography, particularly with high-resolution capillary columns, is the premier technique for this purpose. The elution order of alkane isomers on non-polar stationary phases is primarily determined by their boiling points; isomers with more branching are more compact, leading to lower boiling points and, consequently, earlier elution times.

Application Note 1: High-Resolution Separation of Dodecane Isomers on a Non-Polar Stationary Phase

This method is optimized for achieving baseline separation of a wide range of C12H26 isomers.

Principle:

On a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, the separation of hydrocarbons is governed by their boiling points.[2] Linear n-dodecane, having the highest boiling point among its isomers, will have the longest retention time. As the degree of branching increases, the molecule becomes more spherical, reducing the surface area available for intermolecular van der Waals forces. This results in a lower boiling point and a shorter retention time.

Predicted Elution Order Based on Boiling Points:

The following table summarizes the boiling points of n-dodecane and a selection of its branched isomers. This data can be used to predict the elution order on a non-polar GC column.

Isomer NameStructureBoiling Point (°C)Predicted Elution Order
2,2,4,6,6-PentamethylheptaneHighly Branched170.0 - 195.0[3]1 (Earliest)
Other highly branched isomers...Lower than n-dodecane...
n-DodecaneLinear216.3[1][4]Last

Experimental Protocol:

This protocol is designed for a standard gas chromatograph equipped with a Flame Ionization Detector (FID).

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent, with FID.

  • Capillary Column: Agilent J&W DB-1 or HP-5 (100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness. A longer column enhances resolution.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Gases for FID: Hydrogen and Air, high purity.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: n-Hexane or Pentane (high purity, GC grade).

  • Sample: A mixture of C12H26 isomers.

GC-FID Operating Conditions:

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Split Ratio100:1
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature50 °C
Hold Time5 minutes
Ramp Rate2 °C/min
Final Temperature220 °C
Final Hold Time10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature250 °C
H2 Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (He)25 mL/min
Injection
Injection Volume1 µL

Expected Results:

This method should provide a chromatogram with multiple peaks, each corresponding to one or more C12H26 isomers. The isomers will elute in order of increasing boiling point, with the most branched isomers eluting first and n-dodecane eluting last. The high-resolution column and slow temperature ramp are crucial for separating closely boiling isomers.

Application Note 2: Quantitative Analysis of a C12H26 Isomer Mixture by GC-FID using the Internal Standard Method

This protocol details the quantification of individual or groups of dodecane isomers in a sample.

Principle:

The internal standard (IS) method is a reliable technique for quantitative analysis in gas chromatography.[5] A known amount of a non-interfering compound (the internal standard) is added to every sample and standard solution.[5] The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach compensates for variations in injection volume and other potential sources of error.[6]

Experimental Protocol:

This protocol utilizes the same GC-FID setup and conditions as in Application Note 1, with the addition of an internal standard.

Selection of Internal Standard:

The ideal internal standard should be a compound that is:

  • Chemically similar to the analytes.

  • Not present in the original sample.

  • Well-resolved from all other peaks in the chromatogram.

For the analysis of C12H26 isomers, suitable internal standards include:

  • n-Undecane (C11H24) : Elutes before the C12 isomers.

  • n-Tridecane (C13H28) : Elutes after the C12 isomers.

  • A deuterated dodecane isomer (e.g., Dodecane-d26) : Chemically very similar but can be distinguished by a mass spectrometer if using GC-MS. For GC-FID, a non-deuterated alkane is more practical.

Procedure:

  • Preparation of Stock Solutions:

    • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of the chosen internal standard (e.g., n-tridecane) and dissolve it in a volumetric flask with a suitable solvent (e.g., n-hexane) to create a stock solution of known concentration (e.g., 1000 µg/mL).

    • Analyte Stock Solution (Analyte Stock): Prepare a stock solution containing the C12H26 isomer mixture of interest at a known concentration in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by adding varying known amounts of the Analyte Stock to a series of volumetric flasks.

    • To each calibration standard, add the same amount of the IS Stock to ensure a constant concentration of the internal standard in each.

    • Dilute to the mark with the solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the unknown sample and dissolve it in a volumetric flask with the solvent.

    • Add the same amount of the IS Stock as used in the calibration standards.

    • Dilute to the mark with the solvent. If the sample contains particulates, filter it through a 0.45 µm syringe filter.[7]

  • GC-FID Analysis:

    • Inject the calibration standards and the prepared sample into the GC-FID system using the conditions outlined in Application Note 1.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of each C12H26 isomer (or group of isomers) to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio (y-axis) versus the concentration of the C12H26 isomer(s) (x-axis).

    • Determine the peak area ratio for the C12H26 isomer(s) in the unknown sample.

    • Use the calibration curve to determine the concentration of the C12H26 isomer(s) in the sample.

Quantitative Data Summary:

The results of the quantitative analysis can be summarized in a table as follows:

Isomer/Isomer GroupRetention Time (min)Peak AreaConcentration (µg/mL)% Composition
Isomer Group 1t_R1A_1C_1%_1
Isomer Group 2t_R2A_2C_2%_2
...............
n-Dodecanet_RnA_nC_n%_n
Internal Standard t_IS A_IS C_IS -
Total C_total 100%

Visualizations

Experimental Workflow for GC Separation of C12H26 Isomers

GC_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Acquisition and Analysis Sample Unknown C12H26 Sample Prep_Sample Prepare Sample Solution with IS Sample->Prep_Sample Standards C12H26 Isomer Standards Prep_Standards Prepare Calibration Curve Standards with IS Standards->Prep_Standards Solvent Solvent (n-Hexane) Solvent->Prep_Sample Solvent->Prep_Standards IS Internal Standard (e.g., n-Tridecane) IS->Prep_Sample IS->Prep_Standards Injection Inject 1 µL Prep_Sample->Injection Prep_Standards->Injection Column High-Resolution Capillary Column (e.g., DB-1, 60m) Injection->Column Oven Temperature Program (50°C to 220°C at 2°C/min) Column->Oven Detector FID Detector Oven->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration and Area Ratio Calculation Chromatogram->Integration Calibration Create Calibration Curve Integration->Calibration Quantification Quantify Isomers Calibration->Quantification

Caption: Workflow for the quantitative analysis of C12H26 isomers by GC-FID.

Logical Relationship of Factors Affecting Separation

Separation_Factors cluster_properties Molecular Properties cluster_gc_params GC Parameters cluster_outcome Separation Outcome BoilingPoint Boiling Point ElutionOrder Elution Order BoilingPoint->ElutionOrder determines Branching Degree of Branching Branching->BoilingPoint inversely proportional Column Stationary Phase (Non-Polar) Column->ElutionOrder TempProg Temperature Program (Slow Ramp) Resolution High Resolution TempProg->Resolution ColumnLength Column Length (Longer) ColumnLength->Resolution

Caption: Key factors influencing the GC separation of C12H26 isomers.

References

Application Note: Mass Spectrometry Analysis of 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-3,4-dimethyloctane is a saturated branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol [1]. As a volatile organic compound, its analysis is pertinent in fields such as petrochemical analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of such compounds. This application note provides a detailed protocol for the analysis of this compound by GC-MS and an overview of its expected fragmentation pattern under electron ionization (EI).

Principle of Analysis

The sample containing this compound is introduced into a gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact. The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For branched alkanes, fragmentation preferentially occurs at the branching points, leading to the formation of stable carbocations[2]. The loss of the largest alkyl fragment at a branch site is often favored[2].

Predicted Mass Spectrum Data

Due to the highly branched nature of this compound, the molecular ion peak (m/z 170) is expected to be of low abundance or potentially absent[2]. The fragmentation will be dominated by cleavage at the C3 and C4 positions, which are tertiary and quaternary carbons, respectively. The major fragments are predicted based on the stability of the resulting carbocations.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation Predicted Relative Intensity (%)
141[C₁₀H₂₁]⁺Loss of an ethyl radical (•C₂H₅) from the C3 position.25
127[C₉H₁₉]⁺Loss of a propyl radical (•C₃H₇) via cleavage at the C4-C5 bond.40
99[C₇H₁₅]⁺Loss of a butyl radical (•C₄H₉) from the main chain.60
85[C₆H₁₃]⁺Cleavage at the C3-C4 bond with loss of a C₆H₁₃ radical.85
71[C₅H₁₁]⁺Cleavage at the C4 position.95
57[C₄H₉]⁺Butyl cation, a common fragment for alkanes.100
43[C₃H₇]⁺Propyl cation.70
29[C₂H₅]⁺Ethyl cation.50
Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Instrumentation and Materials

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with an electron ionization (EI) source

  • Capillary Column: Non-polar, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium (99.999% purity)

  • Sample: this compound standard

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)

  • Autosampler vials and inserts

2. Sample Preparation

  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Transfer 1 mL of each standard solution into autosampler vials.

3. GC-MS Parameters

Parameter Setting
GC System
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Scan Speed1000 amu/s
Solvent Delay3 min

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each standard.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern or a reference library if available.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Visualizations

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Hexane) prep2 Create Working Standards (1-100 µg/mL) prep1->prep2 prep3 Transfer to Autosampler Vials prep2->prep3 gc_inj Inject Sample (1 µL) prep3->gc_inj Automated Injection gc_sep GC Separation (Non-polar column) gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_det Mass Detection (m/z 40-200) ms_ion->ms_det data_acq Acquire TIC and Mass Spectra ms_det->data_acq Signal Output data_id Identify Peak by Retention Time data_acq->data_id data_spec Extract and Analyze Mass Spectrum data_id->data_spec data_quant Quantitative Analysis data_spec->data_quant

Caption: Workflow for the GC-MS analysis of this compound.

G Predicted Fragmentation of this compound cluster_frags Primary Fragmentation Pathways cluster_common Common Alkane Fragments mol [C₁₂H₂₆]⁺• (m/z 170) This compound f141 [C₁₀H₂₁]⁺ (m/z 141) Loss of •C₂H₅ mol->f141 f127 [C₉H₁₉]⁺ (m/z 127) Loss of •C₃H₇ mol->f127 f85 [C₆H₁₃]⁺ (m/z 85) Loss of •C₆H₁₃ mol->f85 f71 [C₅H₁₁]⁺ (m/z 71) Loss of •C₇H₁₅ mol->f71 f57 [C₄H₉]⁺ m/z 57 f127->f57 Further Fragmentation f43 [C₃H₇]⁺ m/z 43 f85->f43 Further Fragmentation f29 [C₂H₅]⁺ m/z 29 f71->f29 Further Fragmentation

Caption: Logical fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Synthesis of 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed laboratory protocol for the multi-step synthesis of 3-Ethyl-3,4-dimethyloctane, a saturated branched-chain alkane. The synthetic strategy is based on established organic chemistry reactions, commencing with a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation to yield the final alkane. This protocol is designed for researchers, scientists, and professionals in drug development and other fields requiring custom synthesis of complex organic molecules.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process:

  • Grignard Reaction: The synthesis begins with the reaction of a suitable ketone, 4-methyl-3-octanone, with ethylmagnesium bromide. This nucleophilic addition reaction forms the tertiary alcohol, 3-ethyl-3,4-dimethyloctan-3-ol.

  • Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of alkene isomers, primarily 3-ethyl-3,4-dimethyl-2-octene and 3-ethyl-3,4-dimethyl-3-octene.

  • Hydrogenation: The final step involves the catalytic hydrogenation of the alkene mixture to produce the saturated alkane, this compound.

Experimental Protocols

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves, must be worn at all times. Grignard reagents are highly reactive and sensitive to moisture and air; therefore, all Grignard reactions must be performed under an inert atmosphere (e.g., dry nitrogen or argon).

Step 1: Synthesis of 3-Ethyl-3,4-dimethyloctan-3-ol via Grignard Reaction

This procedure outlines the formation of the tertiary alcohol intermediate by the addition of an ethyl Grignard reagent to 4-methyl-3-octanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl bromide

  • 4-Methyl-3-octanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In the flask, combine magnesium turnings and a small crystal of iodine under a gentle flow of nitrogen.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether and add a small portion to the magnesium turnings.

  • If the reaction does not start spontaneously (as indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

  • Once the Grignard reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the flask in an ice bath.

  • Add a solution of 4-methyl-3-octanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the freshly prepared ethylmagnesium bromide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic (ether) layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-3,4-dimethyloctan-3-ol.

Step 2: Dehydration of 3-Ethyl-3,4-dimethyloctan-3-ol

This protocol describes the acid-catalyzed elimination of water from the tertiary alcohol to form a mixture of alkenes.

Materials:

  • Crude 3-ethyl-3,4-dimethyloctan-3-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place the crude 3-ethyl-3,4-dimethyloctan-3-ol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Set up a simple distillation apparatus.

  • Heat the mixture to induce dehydration and distill the resulting alkene mixture.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The resulting product is a mixture of alkene isomers, which can be used in the next step without further purification.

Step 3: Hydrogenation of the Alkene Mixture

This final step involves the saturation of the carbon-carbon double bonds in the alkene mixture to yield the target alkane.

Materials:

  • Alkene mixture from Step 2

  • Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically to 1-3 atm) and stir the mixture vigorously.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

  • Purify the final product by fractional distillation to obtain a high-purity sample.

Data Presentation

The following tables provide a summary of the reagents and expected outcomes for this synthesis.

Table 1: Reagent and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Starting Material 4-Methyl-3-octanoneC₉H₁₈O142.2418575-55-8
Intermediate 1 3-Ethyl-3,4-dimethyloctan-3-olC₁₂H₂₆O186.34Not available
Intermediate 2 3-Ethyl-3,4-dimethyloctene (isomers)C₁₂H₂₄168.32Not available
Final Product This compoundC₁₂H₂₆170.3362212-28-6[1]

Table 2: Expected Yields and Purity

StepProductTypical Yield Range (%)Recommended Purification MethodExpected Purity (%)
13-Ethyl-3,4-dimethyloctan-3-ol80-90None (used crude)>85
23-Ethyl-3,4-dimethyloctene (isomers)85-95Simple Distillation>90
3This compound>95Fractional Distillation>98

Mandatory Visualization

The following DOT script generates a workflow diagram illustrating the synthetic pathway for this compound.

Synthesis_of_3_Ethyl_3_4_dimethyloctane start Starting Material: 4-Methyl-3-octanone step1 Step 1: Grignard Reaction (+ Ethylmagnesium bromide) start->step1 intermediate1 Intermediate: 3-Ethyl-3,4-dimethyloctan-3-ol step1->intermediate1 step2 Step 2: Dehydration (H₂SO₄, Heat) intermediate1->step2 intermediate2 Intermediate: Alkene Isomer Mixture step2->intermediate2 step3 Step 3: Hydrogenation (H₂, Pd/C) intermediate2->step3 product Final Product: This compound step3->product purification Final Purification: Fractional Distillation product->purification

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 3-Ethyl-3,4-dimethyloctane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited specific information available in scientific literature regarding the direct applications of 3-Ethyl-3,4-dimethyloctane in materials science. The following application notes are based on the general properties of branched alkanes and extrapolated potential uses. The experimental protocols provided are hypothetical and intended to serve as a template for research and development.

Introduction to this compound

This compound is a branched-chain alkane with the chemical formula C₁₂H₂₆. As a saturated hydrocarbon, it is a nonpolar molecule, which lends it hydrophobic (water-repelling) characteristics. Its branched structure influences its physical properties, such as its boiling and melting points, when compared to its linear isomer, dodecane. These properties suggest potential utility in various areas of materials science, which will be explored in the following sections.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆
IUPAC Name This compound
Molecular Weight 170.33 g/mol [1]
CAS Number 62212-28-6[1]
Appearance Expected to be a colorless liquid at room temperature
Solubility Insoluble in water; soluble in nonpolar organic solvents

Application Note 1: Potential Use in Hydrophobic Coatings

Concept: The inherent hydrophobicity of this compound makes it a candidate for the development of water-repellent surfaces. It could be incorporated into a polymer matrix or used as a surface-modifying agent to create a low-surface-energy coating. Such coatings are valuable for applications requiring moisture protection, self-cleaning properties, and anti-icing capabilities. While long-chain alkanes have been explored for creating hydrophobic surfaces, the use of this specific branched alkane would be a novel approach.

Potential Mechanism: this compound could be physically adsorbed or chemically grafted onto a surface. When applied to a substrate, the nonpolar alkane molecules would orient themselves away from the substrate, creating a surface with low affinity for water, leading to a high water contact angle.

Hypothetical Advantages:

  • Fluorine-Free: Could serve as a more environmentally friendly alternative to fluorinated compounds often used for hydrophobicity.

  • Tunable Properties: The degree of hydrophobicity could potentially be tuned by controlling the concentration and method of application of the alkane.

Application Note 2: Potential as a Plasticizer in Polymers

Concept: Branched alkanes can be used as plasticizers to increase the flexibility and durability of polymers.[2] this compound, when blended with a polymer like polyvinyl chloride (PVC) or a thermoplastic polyurethane (TPU), could act as a spacer between the polymer chains. This would reduce intermolecular forces, lower the glass transition temperature (Tg), and impart greater flexibility to the material.

Potential Mechanism: The branched structure of this compound would disrupt the close packing of polymer chains. This increased free volume allows the polymer chains to move more easily relative to one another, resulting in a softer, more pliable material. The effectiveness of a plasticizer is often related to the branching of its side chains.[3]

Hypothetical Advantages:

  • Improved Low-Temperature Flexibility: The presence of the branched alkane could prevent the polymer from becoming brittle at low temperatures.

  • Enhanced Processability: The plasticizing effect could make the polymer easier to process during extrusion and molding.[2]

Application Note 3: Component in Lubricant Formulations

Concept: Branched alkanes are a significant component of synthetic and semi-synthetic lubricating oils.[4] Their viscosity and thermal stability make them suitable for reducing friction and wear between moving parts. This compound could be used as a base oil or an additive in lubricant formulations.

Potential Mechanism: As a lubricant, this compound would form a thin film between surfaces in relative motion. This film would separate the surfaces, reducing direct contact and therefore minimizing friction and wear. The branched structure can contribute to good low-temperature flow properties (a low pour point).

Hypothetical Advantages:

  • Good Thermal and Oxidative Stability: As a saturated hydrocarbon, it would be expected to have good resistance to breakdown at high temperatures and in the presence of oxygen.

  • Compatibility: It would likely be compatible with other hydrocarbon-based components of lubricant formulations.

Experimental Protocol: Fabrication and Characterization of a Hydrophobic Coating Using this compound

Objective: To create a hydrophobic coating on a glass substrate using this compound and to characterize its water-repellent properties by measuring the static water contact angle.

Materials:

  • This compound

  • Hexane (B92381) (or another suitable volatile, nonpolar solvent)

  • Glass microscope slides

  • Deionized water

  • Isopropanol (B130326)

  • Nitrogen gas stream

  • Sonicator

  • Spin coater

  • Contact angle goniometer

Procedure:

Part 1: Substrate Preparation

  • Clean the glass microscope slides by sonicating them in isopropanol for 15 minutes.

  • Rinse the slides thoroughly with deionized water.

  • Dry the slides under a stream of nitrogen gas.

  • Further clean and activate the surface by treating with a plasma cleaner or a piranha solution (use appropriate safety precautions).

Part 2: Coating Solution Preparation

  • Prepare a series of solutions of this compound in hexane at different concentrations (e.g., 1%, 2%, 5%, and 10% by weight).

  • Ensure the alkane is fully dissolved in the solvent.

Part 3: Coating Application

  • Place a cleaned and dried glass slide on the chuck of the spin coater.

  • Dispense a small amount of the this compound solution onto the center of the slide.

  • Spin coat the solution at a set speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to create a thin, uniform film.

  • Allow the solvent to fully evaporate, leaving a thin layer of the alkane on the surface. This can be accelerated by gentle heating (e.g., 60°C) in an oven.

Part 4: Characterization

  • Measure the static water contact angle of the coated surfaces using a contact angle goniometer.

  • Carefully place a small droplet (e.g., 5 µL) of deionized water onto the surface.[5]

  • Capture an image of the droplet and use the goniometer software to measure the angle between the solid surface and the tangent of the water droplet.[6]

  • Perform at least five measurements at different locations on each sample to ensure reproducibility.[5]

  • Use an uncoated, cleaned glass slide as a control.

Table 2: Hypothetical Water Contact Angle Measurement Results

SampleConcentration of this compoundAverage Static Water Contact Angle (°)
Control 0%35 ± 3
Sample 1 1%95 ± 4
Sample 2 2%105 ± 3
Sample 3 5%112 ± 4
Sample 4 10%115 ± 3

Visualizations

experimental_workflow cluster_prep Preparation cluster_coating Coating Process cluster_analysis Analysis A Clean Glass Slides B Prepare Alkane Solutions (1%, 2%, 5%, 10% in Hexane) C Spin Coating B->C D Solvent Evaporation (Gentle Heating) C->D E Contact Angle Measurement (Goniometer) D->E F Data Analysis E->F

Caption: Experimental workflow for hydrophobic coating fabrication and analysis.

References

Application Note: 3-Ethyl-3,4-dimethyloctane as a Nonpolar Solvent Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmaceutical development and analytical chemistry, the selection of an appropriate nonpolar solvent is critical for a variety of applications, including chromatography, spectroscopy, and as a medium for chemical reactions involving nonpolar compounds.[1][2] A nonpolar solvent standard serves as a benchmark for these applications, providing consistent and predictable performance. This document outlines the properties and potential applications of 3-Ethyl-3,4-dimethyloctane as a novel nonpolar solvent standard.

This compound is a branched-chain alkane with the molecular formula C12H26.[3] Like other alkanes, it is a nonpolar molecule, making it an effective solvent for other nonpolar substances such as oils, fats, and waxes.[4] Its branched structure may offer advantages over straight-chain alkanes, such as a lower freezing point and different viscosity, potentially providing unique benefits in specific applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its function as a solvent and for the development of analytical methods.

PropertyValueSource/Method
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem[3]
CAS Number 62212-28-6PubChem[3]
Boiling Point (estimated) 200-220 °CEstimated based on similar branched C12 alkanes
Density (estimated) ~0.77 g/mLEstimated based on similar branched alkanes
Polarity NonpolarBased on chemical structure (alkane)[4]
Solubility in Water InsolubleGeneral property of alkanes[4]
Solubility in other solvents Soluble in nonpolar and slightly polar organic solventsGeneral property of alkanes[4]
Potential Applications

Due to its nonpolar nature and expected properties, this compound is a suitable candidate for a nonpolar solvent standard in the following applications:

  • Normal-Phase Chromatography: In normal-phase chromatography, a nonpolar mobile phase is used with a polar stationary phase.[5] this compound can be used as a component of the mobile phase for the separation of polar compounds.[5] It can be used as a less-polar alternative to solvents like hexane.[6]

  • Gas Chromatography (GC): As a high-boiling point, stable, and nonpolar solvent, it can be used as a solvent for the injection of nonpolar analytes in GC. It is also a suitable candidate for use as an internal standard in certain GC analyses, provided it does not co-elute with any analytes of interest.

  • Solvent for Nonpolar Compounds: In drug development, nonpolar solvents are crucial for dissolving active pharmaceutical ingredients (APIs) and excipients for formulation development and in vitro/in vivo testing.[1] this compound can serve as a well-characterized solvent for these purposes.

  • Reaction Medium: For organic synthesis involving nonpolar reactants, this compound can provide an inert and non-interfering reaction environment.

Protocol 1: Validation of this compound as a Nonpolar Solvent Standard for Gas Chromatography

This protocol outlines the steps to validate this compound as a solvent standard for use in Gas Chromatography (GC), in accordance with ICH Q2(R1) guidelines.

Objective: To validate the suitability of this compound as a solvent for the analysis of residual solvents in a pharmaceutical product by GC-FID (Flame Ionization Detector).

Materials:

  • This compound (high purity, >99.5%)

  • Reference standards of common residual solvents (e.g., acetone, isopropanol, hexane)

  • Drug substance or product to be tested

  • GC-FID system with a suitable column (e.g., DB-624)

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow:

G cluster_prep Preparation cluster_analysis GC Analysis cluster_validation Validation Parameters A Prepare Standard Solutions of Residual Solvents in This compound B Prepare Spiked Sample Solutions A->B C Inject Blank (Solvent) D Inject Standard Solutions E Inject Spiked Sample Solutions F Specificity E->F G Linearity H Accuracy I Precision (Repeatability & Intermediate Precision) J LOD & LOQ

Caption: Workflow for the validation of a new solvent standard in GC analysis.

Methodology:

  • Specificity:

    • Inject a blank sample of this compound to ensure no interfering peaks are present at the retention times of the target residual solvents.

    • Inject a solution of the drug substance dissolved in a different suitable solvent to identify any peaks from the drug substance itself.

    • Inject the spiked sample solution to demonstrate that the peaks of the residual solvents are well-resolved from any peaks from the solvent and the drug substance.

  • Linearity:

    • Prepare a series of at least five standard solutions of the residual solvents in this compound at concentrations ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[7]

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the residual solvent standards to the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each analyte. The acceptance criterion is typically between 80% and 120%.[7]

  • Precision:

    • Repeatability: Analyze six independent preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 15%.[7]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timesPass/Fail
Linearity (r²) ≥ 0.99Value
Accuracy (% Recovery) 80 - 120%Range
Precision (Repeatability RSD) ≤ 15%Value
Precision (Intermediate RSD) ≤ 20%Value
LOD Report ValueValue
LOQ Report ValueValue

Protocol 2: Use of this compound in a Nonpolar Ligand-Induced Signaling Pathway Study

Objective: To use this compound as a solvent to deliver a nonpolar therapeutic agent to a cell culture and study its effect on a hypothetical signaling pathway.

Introduction: Many therapeutic agents are nonpolar and require a suitable solvent for delivery in biological systems.[1] This protocol describes the use of this compound to dissolve a nonpolar drug and its subsequent application to a cell-based assay.

Logical Relationship of Solvent in Signaling Pathway Analysis:

G cluster_prep Drug Preparation cluster_cell_culture Cell-Based Assay cluster_signaling Signaling Pathway A Nonpolar Drug C Drug Solution A->C dissolved in B This compound (Solvent) B->C E Drug Treatment C->E added to D Cell Culture D->E F Cell Surface Receptor E->F activates G Downstream Signaling (e.g., Kinase Cascade) F->G H Cellular Response (e.g., Gene Expression) G->H

References

High-Purity Purification Techniques for Branched Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-purity purification of branched alkanes. The selection of an appropriate purification technique is critical for applications demanding high-purity isomers, such as in reference fuel formulation, specialty solvents, and as building blocks in pharmaceutical synthesis. The methods covered include fractional distillation, preparative gas chromatography, urea (B33335) adduction, and molecular sieve adsorption.

Introduction

Branched alkanes, or isoalkanes, are saturated hydrocarbons with one or more alkyl branches from the main carbon chain. Their unique physical and chemical properties, which differ significantly from their linear (n-alkane) counterparts, make them valuable in various scientific and industrial fields. High-purity branched alkanes are essential for establishing accurate physical property data, for use as standards in analytical chemistry, and as precisely defined starting materials in chemical synthesis. This document outlines several established methods for achieving high levels of purity for these compounds.

Purification Techniques Overview

The choice of purification technique for branched alkanes depends on several factors, including the nature of the impurities, the desired final purity, the scale of the purification, and the physical properties of the target branched alkane and its contaminants.

A general workflow for the purification of branched alkanes is presented below.

Purification_Workflow cluster_0 Purification Strategy Crude Branched Alkane Crude Branched Alkane Initial Analysis (GC-MS) Initial Analysis (GC-MS) Crude Branched Alkane->Initial Analysis (GC-MS) Technique Selection Technique Selection Initial Analysis (GC-MS)->Technique Selection Fractional Distillation Fractional Distillation Technique Selection->Fractional Distillation Boiling Point Difference Preparative GC Preparative GC Technique Selection->Preparative GC High Resolution Urea Adduction Urea Adduction Technique Selection->Urea Adduction Linear Impurities Molecular Sieve Adsorption Molecular Sieve Adsorption Technique Selection->Molecular Sieve Adsorption Linear Impurities Purity Analysis (GC-MS) Purity Analysis (GC-MS) Fractional Distillation->Purity Analysis (GC-MS) Preparative GC->Purity Analysis (GC-MS) Urea Adduction->Purity Analysis (GC-MS) Molecular Sieve Adsorption->Purity Analysis (GC-MS) High-Purity Branched Alkane High-Purity Branched Alkane Purity Analysis (GC-MS)->High-Purity Branched Alkane

Caption: General workflow for the purification of branched alkanes.

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquids with different boiling points.[1] It is particularly effective for separating branched alkanes from isomers with significantly different boiling points or from impurities with different volatilities.

Application Note

This method is most suitable for macro-scale purifications where the boiling point difference between the target branched alkane and its major impurities is at least 20-30°C. For isomers with very close boiling points, a column with a high number of theoretical plates and a high reflux ratio is required. The purity of collected fractions should be monitored by Gas Chromatography (GC).

The following diagram illustrates the workflow for fractional distillation.

Fractional_Distillation_Workflow cluster_1 Fractional Distillation Protocol Start Start Setup Apparatus Assemble Fractional Distillation Apparatus Start->Setup Apparatus Add Sample Charge Distillation Flask with Crude Branched Alkane Setup Apparatus->Add Sample Heat Heat the Flask to Boiling Add Sample->Heat Collect Fractions Collect Distillate Fractions at Specific Temperature Ranges Heat->Collect Fractions Analyze Fractions Analyze Each Fraction by GC-MS Collect Fractions->Analyze Fractions Combine Pure Fractions Combine Fractions Meeting Purity Specifications Analyze Fractions->Combine Pure Fractions End End Combine Pure Fractions->End

Caption: Experimental workflow for fractional distillation.

Experimental Protocol

Objective: To purify isooctane (B107328) (2,2,4-trimethylpentane) from a mixture containing other C8 isomers and impurities with different boiling points.

Materials:

  • Crude isooctane

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude isooctane mixture to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips.

  • Begin heating the flask gently.

  • As the mixture boils, vapor will rise into the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature at the top of the column. Collect different fractions in separate, labeled receiving flasks based on the boiling point ranges observed. For isooctane, the main fraction should be collected around its boiling point of 99.3°C.[2]

  • Analyze the purity of each fraction using GC-MS.

  • Combine the fractions that meet the desired purity level.

Quantitative Data

The following table summarizes representative data from the fractional distillation of crude synthetic isooctane.

FractionBoiling Point Range (°C)Primary Components IdentifiedReference
Forerun< 99Lower boiling point isomers (e.g., other heptane (B126788) isomers)[2]
Main Fraction99.0 - 99.5Isooctane (2,2,4-trimethylpentane)[2]
Residue> 99.5Higher boiling point impurities[2]

Preparative Gas Chromatography (Prep GC)

Preparative GC is a powerful technique for isolating high-purity compounds from a mixture on a milligram to gram scale. It offers high resolution, making it suitable for separating isomers with very close boiling points.

Application Note

Prep GC is ideal for obtaining small quantities of ultra-pure branched alkanes for use as analytical standards or in early-stage research. The method's throughput is limited by the column capacity and the need for repeated injections. The choice of stationary phase is critical for achieving optimal separation. Non-polar stationary phases are generally used for alkane separations.[3]

The logical relationship for selecting and optimizing a preparative GC method is outlined below.

Prep_GC_Logic cluster_2 Preparative GC Method Development Define Objective Define Target Purity and Yield Analytical Method Develop Analytical GC Method Define Objective->Analytical Method Column Selection Select Preparative Column (Stationary Phase, Dimensions) Analytical Method->Column Selection Optimize Parameters Optimize Injection Volume, Temperature Program, Flow Rate Column Selection->Optimize Parameters Fraction Collection Set Up Fraction Collection System Optimize Parameters->Fraction Collection Run and Collect Perform Repetitive Injections and Collect Fractions Fraction Collection->Run and Collect Analyze Purity Analyze Collected Fractions Run and Collect->Analyze Purity Pool Fractions Pool Fractions of Desired Purity Analyze Purity->Pool Fractions Final Product Final Product Pool Fractions->Final Product

Caption: Logical workflow for preparative GC purification.

Experimental Protocol

Objective: To isolate high-purity isopentane (B150273) from a mixture of pentane (B18724) isomers.

Materials:

  • Mixture of pentane isomers

  • Preparative gas chromatograph with a suitable non-polar column

  • Fraction collection system (e.g., cooled traps)

  • Syringe for injection

  • GC-MS for purity analysis

Procedure:

  • Develop an analytical GC method to determine the retention times of the pentane isomers.

  • Install a preparative-scale column in the GC.

  • Optimize the injection volume and temperature program to maximize separation and throughput without overloading the column.

  • Set up the fraction collection system to trap the eluting compounds corresponding to the retention time of isopentane.

  • Perform multiple injections of the pentane isomer mixture, collecting the isopentane fraction from each run.

  • Combine the collected fractions.

  • Analyze the purity of the combined isopentane fraction using analytical GC-MS.

Quantitative Data

Quantitative data for preparative GC is highly dependent on the specific instrument, column, and operating conditions. The following table provides a general expectation of performance.

ParameterTypical ValueNotes
Initial PurityVariableDepends on the starting material.
Final Purity> 99.5%Can be very high with optimized conditions.
Recovery Yield50-80%Dependent on the degree of separation and collection efficiency.

Urea Adduction

Urea adduction is a selective crystallization technique that separates linear n-alkanes from branched and cyclic alkanes.[4] In the presence of an activator like methanol, urea molecules form crystalline inclusion complexes with straight-chain alkanes, while the bulkier branched and cyclic alkanes are excluded and remain in the liquid phase.[4]

Application Note

This method is particularly effective for removing linear alkane impurities from a branched alkane product. The efficiency of the adduction depends on the chain length of the n-alkane. The process is typically carried out at room temperature.

The experimental workflow for urea adduction is shown below.

Urea_Adduction_Workflow cluster_3 Urea Adduction Protocol Start Start Dissolve Sample Dissolve Alkane Mixture in Hexane (B92381)/Acetone Start->Dissolve Sample Add Urea Solution Add Saturated Urea in Methanol Solution Dissolve Sample->Add Urea Solution Crystallization Allow Urea Adducts to Crystallize Add Urea Solution->Crystallization Separate Phases Separate Liquid (Branched) from Solid (Linear Adduct) Crystallization->Separate Phases Wash Solid Wash Solid Adduct with Hexane Separate Phases->Wash Solid Recover Branched Alkanes Evaporate Solvent from Combined Liquid Phases Wash Solid->Recover Branched Alkanes End End Recover Branched Alkanes->End

Caption: Experimental workflow for urea adduction.

Experimental Protocol

Objective: To remove n-heptane from a mixture containing branched heptane isomers.

Materials:

  • Crude branched heptane mixture containing n-heptane

  • Urea

  • Methanol

  • Hexane

  • Acetone

  • Beakers, flasks, and filtration apparatus

Procedure:

  • Prepare a saturated solution of urea in methanol.[4]

  • Dissolve the crude branched heptane mixture in a suitable solvent, such as a mixture of hexane and acetone.[5]

  • Add the saturated urea-methanol solution to the alkane solution and stir.

  • Allow the mixture to stand at room temperature to facilitate the formation of urea-n-heptane adduct crystals.

  • Separate the liquid phase (containing the purified branched heptanes) from the solid urea adduct by filtration or decantation.

  • Wash the solid adduct with a small amount of cold hexane to recover any entrained branched alkanes. Combine the washings with the initial liquid phase.

  • Evaporate the solvent from the combined liquid phases to obtain the purified branched heptanes.

  • To recover the n-heptane (optional), the urea adduct can be decomposed by adding warm water, which dissolves the urea and releases the n-alkane.

Quantitative Data

The following data is based on the removal of n-alkanes from a mixture, which is indicative of the efficiency of purifying the remaining branched alkanes.

Alkane Chain LengthRecovery of n-alkanes in AdductImplied Purity of Branched FractionReference
C20 - C30> 90%High[6]

Molecular Sieve Adsorption

Molecular sieves, such as 5A zeolites, have pores of a uniform size that can selectively adsorb molecules based on their kinetic diameter. 5A molecular sieves have a pore opening of approximately 5 angstroms, which allows smaller linear alkanes to enter and be adsorbed, while larger branched and cyclic alkanes are excluded.[7]

Application Note

This technique is highly effective for removing residual linear alkanes from a branched alkane product. The process can be carried out in either the liquid or gas phase. The molecular sieves can be regenerated by heating to desorb the trapped n-alkanes. This method is widely used in industrial processes for large-scale separations.[8]

The logical flow of purification using molecular sieves is depicted below.

Molecular_Sieve_Logic cluster_4 Molecular Sieve Adsorption Logic Activate Sieves Activate Molecular Sieves (Heating under Vacuum) Prepare Column Pack a Column with Activated Sieves Activate Sieves->Prepare Column Pass Sample Pass the Alkane Mixture Through the Column Prepare Column->Pass Sample Collect Eluent Collect the Eluent (Branched Alkanes) Pass Sample->Collect Eluent Analyze Purity Analyze Eluent Purity by GC-MS Collect Eluent->Analyze Purity Regenerate Sieves Regenerate Sieves (Optional) Collect Eluent->Regenerate Sieves Purified Product Purified Product Analyze Purity->Purified Product

Caption: Logical workflow for molecular sieve adsorption.

Experimental Protocol

Objective: To remove n-hexane from a sample of 2-methylpentane (B89812).

Materials:

  • Crude 2-methylpentane containing n-hexane

  • 5A molecular sieves

  • Glass column

  • Oven for activation

  • Solvent for elution (if in liquid phase)

  • GC-MS for analysis

Procedure:

  • Activate the 5A molecular sieves by heating them in an oven at a high temperature (e.g., 300-350°C) under a vacuum or with a flow of inert gas to remove any adsorbed water.

  • Pack a glass column with the activated molecular sieves.

  • For liquid-phase separation: Slowly pass the crude 2-methylpentane through the column. Collect the eluent, which will be enriched in 2-methylpentane.

  • For gas-phase separation: Heat the column and pass the vaporized alkane mixture through it using a carrier gas. The gas exiting the column will be enriched in the branched alkane.

  • Analyze the purity of the collected product by GC-MS.

  • The molecular sieves can be regenerated by heating to a high temperature to desorb the trapped n-hexane.

Quantitative Data

The performance of 5A molecular sieves is typically characterized by their adsorption capacity and selectivity.

ParameterValueConditionsReference
Adsorption Capacity for n-hexane~120 mg/gVaries with temperature and pressure[9]
SelectivityHigh for linear vs. branched alkanesBased on size exclusion[7]

Conclusion

The high-purity purification of branched alkanes can be achieved through a variety of techniques. Fractional distillation is suitable for large-scale separations based on boiling point differences. Preparative GC offers the highest resolution for isolating ultra-pure isomers on a smaller scale. Urea adduction and molecular sieve adsorption are highly effective for selectively removing linear alkane impurities. The choice of the optimal method will depend on the specific requirements of the application, including the nature of the starting material, the desired purity and yield, and the scale of the operation. For all techniques, in-process monitoring and final purity analysis, typically by GC-MS, are essential to ensure the quality of the purified branched alkane.

References

Application Notes and Protocols for the Synthesis of Tertiary Alkanes via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of sterically hindered hydrocarbons, specifically tertiary alkanes, is a significant endeavor in organic chemistry, with applications in materials science and as key intermediates in pharmaceutical development. A robust and versatile method for constructing the requisite carbon skeleton is the Grignard reaction, which facilitates the formation of a carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to a ketone, yielding a tertiary alcohol.[1][2] This intermediate is then subjected to a dehydroxylation step to afford the final tertiary alkane.

This document outlines a detailed two-stage protocol for the synthesis of tertiary alkanes. The first stage covers the synthesis of a tertiary alcohol intermediate using a Grignard reagent and a ketone. The second stage details the subsequent reduction (dehydroxylation) of the tertiary alcohol to the corresponding tertiary alkane.

Part A: Synthesis of Tertiary Alcohols via Grignard Reaction

The reaction of a Grignard reagent with a ketone is a classic and highly effective method for producing tertiary alcohols.[3] The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. Success of the Grignard reaction is highly dependent on maintaining strictly anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with any available protons, such as those from water.[3]

Quantitative Data for Tertiary Alcohol Synthesis

The following table summarizes reaction conditions and yields for the synthesis of representative tertiary alcohols using the Grignard reaction. Yields are typically good to excellent.[4]

EntryKetoneGrignard ReagentTertiary Alcohol ProductSolventReaction Time (h)Temp (°C)Yield (%)
1AcetonePropylmagnesium bromide2-Methyl-2-pentanolDiethyl ether1-2RT~85
2Acetophenone (B1666503)Ethylmagnesium bromide2-Phenyl-2-butanolTHF2RT~90
3CyclohexanoneMethylmagnesium bromide1-MethylcyclohexanolDiethyl ether1.5RT~92
4PropanoneIsopropylmagnesium bromide2,3-Dimethylbutan-2-olTHF2-3RT~88
Experimental Protocol: Synthesis of 2-Phenyl-2-butanol

This protocol details the synthesis of 2-phenyl-2-butanol from acetophenone and ethylmagnesium bromide.

1. Materials and Equipment:

  • Acetophenone (1.0 eq)

  • Ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

2. Glassware Preparation:

  • All glassware must be scrupulously cleaned and dried in an oven at >110 °C overnight to remove all traces of water.

  • Assemble the apparatus (flask, condenser, dropping funnel) while still warm and immediately place it under an inert atmosphere (nitrogen or argon) to prevent moisture from entering.

3. Reaction Procedure:

  • Step 1: Setup. In the prepared three-necked flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) in anhydrous diethyl ether or THF.

  • Step 2: Grignard Addition. Cool the flask in an ice bath. Slowly add the ethylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel to the stirred ketone solution. Maintain the temperature below 10 °C during the addition. The addition of the Grignard reagent is an exothermic process.

  • Step 3: Reaction. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Workup and Purification:

  • Step 1: Quenching. Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate. This is a safer alternative to strong acid for tertiary alcohols, which can be prone to dehydration.

  • Step 2: Extraction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

  • Step 3: Washing and Drying. Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Step 4: Concentration. Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • Step 5: Purification. The crude 2-phenyl-2-butanol can be purified by distillation or column chromatography on silica (B1680970) gel.

Part B: Reduction of Tertiary Alcohols to Tertiary Alkanes

The direct reduction of alcohols to alkanes is challenging because the hydroxyl group is a poor leaving group.[5] Therefore, this conversion typically requires a two-step sequence: conversion of the alcohol into a species with a better leaving group, followed by reduction.[6] However, recent advances have provided methods for the direct dehydroxylation of tertiary alcohols. A particularly effective method is the titanium-catalyzed dehydroxylation.[7][8][9]

Quantitative Data for Tertiary Alkane Synthesis

The following table summarizes the conditions and yields for the reduction of tertiary alcohols to their corresponding alkanes. The titanium-catalyzed method shows high yields under mild conditions.[8]

EntryTertiary AlcoholAlkane ProductCatalyst/Reagent SystemSolventTime (h)Temp (°C)Yield (%)
11-AdamantanolAdamantaneCpTiCl₃, TESCl, PhSiH₃, Zn1,4-Dioxane (B91453)126095
2tert-Butyl alcoholIsobutaneSupported Nickel Catalyst / H₂--~230-450>99
32-Phenyl-2-butanol2-PhenylbutaneInCl₃ / Ph₂SiH₂Dichloromethane24RT~93
41-MethylcyclohexanolMethylcyclohexaneCpTiCl₃, TESCl, PhSiH₃, Zn1,4-Dioxane126091

Note: Cp*TiCl₃ = Pentamethylcyclopentadienyltitanium trichloride (B1173362), TESCl = Triethylsilyl chloride, PhSiH₃ = Phenylsilane (B129415).

Experimental Protocol: Ti-Catalyzed Dehydroxylation of 2-Phenyl-2-butanol

This protocol describes the reduction of 2-phenyl-2-butanol to 2-phenylbutane using a titanium catalyst.[8]

1. Materials and Equipment:

  • 2-Phenyl-2-butanol (1.0 eq)

  • Pentamethylcyclopentadienyltitanium trichloride (Cp*TiCl₃, 0.05 eq)

  • Triethylsilyl chloride (TESCl, 1.5 eq)

  • Phenylsilane (PhSiH₃, 2.0 eq)

  • Zinc powder (Zn, 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

2. Reaction Procedure:

  • Step 1: Setup. To an oven-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add 2-phenyl-2-butanol (1.0 eq), Cp*TiCl₃ (0.05 eq), and zinc powder (3.0 eq).

  • Step 2: Reagent Addition. Add anhydrous 1,4-dioxane via syringe, followed by triethylsilyl chloride (1.5 eq) and phenylsilane (2.0 eq).

  • Step 3: Reaction. Seal the Schlenk tube and heat the reaction mixture to 60 °C with vigorous stirring for 12 hours.

3. Workup and Purification:

  • Step 1: Quenching. After cooling to room temperature, quench the reaction by carefully adding water.

  • Step 2: Extraction. Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 times).

  • Step 3: Washing and Drying. Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Step 4: Concentration. Filter and concentrate the solvent under reduced pressure.

  • Step 5: Purification. The crude 2-phenylbutane can be purified by column chromatography on silica gel to yield the final tertiary alkane product.

Visualizations

Overall Experimental Workflow

G AlkylHalide Alkyl Halide (R'-X) GrignardReagent Grignard Reagent (R'-MgX) AlkylHalide->GrignardReagent Mg Magnesium (Mg) Mg->GrignardReagent Ketone Ketone (R-CO-R) TertiaryAlkoxide Magnesium Alkoxide Intermediate Ketone->TertiaryAlkoxide GrignardReagent->TertiaryAlkoxide Stage A: Grignard Addition Workup Aqueous Workup (e.g., NH4Cl) TertiaryAlkoxide->Workup TertiaryAlcohol Tertiary Alcohol (RR'R-COH) Reduction Dehydroxylation (e.g., Ti-catalyzed) TertiaryAlcohol->Reduction TertiaryAlkane Tertiary Alkane (RR'R-CH) Workup->TertiaryAlcohol Reduction->TertiaryAlkane Stage B: Reduction

Caption: Workflow for the two-stage synthesis of tertiary alkanes.

Grignard Reaction Mechanism

Caption: Mechanism of Grignard addition to a ketone.

References

Application Notes and Protocols: 3-Ethyl-3,4-dimethyloctane as a Component in Synthetic Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of cleaner and more efficient energy sources has led to significant research into synthetic fuels. These fuels, derived from sources other than crude oil, offer the potential for reduced emissions and tailored combustion properties. Highly branched alkanes are of particular interest as components in synthetic gasoline and diesel fuels due to their high octane (B31449) and cetane ratings, which contribute to improved engine performance and reduced knocking.[1][2] This document provides detailed application notes and experimental protocols for the study of 3-Ethyl-3,4-dimethyloctane, a C12 highly branched alkane, as a potential component in synthetic fuel formulations.

While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on similar compounds and standard fuel analysis techniques to provide a framework for its evaluation.

Physicochemical Properties of this compound

The performance of a fuel is intrinsically linked to its physical and chemical properties. For this compound, many of these properties must be estimated based on the known characteristics of other C12 branched alkanes and established chemical principles. The following table summarizes these estimated and known properties.

PropertyValue (Estimated unless otherwise noted)Source / Rationale
Molecular Formula C₁₂H₂₆--INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
CAS Number 62212-28-6--INVALID-LINK--
Density ~0.75 - 0.78 g/cm³ at 20°CEstimated based on similar branched C12 alkanes.
Boiling Point ~190 - 210 °CEstimated based on trends for branched alkanes, which have lower boiling points than their linear counterparts.[3]
Cetane Number ~40 - 50Estimated. Highly branched alkanes generally have higher cetane numbers than linear alkanes of similar carbon number.
Heat of Combustion ~44 - 48 MJ/kgEstimated based on typical values for C12 alkanes.

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound can be achieved through a Grignard reaction followed by dehydration and hydrogenation. This multi-step synthesis allows for the controlled construction of the highly branched carbon skeleton.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 3-Pentanone (B124093) 3-Pentanone Grignard_Reaction Grignard Reaction (in dry ether) 3-Pentanone->Grignard_Reaction sec-Butylmagnesium bromide sec-Butylmagnesium bromide sec-Butylmagnesium bromide->Grignard_Reaction 3-Ethyl-4-methyl-3-heptanol 3-Ethyl-4-methyl-3-heptanol Grignard_Reaction->3-Ethyl-4-methyl-3-heptanol Dehydration Dehydration (H2SO4, heat) Alkene Mixture Alkene Mixture Dehydration->Alkene Mixture 3-Ethyl-4-methyl-3-heptanol_ref 3-Ethyl-4-methyl-3-heptanol 3-Ethyl-4-methyl-3-heptanol_ref->Dehydration Hydrogenation Hydrogenation (H2, Pd/C) This compound This compound Hydrogenation->this compound Alkene Mixture_ref Alkene Mixture Alkene Mixture_ref->Hydrogenation

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis
  • Grignard Reaction:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare the Grignard reagent by reacting 1-bromobutane (B133212) with magnesium turnings in anhydrous diethyl ether.

    • Once the Grignard reagent (butylmagnesium bromide) is formed, cool the flask in an ice bath.

    • Slowly add a solution of 3-pentanone in anhydrous diethyl ether to the Grignard reagent with continuous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 3-ethyl-4-methyl-3-heptanol.

  • Dehydration:

    • To the crude 3-ethyl-4-methyl-3-heptanol, add a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.

    • Heat the mixture to induce dehydration, and collect the resulting alkene mixture by distillation.

    • Wash the collected alkene mixture with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.

  • Hydrogenation:

    • Dissolve the purified alkene mixture in a suitable solvent like ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring until the reaction is complete (as monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the final product, this compound.

    • Purify the product by fractional distillation.

Evaluation as a Synthetic Fuel Component

A comprehensive evaluation of this compound as a fuel component requires a series of standardized tests to determine its performance characteristics.

Start Start Synthesis Synthesis of This compound Start->Synthesis Blending Blending with Base Fuel Synthesis->Blending Property_Testing Physicochemical Property Testing Blending->Property_Testing Cetane_Number Cetane Number Determination Property_Testing->Cetane_Number Combustion_Analysis Heat of Combustion Measurement Cetane_Number->Combustion_Analysis Engine_Testing Engine Performance and Emissions Testing Combustion_Analysis->Engine_Testing Data_Analysis Data Analysis and Evaluation Engine_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating a synthetic fuel component.

Protocol: Cetane Number Determination

The cetane number (CN) is a critical measure of the ignition quality of a diesel fuel. It can be determined using a standardized Cooperative Fuel Research (CFR) engine or an Ignition Quality Tester (IQT).

Method 1: ASTM D613 - CFR Engine [4][5]

  • Apparatus: A standardized single-cylinder CFR engine with a variable compression ratio.

  • Procedure:

    • Calibrate the CFR engine using primary reference fuels (n-cetane with a CN of 100 and heptamenthylnonane with a CN of 15).

    • Introduce the fuel sample (a blend containing a known percentage of this compound in a reference diesel fuel) into the engine.

    • Adjust the compression ratio of the engine until the ignition delay for the sample fuel is exactly 13 degrees of crank angle.

    • Bracket the sample by running two reference fuel blends with known cetane numbers that give ignition delays slightly above and below 13 degrees.

    • The cetane number of the sample is interpolated from the compression ratio readings of the sample and the two bracketing reference fuels.

Method 2: ASTM D6890 - Ignition Quality Tester (IQT) [6]

  • Apparatus: A constant volume combustion chamber (Ignition Quality Tester).

  • Procedure:

    • Calibrate the IQT using certified reference fuels.

    • Inject a small, precise amount of the fuel sample into the heated, pressurized combustion chamber.

    • The instrument measures the ignition delay, which is the time between the start of injection and the onset of combustion.

    • The derived cetane number (DCN) is calculated from the ignition delay using an empirical formula programmed into the instrument's software.

Protocol: Heat of Combustion Measurement

The heat of combustion is the energy released when a fuel is burned. It is a key indicator of the fuel's energy content.

Apparatus: A bomb calorimeter.

Procedure:

  • Accurately weigh a sample of the fuel (e.g., a blend containing this compound) in a sample crucible.

  • Place the crucible in the bomb, and add a small amount of water to the bottom of the bomb to saturate the internal atmosphere with water vapor.

  • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

  • Place the bomb in the calorimeter bucket, which contains a known mass of water.

  • Measure the initial temperature of the water.

  • Ignite the sample using a fuse wire.

  • Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.

  • Calculate the heat of combustion using the temperature change, the heat capacity of the calorimeter system, and the mass of the fuel sample.

Protocol: Engine Performance and Emissions Testing

Testing the fuel in a standard test engine provides real-world data on its performance and environmental impact.

Apparatus: A stationary single-cylinder or multi-cylinder test engine mounted on a dynamometer. The engine should be equipped with sensors for measuring various parameters and an exhaust gas analysis system.

Procedure:

  • Baseline Test: Operate the engine with a standard reference fuel (e.g., conventional diesel or gasoline) under various load and speed conditions to establish a baseline for performance and emissions.

  • Test Fuel Run: Drain the reference fuel and run the engine on the synthetic fuel blend containing this compound under the same load and speed conditions as the baseline test.

  • Data Acquisition: During both baseline and test fuel runs, continuously record the following parameters:

    • Performance: Torque, power, brake-specific fuel consumption (BSFC).

    • Emissions: Concentrations of nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM) in the exhaust gas.

  • Analysis: Compare the performance and emissions data from the synthetic fuel blend with the baseline data to evaluate the effect of this compound as a fuel component.

Conclusion

While further experimental work is required to precisely quantify the properties of this compound, its highly branched structure suggests it holds promise as a valuable component in synthetic fuels. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of this and other novel fuel candidates. By systematically applying these methodologies, researchers can generate the necessary data to advance the development of next-generation, high-performance synthetic fuels.

References

Application Note: Quantitative Analysis of Branched Alkanes in Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched alkanes are a significant class of hydrocarbons found in various matrices, from petroleum products to biological samples. Their structural diversity and isomeric complexity present a considerable analytical challenge. The quantitative analysis of branched alkanes is crucial for applications ranging from fuel characterization and environmental monitoring to the study of insect chemical communication and drug impurity profiling.

This application note provides a detailed protocol for the quantitative analysis of branched alkanes in mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] The high separation efficiency of gas chromatography coupled with the sensitive and specific detection of mass spectrometry allows for the reliable analysis of complex hydrocarbon mixtures.

While alkanes are generally volatile and thermally stable, obviating the need for chemical derivatization, careful optimization of the GC-MS parameters is essential for achieving accurate and reproducible quantitative results.[2][3] This protocol outlines the necessary steps for sample preparation, instrument setup, data acquisition, and analysis.

Experimental Protocols

This section details the methodology for the quantitative analysis of branched alkanes.

Materials and Reagents
  • Solvents: Hexane (B92381) or pentane (B18724) (GC grade or higher)

  • Standards: Certified reference standards of relevant branched and n-alkanes

  • Vials: 2 mL amber glass GC vials with screw caps (B75204) and PTFE/silicone septa[4]

  • Syringes: Gas-tight syringes for standard and sample injection

Sample Preparation

Proper sample preparation is critical for accurate quantitative analysis.

  • Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in a precise volume of hexane or pentane to achieve a final concentration within the instrument's linear dynamic range. For many applications, a total alkane concentration of 0.5 to 4 µg/µL is recommended.[4]

  • Internal Standard Addition: For accurate quantification, add a known concentration of an internal standard to all samples, calibration standards, and blanks. The internal standard should be a compound not present in the sample and with similar chemical properties to the analytes of interest (e.g., a deuterated alkane or an n-alkane of a different chain length).

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent column contamination.

  • Vialing: Transfer the final solution to a 2 mL GC vial and cap securely.[4] For low-concentration samples, consider using vial inserts to ensure proper injection.[4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of branched alkanes. Optimization may be required depending on the specific analytes and matrix.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A non-polar capillary column is recommended for alkane analysis. A long column (e.g., 60 m or 100 m) with a small internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.25 µm) will provide the best resolution for complex mixtures.[5][6]

    • Example Column: Agilent J&W DB-5ms (5%-Phenyl)-methylpolysiloxane, 60 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet:

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 320 °C

    • Final Hold: 10 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 40-550

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification
  • Peak Identification:

    • Identify the peaks of interest by comparing their retention times and mass spectra with those of the certified reference standards.

    • The fragmentation of branched alkanes in EI-MS is characterized by the preferential cleavage at the branching point, leading to the formation of stable secondary or tertiary carbocations.[7] The absence of a smooth exponential decay of fragment ions, typical for n-alkanes, is a key indicator of branching.[7]

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of the branched alkane analytes and the internal standard.

    • Inject each calibration standard and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification:

    • Inject the prepared samples.

    • Calculate the concentration of each branched alkane in the samples using the calibration curve equation.

Data Presentation

The following table presents example quantitative data for a hypothetical mixture of branched alkanes.

AnalyteRetention Time (min)Quantifier Ion (m/z)Concentration (µg/mL)% RSD (n=3)
2-Methylheptane12.3455715.22.1
3-Methylheptane12.5677118.91.8
2,3-Dimethylhexane13.1235712.52.5
Pristane25.4565725.81.5
Phytane25.9875722.11.7
Internal Standard18.7898520.0N/A

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of branched alkanes.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Weighing & Dissolution IS Internal Standard Addition Sample->IS Standard Standard Preparation Standard->IS Filter Filtration (if needed) IS->Filter Vial Transfer to GC Vial Filter->Vial GC_Inject GC Injection Vial->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection GC_Sep->MS_Detect Peak_ID Peak Identification MS_Detect->Peak_ID Cal_Curve Calibration Curve Generation Peak_ID->Cal_Curve Quant Quantification of Analytes Cal_Curve->Quant Report Final Report Quant->Report

Caption: Workflow for branched alkane analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of branched alkanes in mixtures using GC-MS. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The provided workflow and data table serve as a practical guide for implementing this methodology in the laboratory. While this protocol is robust, optimization of specific parameters may be necessary depending on the sample matrix and target analytes.

References

Application Notes and Protocols: 3-Ethyl-3,4-dimethyloctane as a Reference Compound in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of a reliable reference compound is paramount for accurate quantification. An ideal internal standard is a compound that is chemically similar to the analyte of interest, but is not naturally present in the sample.[1][2][3] 3-Ethyl-3,4-dimethyloctane, a branched-chain alkane, presents itself as a suitable candidate for such applications, especially in the analysis of non-polar compounds. Its chemical inertness, structural similarity to many hydrocarbon-based molecules, and distinct retention time make it a valuable tool in the analytical chemist's arsenal.

This document provides detailed application notes and protocols for the utilization of this compound as a reference compound in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference compound is crucial for its effective application. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[4]
Molecular Weight 170.33 g/mol PubChem[4]
Boiling Point (estimated) 190-210 °CN/A
Solubility Soluble in non-polar organic solvents (e.g., hexane (B92381), heptane, dichloromethane). Insoluble in water.N/A
Appearance Colorless liquidN/A

Note: The boiling point is an estimated value based on the properties of similar C12 branched alkanes. Experimental verification is recommended.

Application in Gas Chromatography (GC)

Due to its volatility and thermal stability, this compound is exceptionally well-suited as an internal standard for the GC analysis of volatile and semi-volatile non-polar analytes. This includes, but is not limited to, the analysis of hydrocarbons in petroleum products, flavor and fragrance compounds, and environmental contaminants. Non-polar stationary phases are standard for separating alkanes, which primarily elute based on their boiling points.[5]

Protocol for GC Analysis using this compound as an Internal Standard

This protocol outlines the analysis of a hypothetical non-polar analyte, "Analyte X," in a hexane matrix.

1. Preparation of Standard Solutions:

  • Stock Solution of Analyte X (1000 µg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of hexane.

  • Stock Solution of Internal Standard (IS) (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS stock solution and varying amounts of the Analyte X stock solution to volumetric flasks, and diluting with hexane. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL for Analyte X, with the IS concentration held constant at 20 µg/mL in each standard.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane.

  • To an aliquot of the sample solution, add a precise amount of the IS stock solution to achieve a final IS concentration of 20 µg/mL.

3. GC-FID Operating Conditions:

The following table outlines the recommended starting conditions for the GC-FID analysis. Optimization may be required based on the specific analyte and instrumentation.

ParameterRecommended Condition
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

4. Data Analysis:

  • Identify the peaks corresponding to Analyte X and this compound based on their retention times.

  • Calculate the peak area ratio of Analyte X to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X.

  • Determine the concentration of Analyte X in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Application in High-Performance Liquid Chromatography (HPLC)

While less common for highly non-polar and volatile compounds like alkanes, this compound can be used as an internal standard in reversed-phase HPLC for the analysis of non-polar analytes that have some solubility in common organic mobile phases.[6][7][8][9] In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase.[6]

Protocol for Reversed-Phase HPLC Analysis using this compound as an Internal Standard

This protocol describes the analysis of a non-polar "Analyte Y" using reversed-phase HPLC.

1. Preparation of Standard and Sample Solutions:

  • Follow a similar procedure as described for the GC protocol, using a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or methanol) to prepare the stock solutions and calibration standards.

2. HPLC Operating Conditions:

The following table provides suggested starting conditions for the HPLC analysis.

ParameterRecommended Condition
Column C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile/Water (90:10 v/v) or a gradient elution if analytes have a wide range of polarities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector (if analyte has a chromophore) or a Refractive Index Detector (RID) for universal detection
Wavelength (UV-Vis) As appropriate for Analyte Y

3. Data Analysis:

  • The data analysis procedure is analogous to the GC method, involving the calculation of peak area ratios and the use of a calibration curve to determine the concentration of Analyte Y.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Prepare Internal Standard (this compound) Stock Solution stock_is->cal_standards sample_prep Prepare Sample (Sample + IS) stock_is->sample_prep chrom_analysis Chromatographic Analysis (GC or HPLC) cal_standards->chrom_analysis sample_prep->chrom_analysis peak_integration Peak Integration and Area Ratio Calculation chrom_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Sample peak_integration->quantification cal_curve->quantification

Caption: Experimental workflow for using this compound as an internal standard.

selection_criteria cluster_properties Chemical & Physical Properties cluster_chromatographic Chromatographic Behavior center_node Ideal Internal Standard Selection chem_sim Chemically Similar to Analyte center_node->chem_sim not_in_sample Not Present in Original Sample center_node->not_in_sample stable Stable and Non-reactive center_node->stable elutes_near Elutes Near Analyte center_node->elutes_near well_resolved Well-resolved Peak center_node->well_resolved good_shape Good Peak Shape center_node->good_shape

Caption: Key criteria for selecting a suitable internal standard in chromatography.

Conclusion

This compound serves as a promising internal standard for the chromatographic analysis of non-polar compounds. Its properties align well with the key criteria for an ideal internal standard, offering the potential for improved accuracy and precision in quantitative analysis. The protocols provided herein offer a solid starting point for method development, which should be further optimized based on the specific analytical requirements. The successful application of this reference compound will ultimately contribute to more reliable and reproducible scientific data in research, development, and quality control settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for C12 Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of C12 hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C12 hydrocarbon isomers?

A1: The choice of GC column is critical for separating C12 hydrocarbon isomers. Non-polar columns are generally the best starting point for analyzing non-polar compounds like hydrocarbons. The separation on these columns is primarily based on the boiling points of the analytes.[1] For complex mixtures of C12 isomers, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often recommended. These columns offer a good balance of selectivity for various hydrocarbon structures. For highly detailed separations of positional and cis-trans isomers, liquid crystalline stationary phases can offer superior selectivity.[2]

Q2: What are the recommended initial temperature settings for the GC inlet and oven?

A2: For C12 hydrocarbons, a split/splitless inlet is commonly used. The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A starting point for the inlet temperature is typically 250 °C.[3] However, this can be optimized depending on the specific isomers and their thermal stability.[4]

For the GC oven, a temperature programming ramp is essential for good separation. A typical program might start at a low initial temperature (e.g., 40-60 °C) to focus the analytes at the head of the column, followed by a ramp up to a final temperature of around 280-300 °C.[5] The ramp rate will affect the resolution of the peaks.

Q3: How do I choose the right sample preparation technique for C12 hydrocarbons?

A3: The appropriate sample preparation technique depends on the sample matrix.

  • For liquid samples, simple dilution with a volatile organic solvent like hexane (B92381), dichloromethane, or iso-octane is often sufficient.[6] The final concentration should be around 0.1 to 1 mg/mL.[7] It's also crucial to filter the sample to remove any particulate matter.[7]

  • For solid samples, dissolution in a suitable low boiling point solvent is necessary.[7]

  • For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the hydrocarbons and remove interfering substances.[7][8]

  • For volatile C12 hydrocarbons in a solid or liquid matrix, headspace analysis can be an effective technique to isolate the volatile components without introducing non-volatile residues into the GC system.[6][7]

Q4: What are the key MS parameters to consider for C12 hydrocarbon analysis?

A4: For identifying and quantifying C12 hydrocarbons, Electron Ionization (EI) is the most common ionization technique, typically operated at 70 eV to generate reproducible fragmentation patterns for library matching.[9] Key parameters to optimize include:

  • Ion Source Temperature: Typically set between 200 °C and 250 °C.

  • Mass Range: A scan range of m/z 40-350 is usually adequate to capture the molecular ions and characteristic fragment ions of C12 hydrocarbons.

  • Scan Speed: The scan speed should be fast enough to acquire at least 10-15 spectra across each chromatographic peak for good peak shape and reliable identification.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My hydrocarbon peaks are tailing. What could be the cause?

    • A: Peak tailing is often caused by active sites in the GC system.[10] This can occur in the injection port liner or at the front of the column. To resolve this, try replacing the inlet liner with a clean, deactivated one.[11][12] If the problem persists, trimming 15-30 cm from the front of the GC column can remove accumulated non-volatile residues and active sites. Another potential cause is the column being inserted too far into the detector.[11]

  • Q: My peaks are fronting. What does this indicate?

    • A: Peak fronting, which can look like a shark fin, is typically a sign of column overload.[10] This happens when the sample concentration is too high for the column's capacity. To fix this, you can either dilute your sample or increase the split ratio in the inlet to inject less sample onto the column.[11]

Problem 2: Poor Resolution of C12 Isomers

  • Q: I'm not able to separate critical C12 isomer pairs. How can I improve resolution?

    • A: Improving the resolution of closely eluting isomers often requires a multi-parameter approach:

      • Optimize the Oven Temperature Program: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can enhance separation.

      • Select a More Selective Column: If you are using a standard non-polar column, switching to a column with a different stationary phase, such as one with a higher phenyl content or a liquid crystalline phase, may provide the necessary selectivity.[2]

      • Increase Column Length: Doubling the column length can increase resolution by about 40%.[1] However, this will also lead to longer analysis times.

      • Use a Smaller Inner Diameter (ID) Column: A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and can improve resolution.

Problem 3: Low Sensitivity or No Peaks

  • Q: I'm seeing very small peaks or no peaks at all. What should I check?

    • A: A lack of signal can be due to several factors:

      • Check for Leaks: Air leaks in the carrier gas line or at the injector can significantly reduce sensitivity.[13] Use an electronic leak detector to check all fittings.

      • Verify Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you may need to concentrate it using techniques like nitrogen blowdown evaporation.[14]

      • Inspect the Syringe: The injection syringe may be clogged or leaking.[13] Try replacing the syringe.

      • Clean the MS Ion Source: Over time, the ion source can become contaminated, leading to a drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.[15]

Experimental Protocols

General Protocol for GC-MS Analysis of C12 Hydrocarbons

  • Sample Preparation:

    • Dilute the sample containing C12 hydrocarbons in a volatile solvent such as hexane to a final concentration of approximately 10 µg/mL.[5]

    • If the sample contains particulates, filter it through a 0.22 µm filter into a clean glass autosampler vial.[7]

  • Instrument Parameters:

    • The following table provides a good starting point for GC-MS parameters, which should be optimized for your specific application.

ParameterRecommended Setting
GC Inlet
Inlet TypeSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Mass Scan Rangem/z 40-350
Solvent Delay3 minutes
  • Analysis Sequence:

    • Inject a solvent blank to ensure the system is clean.

    • Inject a series of calibration standards if quantitative analysis is required.

    • Inject the prepared samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample Dilute Dilute with Hexane Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial Transfer to Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Separate on Column Inject->Separate Ionize Ionize (EI) Separate->Ionize Detect Detect Fragments (MS) Ionize->Detect Acquire Acquire Data Detect->Acquire Identify Identify Peaks Acquire->Identify Quantify Quantify (Optional) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of C12 hydrocarbons.

Troubleshooting_Resolution cluster_oven Oven Temperature cluster_column GC Column cluster_flow Carrier Gas Start Poor Isomer Resolution CheckRamp Is ramp rate slow enough? Start->CheckRamp DecreaseRamp Action: Decrease ramp rate (e.g., from 10°C/min to 5°C/min) CheckRamp->DecreaseRamp No CheckColumn Is column selectivity appropriate? CheckRamp->CheckColumn Yes Resolved Problem Resolved DecreaseRamp->Resolved ChangeColumn Action: Use a more selective or longer column CheckColumn->ChangeColumn No CheckFlow Is flow rate optimal? CheckColumn->CheckFlow Yes ChangeColumn->Resolved OptimizeFlow Action: Optimize carrier gas flow rate (e.g., 1.0-1.2 mL/min) CheckFlow->OptimizeFlow No CheckFlow->Resolved Yes OptimizeFlow->Resolved

Caption: Troubleshooting flowchart for poor isomer resolution.

References

Identifying and removing impurities from 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-3,4-dimethyloctane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low yield of this compound in the synthesis reaction.

  • Question: My Grignard or alkylation reaction resulted in a much lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of highly branched alkanes like this compound can stem from several factors related to the reaction conditions and reagents. Here are some common causes and troubleshooting steps:

    • Moisture in the reaction: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.

      • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Impure Magnesium: The magnesium turnings used for the Grignard reaction may have an oxide layer that prevents reaction.[1]

      • Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[1]

    • Side Reactions: In Friedel-Crafts alkylation, carbocation rearrangements can lead to the formation of isomeric products, thus lowering the yield of the desired product.[2][3] Polyalkylation, where more than one alkyl group is added to a starting material, can also occur.[2][4]

      • Solution: For Friedel-Crafts reactions, using a less reactive alkylating agent or milder Lewis acid catalyst can sometimes minimize rearrangements. Controlling the stoichiometry of the reactants can help reduce polyalkylation.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure adequate reaction time and appropriate temperature control.

Problem 2: Difficulty in separating this compound from its isomers.

  • Question: I have a mixture of this compound and other C12H26 isomers. How can I effectively separate them?

  • Answer: Separating structurally similar isomers of alkanes can be challenging due to their very similar physical properties.[5][6] Here are the recommended methods:

    • Fractional Distillation: This is the primary method for separating liquids with close boiling points.[7][8][9] The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates).[5][7]

      • Troubleshooting:

        • Poor Separation: If the isomers are not separating well, you may need a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).[7] Optimizing the reflux ratio is also crucial; a higher reflux ratio generally leads to better separation but takes longer.

        • Azeotrope Formation: In some cases, azeotropes (mixtures with a constant boiling point) may form, making separation by conventional distillation difficult. In such cases, azeotropic or extractive distillation with an appropriate entrainer might be necessary.[5]

    • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, Prep-GC can be a very effective separation technique.

    • Adsorption using Molecular Sieves: Certain molecular sieves can selectively adsorb linear or less branched alkanes, allowing for the separation of more highly branched isomers.[10][11] For instance, a 5A molecular sieve can be used to trap n-alkanes from a mixture of branched isomers.[10][11]

Parameter Fractional Distillation Preparative Gas Chromatography Molecular Sieves (5A)
Principle Separation based on differences in boiling points.[5][8]Separation based on differential partitioning between a mobile and stationary phase.Separation based on molecular size and shape.[10][11]
Best For Large quantities with boiling point differences >10-20 °C.High purity separation of small to medium quantities.Removing linear alkanes from branched isomers.[10]
Typical Purity Moderate to HighVery HighHigh (for the branched fraction)

Problem 3: Contamination of the final product with unreacted starting materials.

  • Question: My purified this compound shows the presence of unreacted starting materials. How can I remove them?

  • Answer: The presence of starting materials indicates either an incomplete reaction or inefficient purification.

    • Improving the Reaction: Drive the reaction to completion by using a slight excess of one of the reactants (if appropriate) and ensuring sufficient reaction time. Monitor the reaction's progress to confirm the disappearance of the starting materials.

    • Purification Strategies:

      • Washing: If the starting materials have different solubility properties (e.g., one is acidic or basic), a liquid-liquid extraction (washing) step can be used to remove them before distillation.

      • Fractional Distillation: If the starting materials have significantly different boiling points from the product, fractional distillation should be effective.[12] Ensure the distillation is carried out slowly to allow for proper separation.[7]

      • Column Chromatography: For non-volatile or thermally sensitive starting materials, column chromatography on silica (B1680970) gel or alumina (B75360) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of synthesized this compound?

A1: The most probable impurities depend on the synthetic route used:

  • From Grignard Synthesis:

    • Unreacted starting materials: Such as the parent alkyl halide and ketone.

    • Side-products: Biphenyl-type compounds can form from the coupling of the Grignard reagent.[13] Benzene can also be an impurity if the Grignard reagent reacts with trace amounts of water.[13]

    • Isomers: Rearrangement of the carbocation intermediate during the subsequent dehydration and hydrogenation steps can lead to isomeric alkanes.

  • From Friedel-Crafts Alkylation:

    • Isomeric products: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, leading to a mixture of isomers.[2][3] For example, instead of a straight-chain alkyl group adding, a branched isomer may form.

    • Polyalkylated products: The initial product can be more reactive than the starting material, leading to the addition of multiple alkyl groups.[2][4]

    • Unreacted starting materials: The aromatic precursor and the alkylating agent.

Q2: How can I identify the impurities in my sample of this compound?

A2: The gold standard for identifying and quantifying impurities in a sample of volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[4]

  • Gas Chromatography (GC) separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.[14] Each compound will have a characteristic retention time.

  • Mass Spectrometry (MS) provides a mass spectrum for each separated component, which is a fingerprint of the molecule based on its mass-to-charge ratio and fragmentation pattern. This allows for the identification of the chemical structure of the impurities.

Q3: What are the expected boiling points of this compound and its potential isomeric impurities?

A3: The boiling points of C12H26 isomers are generally close to each other. For alkanes, increased branching tends to lower the boiling point.[6][10]

Compound Molecular Formula Boiling Point (°C) Comment
n-DodecaneC12H26216.3Straight-chain isomer, highest boiling point.[15]
This compound C12H26 ~205-215 (Estimated) Highly branched, expected to have a lower boiling point than n-dodecane.
Other C12H26 IsomersC12H26195 - 215Boiling points will vary based on the degree of branching.

Note: The boiling point of this compound is an estimate based on the trend of boiling points for branched alkanes. Precise experimental values may vary.

Q4: Can you provide a general protocol for purifying this compound by fractional distillation?

A4: Yes, here is a general protocol for laboratory-scale fractional distillation:

Experimental Protocol: Fractional Distillation of this compound

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Place the crude product in a round-bottom flask with boiling chips or a stir bar. The flask should not be more than two-thirds full.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the condensation ring as it slowly rises up the fractionating column. A slow and steady rise is crucial for good separation.[7]

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this fraction in a separate flask.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Q5: What is the procedure for using molecular sieves to remove linear alkane impurities?

A5: Here is a general protocol for using 5A molecular sieves to remove n-alkanes:

Experimental Protocol: Purification using 5A Molecular Sieves

Objective: To remove residual linear alkanes from a sample of branched this compound.

Materials:

  • Crude this compound containing linear alkane impurities

  • Activated 5A molecular sieves

  • Anhydrous non-polar solvent (e.g., hexane)

  • Chromatography column or flask

  • Filtration apparatus

Procedure:

  • Activation of Molecular Sieves:

    • Activate the 5A molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum.

    • Allow the sieves to cool to room temperature in a desiccator before use.

  • Purification:

    • Slurry Method (for small scale): Add the activated molecular sieves to a flask containing a solution of the crude product in a minimal amount of anhydrous hexane (B92381). Stir the slurry for several hours at room temperature. The linear alkanes will be selectively adsorbed into the pores of the molecular sieves.

    • Column Method (for larger scale): Pack a chromatography column with the activated molecular sieves. Dissolve the crude product in a minimal amount of anhydrous hexane and load it onto the column. Elute the branched product with additional anhydrous hexane, leaving the linear alkanes adsorbed on the sieves.

  • Recovery:

    • Filter the molecular sieves from the solution (slurry method) or collect the eluent from the column.

    • Remove the solvent from the filtrate/eluent under reduced pressure to obtain the purified this compound.

  • Analysis:

    • Analyze the purified product by GC-MS to confirm the removal of the linear alkane impurities.

Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Synthesis Synthesis of Crude Product (e.g., Grignard or Friedel-Crafts) Purification Initial Purification (e.g., Washing, Extraction) Synthesis->Purification Crude Product Distillation Fractional Distillation Purification->Distillation Partially Purified MolSieves Molecular Sieve Treatment Distillation->MolSieves Enriched Product Analysis GC-MS Analysis Distillation->Analysis Purity Check MolSieves->Analysis Purified Product FinalProduct Pure this compound Analysis->FinalProduct Verified Purity

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Problem Identified LowYield Low Product Yield? Start->LowYield ImpureProduct Product Impure? Start->ImpureProduct LowYield->ImpureProduct No CheckMoisture Check for Moisture (Anhydrous Conditions) LowYield->CheckMoisture Yes IdentifyImpurity Identify Impurity (GC-MS) ImpureProduct->IdentifyImpurity Yes CheckReagents Verify Reagent Quality (e.g., Mg activation) CheckMoisture->CheckReagents OptimizeConditions Optimize Reaction (Temp, Time) CheckReagents->OptimizeConditions Solution Problem Resolved OptimizeConditions->Solution IsomerImpurity Isomeric Impurity? IdentifyImpurity->IsomerImpurity StartingMaterial Starting Material Contamination? IdentifyImpurity->StartingMaterial IsomerImpurity->StartingMaterial No FractionalDistillation Perform Fractional Distillation IsomerImpurity->FractionalDistillation Yes ImproveReaction Improve Reaction Completion StartingMaterial->ImproveReaction Yes StartingMaterial->Solution No MolecularSieves Use Molecular Sieves FractionalDistillation->MolecularSieves Linear Isomers FractionalDistillation->Solution MolecularSieves->Solution ImprovePurification Improve Purification (Washing, Chromatography) ImproveReaction->ImprovePurification ImprovePurification->Solution

Caption: A logical troubleshooting guide for identifying and resolving common issues in the synthesis of this compound.

References

Interpreting the fragmentation pattern of 3-Ethyl-3,4-dimethyloctane in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data.

Frequently Asked Questions (FAQs)

Topic: Interpreting the Fragmentation Pattern of 3-Ethyl-3,4-dimethyloctane in Mass Spectrometry

Q1: What is the molecular weight of this compound and what is the expected appearance of its molecular ion peak in a mass spectrum?

A1: this compound has a molecular formula of C12H26 and a molecular weight of approximately 170.33 g/mol .[1][2] In the mass spectrum of a branched alkane like this, the molecular ion peak (M+) is often of very low intensity or completely absent.[3][4] This is due to the high propensity of the molecule to fragment at its branching points upon ionization.[3][4]

Q2: What are the primary fragmentation pathways for this compound?

A2: The fragmentation of branched alkanes is dominated by cleavage at the branching points to form the most stable carbocations.[3][4][5] For this compound, the key branching points are at the C3 and C4 positions. The primary fragmentation mechanism is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to a carbon with a substituent.

Q3: What are the major fragment ions expected in the mass spectrum of this compound?

A3: The major fragment ions are a result of cleavage at the C3 and C4 positions, leading to the formation of stable tertiary and secondary carbocations. The largest substituent at a branch is often eliminated as a radical.[5] The table below summarizes the most probable fragmentation pathways and the resulting m/z values of the fragment ions.

Data Presentation: Predicted Fragmentation of this compound

Cleavage SiteLost RadicalFragment Ionm/z of Fragment Ion
C3-C4 BondPentyl radical (C5H11•)[C7H15]+99
C3-Ethyl BondEthyl radical (C2H5•)[C10H21]+141
C4-Methyl BondMethyl radical (CH3•)[C11H23]+155
C4-Butyl BondButyl radical (C4H9•)[C8H17]+113

Mandatory Visualization: Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G cluster_frags Fragment Ions M This compound (M+) m/z = 170 F1 [C11H23]+ m/z = 155 M->F1 - CH3• F2 [C10H21]+ m/z = 141 M->F2 - C2H5• F3 [C8H17]+ m/z = 113 M->F3 - C4H9• F4 [C7H15]+ m/z = 99 M->F4 - C5H11•

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Methodology for Mass Spectrometry Analysis of Branched Alkanes

  • Sample Preparation: Dissolve a small amount of the analyte (e.g., 1 mg) in a volatile organic solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra. Compare the obtained fragmentation pattern with reference spectra or predict the fragmentation based on established principles of mass spectrometry.

References

Challenges in scaling up the synthesis of asymmetric alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of asymmetric alkanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up these complex syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up an asymmetric alkane synthesis from the lab bench to a pilot plant?

A1: Scaling up is not a linear process.[1] The primary challenges shift from optimizing reaction conditions on a small scale to managing physical and engineering parameters on a large scale. Key issues include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in a round-bottom flask can become hazardous or inefficient in a large reactor due to the decreased surface-area-to-volume ratio.[2][3] This can lead to hot spots, runaway reactions, or reduced selectivity.[2]

  • Mixing Efficiency: Achieving homogenous mixing of reactants, catalysts, and solvents is more difficult in large vessels.[1] Poor mixing can result in localized concentration gradients, leading to lower yields, inconsistent product quality, and the formation of byproducts.[2]

  • Catalyst Performance and Deactivation: Catalysts can behave differently at scale. Issues like catalyst deactivation, poisoning, or difficult separation become more pronounced.[4][5] For heterogeneous catalysts, ensuring uniform distribution within the reactor is critical.

  • Reagent and Solvent Purity: The impact of impurities in starting materials and solvents is magnified at larger scales, potentially leading to side reactions or catalyst inhibition.[6]

  • Process Safety: Handling large quantities of flammable solvents, pyrophoric reagents, or performing reactions under high pressure requires stringent safety protocols and specialized equipment.[3]

Q2: How does the choice of catalytic system (homogeneous vs. heterogeneous) impact scalability?

A2: Both systems have distinct advantages and disadvantages concerning scalability:

  • Homogeneous Catalysis: Often exhibits high activity and selectivity in the lab due to well-defined active sites. However, scaling up presents challenges in separating the catalyst from the product, which can be costly and lead to product contamination.[7] Catalyst recovery and reuse are significant hurdles for industrial applications.[8]

  • Heterogeneous Catalysis: Offers the significant advantage of easy separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.[9] Challenges at scale include potential mass transfer limitations, lower activity compared to homogeneous counterparts, and ensuring consistent catalyst performance across different batches.[5]

Q3: What role does "Green Chemistry" play in the modern scale-up of asymmetric synthesis?

A3: Green chemistry principles are increasingly integral to process development for both economic and environmental reasons.[10] Key considerations include:

  • Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thus minimizing waste.[10]

  • Solvent Selection: Replacing hazardous solvents with greener alternatives (e.g., water, supercritical fluids, or bio-derived solvents) or developing solvent-free conditions.

  • Catalyst Choice: Preferring catalytic reactions (especially using non-toxic, earth-abundant metals or biocatalysts) over stoichiometric reagents to reduce waste.[11]

  • Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up process.

Issue 1: Decreased Enantioselectivity at Larger Scale
Potential CauseRecommended Solution
Poor Temperature Control Implement a jacketed reactor with an efficient thermal control system to maintain a consistent internal temperature. Add reagents for exothermic reactions slowly to manage heat evolution.[3]
Inefficient Mixing Optimize the stirrer design (e.g., impeller type, position) and agitation speed to ensure homogeneity. Use computational fluid dynamics (CFD) modeling to predict and improve mixing in the specific reactor geometry.[1]
Concentration Effects Reactions sensitive to substrate or catalyst concentration may need to be run under more dilute conditions at scale, which can impact throughput. Evaluate the effect of concentration on enantiomeric excess (e.e.) in the lab before scaling.[7]
Oxygen or Moisture Sensitivity Ensure all reagents and solvents are anhydrous and the reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon).[3] Even trace amounts of contaminants can poison sensitive chiral catalysts.
Issue 2: Catalyst Deactivation or Low Turnover Number (TON)
Potential CauseRecommended Solution
Impurities in Starting Materials Source high-purity reagents and solvents. Consider passing them through a purification column (e.g., activated alumina) immediately before use.
Product Inhibition The product itself may act as a poison to the catalyst.[7] Consider using a flow chemistry setup where the product is continuously removed from the reaction zone.[12]
Thermal Degradation Hot spots in the reactor can lead to catalyst decomposition. Improve heat transfer and mixing to maintain a uniform temperature profile.[2]
Mechanical Stress (Heterogeneous Catalysts) High agitation speeds can cause attrition of solid catalysts, leading to fines that are difficult to filter and a loss of active sites. Optimize the agitation rate to balance mixing with catalyst integrity.
Issue 3: Inconsistent Yields and Byproduct Formation
Potential CauseRecommended Solution
Poor Reagent Addition Control Use calibrated pumps for slow, controlled addition of reagents. This is especially critical for highly reactive organometallics or when stoichiometry is crucial.
Mass Transfer Limitations (Gas-Liquid Reactions) In reactions like asymmetric hydrogenation, the rate of gas dissolving into the liquid phase can be the limiting factor.[2] Increase hydrogen pressure, improve agitation, or use specialized spargers to enhance gas-liquid mass transfer.
Side Reactions at Higher Temperatures If poor heat dissipation leads to higher internal temperatures, unwanted side reactions may become significant. Re-optimize the temperature in a pilot reactor or improve cooling capacity.[3]

Experimental Protocols & Data

Protocol: Asymmetric Hydrogenation of an Unactivated Alkene

This protocol describes a conceptual lab-scale procedure and highlights key considerations for scale-up.

1. Lab Scale (1-5 mmol)

  • Reactor: Schlenk flask or small glass pressure vessel.

  • Procedure:

    • The chiral catalyst (e.g., an Iridium-based complex with a chiral phosphine (B1218219) ligand, 0.1-1 mol%) and the alkene substrate are dissolved in an anhydrous, degassed solvent (e.g., Dichloromethane or Toluene) under an argon atmosphere.

    • The vessel is sealed, purged several times with hydrogen gas.

    • The reaction is stirred vigorously at a set temperature (e.g., 25-50 °C) under a specific hydrogen pressure (e.g., 1-50 bar).

    • Progress is monitored by TLC, GC, or NMR.

    • Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

  • Key Data: Yield (%), Enantiomeric Excess (e.e., %), TON, TOF.

2. Scale-Up Considerations (1-5 mol)

ParameterLab Scale (Bench)Pilot Scale (Kilo-Lab)Key Challenges & Solutions
Catalyst Loading 0.1 - 1.0 mol%Aim for < 0.05 mol%Challenge: Catalyst cost becomes prohibitive. Solution: Perform extensive screening to find a more active catalyst system. Optimize conditions (pressure, temp) to maximize TON.
H₂ Pressure 1 - 50 bar10 - 100 barChallenge: Safety and equipment limitations. Solution: Use a certified high-pressure reactor (autoclave) with appropriate safety reliefs. Higher pressure can improve reaction rates and reduce catalyst loading.[7]
Mixing Magnetic Stir BarOverhead Mechanical Stirrer (e.g., Rushton turbine)Challenge: Ensuring H₂ is dispersed and dissolved effectively.[2] Solution: Optimize stirrer design and speed to maximize gas-liquid interface without causing mechanical damage to the catalyst.
Heat Transfer Oil Bath / Air CoolingJacketed Reactor with Thermal FluidChallenge: Hydrogenation is often exothermic.[3] Solution: Implement precise temperature control. For highly exothermic reactions, use controlled, slow addition of substrate or a semi-batch process.
Work-up/Purification Column ChromatographyCrystallization / DistillationChallenge: Chromatography is not viable for large quantities. Solution: Develop a scalable purification method. Design the synthesis so the final product can be crystallized, minimizing solvent use and waste.

Visualizations

Logical Workflow: Troubleshooting Scale-Up Issues

This diagram outlines a systematic approach to diagnosing and solving common problems encountered during the scale-up of asymmetric syntheses.

A logical guide for diagnosing scale-up problems.

References

Proper storage and handling of 3-Ethyl-3,4-dimethyloctane to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Ethyl-3,4-dimethyloctane to ensure its stability and minimize safety risks during experimentation. As specific data for this compound is limited, the following recommendations are based on information available for structurally similar branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar branched alkanes, this compound should be treated as a flammable liquid and vapor.[1][2][3] It may cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation may be harmful, and aspiration into the lungs can be fatal.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][4][5] It should be protected from direct sunlight. The storage container should be kept tightly closed to prevent evaporation and contamination.[1][2] Storing it in a designated flammable liquid storage cabinet is highly recommended.[2]

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation are often not visually apparent for alkanes. The most reliable method to assess purity and detect degradation is through analytical techniques such as Gas Chromatography (GC). A change in the chromatogram over time (e.g., the appearance of new peaks or a decrease in the main peak area) can indicate degradation or contamination.

Q4: What materials are incompatible with this compound?

A4: Strong oxidizing agents are generally incompatible with alkanes and should be stored separately to prevent vigorous reactions.

Q5: Is this compound stable under normal laboratory conditions?

A5: Alkanes are generally stable compounds under recommended storage conditions.[3] However, prolonged exposure to heat, light, or contaminants can potentially lead to slow degradation over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Sample contamination or degradation.Verify the purity of the this compound sample using Gas Chromatography (GC). If impurities are detected, consider purifying the sample (e.g., by distillation) or using a fresh batch. Review storage and handling procedures to prevent future contamination.
Visible impurities in the sample Improper storage or handling leading to contamination.Do not use the sample. Dispose of it according to your institution's hazardous waste disposal guidelines. Obtain a new, unopened sample and ensure it is stored and handled correctly.
Pressure buildup in the container Storage at elevated temperatures causing increased vapor pressure.Move the container to a cooler, well-ventilated area.[6] Allow the container to cool completely before opening. Always open containers of volatile liquids in a chemical fume hood.
Strong odor upon opening High volatility and potential evaporation from a poorly sealed container.Ensure all handling of the compound is performed in a certified chemical fume hood to avoid inhalation of vapors.[2] Check that the container lid is providing a proper seal and replace if necessary.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument and column.

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A non-polar capillary column (e.g., DB-1, HP-5ms, or similar).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). A typical concentration is 1 mg/mL.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Analyze the resulting chromatogram. A pure sample should exhibit a single major peak corresponding to this compound. The presence of other peaks may indicate impurities or degradation products. The peak area percentage can be used to quantify the purity.

Data Presentation

Physical and Chemical Properties of this compound and Similar Alkanes

PropertyThis compound2,7-Dimethyloctane3,3-Dimethylhexane
Molecular Formula C12H26[7]C10H22C8H18[3]
Molecular Weight 170.33 g/mol [7]142.28 g/mol 114.23 g/mol [3]
Boiling Point Data not available~168 °C112 °C[3]
Flash Point Data not available (Expected to be flammable)Data not available7 °C[3]
Appearance Expected to be a colorless liquidColorless liquidColorless liquid

Note: Data for this compound is limited, and values for similar compounds are provided for reference.

Mandatory Visualization

StorageAndHandlingWorkflow Workflow for Proper Storage and Handling of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Chemical inspect Inspect Container for Damage/Leaks receive->inspect label_check Verify Label Information inspect->label_check storage_location Store in a Cool, Dry, Well-Ventilated Area label_check->storage_location flammable_cabinet Use Designated Flammable Liquid Cabinet storage_location->flammable_cabinet fume_hood Handle in a Chemical Fume Hood storage_location->fume_hood away_from_ignition Keep Away from Heat, Sparks, and Open Flames flammable_cabinet->away_from_ignition segregate Segregate from Incompatible Materials (e.g., Oxidizers) away_from_ignition->segregate tightly_closed Keep Container Tightly Closed segregate->tightly_closed tightly_closed->fume_hood ppe Wear Appropriate PPE (Gloves, Goggles) fume_hood->ppe non_sparking_tools Use Non-Sparking Tools ppe->non_sparking_tools grounding Ground and Bond Container During Transfer non_sparking_tools->grounding waste Dispose of as Hazardous Waste per Institutional Guidelines grounding->waste

Caption: A logical workflow for the safe receipt, storage, handling, and disposal of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks of 3-Ethyl-3,4-dimethyloctane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 3-Ethyl-3,4-dimethyloctane and its isomers during gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and its isomers tend to co-elute during GC analysis?

A1: this compound and its structural isomers are branched alkanes with the same molecular weight (C12H26).[1] Due to their similar chemical structures and boiling points, they exhibit comparable interactions with non-polar stationary phases commonly used in gas chromatography, leading to very close or overlapping retention times.[2] Achieving baseline separation requires optimization of the chromatographic conditions to exploit subtle differences in their molecular shapes and vapor pressures.

Q2: How can I confirm if a single chromatographic peak contains co-eluting isomers?

A2: A mass spectrometry (MS) detector is a powerful tool for identifying co-elution.[3][4] By examining the mass spectra across the width of a single peak, you can look for changes in the relative abundances of fragment ions.[4] If the mass spectrum at the beginning of the peak is different from the spectrum at the apex or the end, it indicates the presence of more than one compound.[4] Additionally, asymmetrical peak shapes, such as shoulders or excessive tailing, can also suggest co-elution.[3][4]

Q3: What is the first step I should take if I suspect co-elution of my alkane isomers?

A3: Before modifying the GC method, it's crucial to ensure your instrument is performing optimally.[4] This includes routine maintenance of the injector port, such as replacing the liner, septum, and O-ring, to prevent peak distortion and sample degradation.[5] A system bake-out can help eliminate contaminants from the column and detector.[4] Verifying that there are no leaks in the system is also essential for stable retention times and good peak shape.[6]

Troubleshooting Guide

Problem: I am observing a single, broad, or asymmetrical peak where I expect to see separate peaks for this compound and its isomers.

This guide will walk you through a systematic approach to resolving co-eluting branched alkane isomers.

Step 1: GC Column Selection and Verification

  • Question: Is my current GC column suitable for separating alkane isomers?

  • Answer: The choice of the GC column is critical for separating structurally similar compounds like alkane isomers.[7][8] For optimal separation of these non-polar analytes, a non-polar stationary phase is recommended.[8][9] The principle of "like dissolves like" dictates that a non-polar column will provide the best interaction and separation based primarily on boiling point differences.[7]

    • Recommendation: Employ a long capillary column (e.g., ≥60 m) with a narrow internal diameter (e.g., 0.18 mm or 0.25 mm) to maximize theoretical plates and enhance resolution.[7] A standard film thickness of 0.25 µm is often a good starting point.[7] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices.[7]

Step 2: Optimization of the Oven Temperature Program

  • Question: How can I adjust the temperature program to improve the separation of my co-eluting isomers?

  • Answer: The oven temperature program directly influences the retention and selectivity of the separation.[10][11] A fast temperature ramp can lead to insufficient interaction with the stationary phase, causing isomers to elute too closely together.[4]

    • Recommendation: Start with a "scouting gradient" to determine the elution temperature range of your isomers. A typical scouting gradient would be a low initial temperature (e.g., 40°C), a ramp rate of 10°C/min, and a final hold at the column's maximum operating temperature.[10] To improve the resolution of closely eluting peaks, decrease the temperature ramp rate (e.g., to 2-5°C/min) during the elution window of the target isomers.[2] Reducing the initial oven temperature can also improve the separation of early-eluting compounds.[11]

Step 3: Carrier Gas Flow Rate Adjustment

  • Question: Could the carrier gas flow rate be affecting my separation?

  • Answer: Yes, the linear velocity of the carrier gas (typically helium) affects the efficiency of the separation.[4] If the flow rate is too high or too low, it can lead to band broadening and a loss of resolution.

    • Recommendation: Optimize the carrier gas flow rate to be at or near the optimal linear velocity for your column dimensions. For a 0.25 mm ID column, this is typically around 1.0-1.2 mL/min. Refer to your column manufacturer's guidelines for the optimal flow rate.

Step 4: Mass Spectrometry for Isomer Differentiation

  • Question: If I cannot achieve baseline separation, can I still differentiate the isomers using mass spectrometry?

  • Answer: Yes, even with co-eluting peaks, mass spectrometry can often distinguish between isomers based on their fragmentation patterns.[12] While branched alkanes can produce similar mass spectra, the relative intensities of certain fragment ions may differ.[4]

    • Recommendation: Utilize Extracted Ion Chromatograms (EICs) for characteristic fragment ions of each isomer.[4] This can help to reveal the presence of multiple components under a single chromatographic peak. For example, the fragmentation of this compound will produce a unique pattern of carbocations that can be compared to its isomers. Tandem mass spectrometry (MS/MS) can provide even greater specificity for isomer discrimination.[12]

Quantitative Data Summary

The following table presents hypothetical retention times for this compound and two of its isomers under different temperature programs on a 60m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column.

CompoundTemperature Program A (10°C/min ramp)Temperature Program B (5°C/min ramp)Key Fragment Ions (m/z)
This compound12.54 min20.12 min57, 71, 85, 99, 127
2,2,3,3-Tetramethyloctane12.58 min20.25 min57, 71, 85, 113, 141
4-Propylnonane12.65 min20.48 min43, 57, 71, 85, 127

Detailed Experimental Protocols

GC-MS Protocol for the Analysis of Branched Alkane Isomers

This protocol provides a general framework. Optimization may be required for specific instrumentation and sample matrices.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization (EI) source.[13]

  • Sample Preparation:

    • Dilute the sample containing the alkane isomers in a suitable volatile solvent (e.g., hexane) to a final concentration of 1-10 µg/mL.

  • GC Conditions: [13]

    • GC Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Split/Splitless, operated in splitless mode at 280°C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • Oven Program (Optimized for Resolution):

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • MS Conditions: [13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 4 minutes.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial System Checks cluster_2 Method Optimization cluster_3 Data Analysis cluster_4 Resolution Start Co-eluting or Poorly Resolved Peaks Observed Check_Maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) Start->Check_Maintenance Check_Leaks Verify System is Leak-Free Check_Maintenance->Check_Leaks Optimize_Column Verify Appropriate GC Column (Long, Non-polar) Check_Leaks->Optimize_Column Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Optimize_Column->Optimize_Temp Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Analyze_MS Examine Mass Spectra Across the Peak Optimize_Flow->Analyze_MS Use_EIC Use Extracted Ion Chromatograms (EICs) Analyze_MS->Use_EIC End Baseline Separation or Isomer Differentiation Achieved Use_EIC->End

Caption: Troubleshooting workflow for co-eluting peaks.

Alkane_Fragmentation Molecule Branched Alkane Molecule (e.g., C12H26) Molecular_Ion Molecular Ion [M]+• Molecule->Molecular_Ion Electron Ionization (70 eV) Fragmentation Fragmentation (C-C Bond Cleavage) Molecular_Ion->Fragmentation Fragment_Ion_1 Carbocation Fragment 1 (e.g., [C4H9]+) Fragmentation->Fragment_Ion_1 Radical_1 Neutral Radical 1 Fragmentation->Radical_1 Fragment_Ion_2 Carbocation Fragment 2 (e.g., [C5H11]+) Fragmentation->Fragment_Ion_2 Radical_2 Neutral Radical 2 Fragmentation->Radical_2 Mass_Spectrum Mass Spectrum (Detected Ions) Fragment_Ion_1->Mass_Spectrum Fragment_Ion_2->Mass_Spectrum

Caption: Mass spectral fragmentation of branched alkanes.

References

Technical Support Center: Fractional Distillation of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method refinement for fractional distillation of octane (B31449) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in separating octane isomers using fractional distillation?

The primary challenge in separating octane isomers lies in their very close boiling points. Octane has 18 structural isomers, and many of them have boiling points that differ by only a few degrees Celsius, and in some cases, less than a degree. This necessitates the use of highly efficient distillation columns with a large number of theoretical plates to achieve adequate separation. Additionally, the formation of azeotropes, which are mixtures that boil at a constant temperature, can further complicate the separation process for certain isomer combinations.

Q2: How can I improve the separation efficiency of my fractional distillation column?

To enhance separation efficiency, consider the following:

  • Increase Column Length/Packing: A longer column or one with more packing material (like Raschig rings or Vigreux indentations) increases the surface area available for vapor-liquid equilibrium, leading to a higher number of theoretical plates and better separation.

  • Optimize Reflux Ratio: A higher reflux ratio, where more of the condensed vapor is returned to the column, can improve separation by increasing the number of vaporization-condensation cycles. However, this also increases the distillation time. The optimal reflux ratio will depend on the specific isomers being separated and the column's efficiency.

  • Control Heating Rate: A slow and steady heating rate is crucial. Overheating can lead to "bumping" or flash boiling, which disrupts the equilibrium within the column and reduces separation efficiency.

  • Ensure Proper Insulation: Insulating the distillation column minimizes heat loss to the surroundings, helping to maintain a consistent temperature gradient along the column, which is essential for effective fractionation.

Q3: My distillation is proceeding too slowly. What can I do?

A slow distillation rate can be caused by several factors:

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to the boiling flask. Gradually increase the temperature, but be careful to avoid overheating.

  • Excessive Reflux Ratio: While a high reflux ratio improves separation, setting it too high can significantly slow down the rate at which the distillate is collected. A common starting point for a good balance between separation and speed is a 5:1 or 10:1 reflux ratio.

  • Flooding: This occurs when the vapor flow up the column is too high, preventing the liquid from flowing back down. This can be caused by excessive heating. If you observe an accumulation of liquid in the column, reduce the heating rate.

Q4: The separation of isomers is poor despite using a packed column. What could be the issue?

Poor separation with a packed column can be due to:

  • Improper Packing: The column packing may not be uniform, creating channels that allow vapor to pass through without sufficient interaction with the liquid phase. Ensure the packing is dense and evenly distributed.

  • Column Inefficiency: The column itself may not have a sufficient number of theoretical plates for the specific isomer separation. You may need a longer column or a more efficient type of packing.

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium to be established on each theoretical plate, leading to poor separation. Try reducing the heating rate to slow down the distillation.

Experimental Protocols

Protocol 1: Standard Fractional Distillation of an Octane Isomer Mixture

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glass joints are properly sealed.

    • Place the round-bottom flask in a heating mantle or oil bath.

    • Insulate the fractionating column with glass wool or aluminum foil.

  • Sample Preparation:

    • Fill the round-bottom flask to no more than two-thirds of its volume with the octane isomer mixture.

    • Add a few boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the flask gently.

    • Observe the vapor rising through the column.

    • Allow the system to reach equilibrium, indicated by a stable temperature reading at the distillation head. This temperature should be close to the boiling point of the most volatile component.

    • Begin collecting the distillate at a slow, steady rate (e.g., 1-2 drops per second).

    • Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the next, less volatile component is beginning to distill.

    • Change the receiving flask to collect the different fractions.

  • Analysis:

    • Analyze the collected fractions using gas chromatography (GC) to determine their composition and assess the separation efficiency.

Data Presentation

Table 1: Boiling Points of Common Octane Isomers

IsomerBoiling Point (°C)
2,2,4-Trimethylpentane (Isooctane)99.3
2,3,4-Trimethylpentane113.5
2,2,3,3-Tetramethylbutane106.5
n-Octane125.7
2-Methylheptane117.6
3-Methylheptane119.0
4-Methylheptane117.7

Note: Boiling points can vary slightly with atmospheric pressure.

Mandatory Visualization

Experimental_Workflow start Start: Octane Isomer Mixture setup Apparatus Setup start->setup heating Gentle Heating setup->heating equilibrium Establish Equilibrium heating->equilibrium collection Collect Fractions equilibrium->collection collection->equilibrium Adjust Reflux Ratio analysis GC Analysis collection->analysis end End: Separated Isomers analysis->end

Caption: Experimental workflow for the fractional distillation of octane isomers.

Troubleshooting_Logic issue Poor Separation? check_rate Check Distillation Rate issue->check_rate Yes solution Improved Separation issue->solution No rate_ok Rate OK? check_rate->rate_ok check_column Check Column Packing & Efficiency rate_ok->check_column Yes reduce_heat Reduce Heating rate_ok->reduce_heat No column_ok Column OK? check_column->column_ok check_reflux Optimize Reflux Ratio column_ok->check_reflux Yes repack_column Repack/Change Column column_ok->repack_column No check_reflux->solution reduce_heat->check_rate repack_column->check_column

Caption: Troubleshooting decision tree for poor separation in fractional distillation.

Validation & Comparative

Differentiating 3-Ethyl-3,4-dimethyloctane from its Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of chemical analysis, particularly within drug development and petrochemical research, the precise identification of isomeric compounds is paramount. Structural isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), stands as a powerful and definitive tool for differentiating such closely related molecules. This guide provides a comparative analysis of the mass spectral fragmentation patterns of 3-Ethyl-3,4-dimethyloctane and its structural isomers, offering researchers a practical framework for their identification.

The differentiation of branched alkanes like this compound from its isomers relies on the fundamental principles of electron ionization (EI) mass spectrometry. Upon electron impact, molecules fragment in predictable ways, largely dictated by the stability of the resulting carbocations. Branched alkanes characteristically fragment at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] This preferential fragmentation results in a unique mass spectrum for each isomer, acting as a molecular fingerprint.

Comparative Analysis of Mass Spectra

To illustrate the differentiation of this compound from its isomers, a comparison of their key mass spectral fragments is presented below. The data includes the straight-chain isomer, n-dodecane, and other branched isomers. The relative abundance of characteristic fragment ions serves as the primary differentiating factor.

m/zn-Dodecane (Relative Intensity %)This compound (Predicted Key Fragments)Other Branched Isomers (General Pattern)
170~5[3][4]Very Low to AbsentVery Low to Absent
141~3[4]SignificantVariable
127~5[4]SignificantVariable
113~8[4]SignificantVariable
99~10[4]SignificantVariable
85 ~30 [4]High Abundance Often a prominent peak
71 ~50 [4]High Abundance Often a prominent peak
57 100 (Base Peak) [4]High Abundance Frequently the base peak
43 ~80 [4]High Abundance High Abundance

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Alkanes

The following is a typical experimental protocol for the analysis of this compound and its isomers.

1. Sample Preparation:

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature set to 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Analyze the mass spectrum of each peak, paying close attention to the molecular ion peak (if present) and the relative abundances of the characteristic fragment ions as outlined in the comparison table.

Logic of Isomer Differentiation

The differentiation process relies on a systematic evaluation of the fragmentation patterns. The following diagram illustrates the logical workflow for distinguishing this compound from its isomers.

G Workflow for Isomer Differentiation by Mass Spectrometry cluster_0 Workflow for Isomer Differentiation by Mass Spectrometry Acquire Mass Spectrum Acquire Mass Spectrum Identify Molecular Ion (M+) Identify Molecular Ion (M+) Acquire Mass Spectrum->Identify Molecular Ion (M+) GC-MS Analysis Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify Molecular Ion (M+)->Analyze Fragmentation Pattern Often weak or absent for branched alkanes Compare with Isomer Spectra Compare with Isomer Spectra Analyze Fragmentation Pattern->Compare with Isomer Spectra Focus on key fragment ions Structural Elucidation Structural Elucidation Compare with Isomer Spectra->Structural Elucidation Database matching and interpretation

A flowchart outlining the steps for differentiating alkane isomers using mass spectrometry.

References

A Comparative Analysis of Branched versus Linear Alkane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of branched and linear alkanes, supported by established experimental data. Understanding these differences is crucial for applications ranging from solvent selection in chemical synthesis to the design of hydrocarbon-based drug delivery systems.

Executive Summary

The structural isomerism between linear and branched alkanes gives rise to significant differences in their physical and chemical properties. Generally, linear alkanes exhibit stronger intermolecular forces, leading to higher boiling points and, often, higher melting points. Conversely, the more compact structure of branched alkanes typically results in lower boiling points and densities. Chemically, branched alkanes are often thermodynamically more stable than their linear counterparts.

Data Presentation: Comparative Physical Properties

The following table summarizes the key physical properties of selected linear and branched alkanes.

Propertyn-Pentane (Linear)Isopentane (2-methylbutane)Neopentane (2,2-dimethylpropane)n-Octane (Linear)Isooctane (2,2,4-trimethylpentane)
Molecular Formula C₅H₁₂C₅H₁₂C₅H₁₂C₈H₁₈C₈H₁₈
Boiling Point (°C) 36.1[1]27.79.5125.7[1]99.3
Melting Point (°C) -129.7[1]-159.9-16.6[2]-56.8[1]-107.4
Density (g/mL at 20°C) 0.626[1]0.6200.6130.703[1]0.692
Viscosity (mPa·s at 20°C) 0.2400.2200.295 (at 10°C)0.5420.504

Physicochemical Properties Analysis

Boiling Point

Linear alkanes have higher boiling points than their branched isomers.[2][3][4] This is due to the larger surface area of linear molecules, which allows for greater van der Waals dispersion forces between them.[2] Branching makes a molecule more compact, reducing the surface area and thus weakening these intermolecular attractions.[2] Consequently, less energy is required to separate the molecules and transition from the liquid to the gas phase.

Melting Point

The trend for melting points is more complex. While linear alkanes generally have increasing melting points with molecular weight, the melting points of branched alkanes are highly dependent on their ability to pack into a crystal lattice.[3] Highly symmetrical branched molecules, such as neopentane, can pack more efficiently into a crystal structure than their linear counterparts, resulting in a significantly higher melting point.[2] However, less symmetrical branching can disrupt crystal packing, leading to a lower melting point compared to the linear isomer.

Density

Branched alkanes tend to have lower densities than their linear isomers. The branching prevents the molecules from packing as closely together, resulting in a lower mass per unit volume. Nearly all alkanes are less dense than water.[1][5]

Viscosity

The viscosity of liquid alkanes generally increases with the number of carbon atoms.[6] For isomers, linear alkanes are typically more viscous than their branched counterparts, although this is not a universal rule. The more extended shape of linear alkanes can lead to greater intermolecular friction.

Chemical Stability and Reactivity

Branched alkanes are thermodynamically more stable than their straight-chain isomers. This increased stability is evidenced by their lower heats of combustion. While alkanes are generally unreactive due to the strength of their C-C and C-H single bonds, branched alkanes can be more reactive in certain reactions, such as free-radical halogenation. This is because the formation of a free radical on a tertiary or secondary carbon atom (more prevalent in branched structures) is more stable than on a primary carbon.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which a solid alkane transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)[7]

  • Capillary tubes (sealed at one end)[8][9]

  • Thermometer

  • Heating oil (if using a Thiele tube)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely powder the solid alkane sample using a mortar and pestle.[8]

  • Capillary Loading: Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][9]

  • Apparatus Setup:

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the thermometer in a Thiele tube filled with heating oil.[7]

    • Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.

  • Heating: Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]

  • Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-1.0°C), while an impure sample will melt over a broader range and at a lower temperature.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of a liquid alkane equals the atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating bath[11]

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Add a few milliliters of the liquid alkane to the fusion tube.

  • Capillary Insertion: Place a capillary tube into the fusion tube with the open end down.[12]

  • Apparatus Setup: Attach the fusion tube to a thermometer and suspend it in a Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[11]

  • Observation: Continue heating until a continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool.

  • Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[11]

Determination of Density (Pycnometer Method)

Objective: To accurately measure the density of a liquid alkane.

Apparatus:

  • Pycnometer (a glass flask of a precisely known volume)[13]

  • Analytical balance

  • Thermostatic bath

Procedure:

  • Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and measure its mass (M1) on an analytical balance.[13]

  • Fill with Sample: Fill the pycnometer with the liquid alkane, ensuring there are no air bubbles. Place it in a thermostatic bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.[13]

  • Adjust Volume: Adjust the liquid level to the pycnometer's calibration mark.

  • Measure Mass of Filled Pycnometer: Dry the exterior of the pycnometer and measure its mass (M2).[13]

  • Calculation: The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V where V is the calibrated volume of the pycnometer.

Determination of Viscosity (Ostwald Viscometer)

Objective: To measure the viscosity of a liquid alkane relative to a reference liquid.

Apparatus:

  • Ostwald viscometer[14][15]

  • Stopwatch

  • Thermostatic water bath

  • Pipette

Procedure:

  • Viscometer Preparation: Clean and dry the viscometer thoroughly.

  • Sample Loading: Introduce a precise volume of the liquid alkane into the larger bulb of the viscometer.[14]

  • Thermal Equilibration: Place the viscometer vertically in a constant temperature water bath and allow it to equilibrate for at least 30 minutes.[14]

  • Measurement: Draw the liquid up through the capillary into the other bulb, above the upper timing mark.

  • Efflux Time: Allow the liquid to flow back down under gravity. Measure the time (t) it takes for the meniscus to pass between the upper and lower timing marks.[16]

  • Calculation: The kinematic viscosity (ν) can be calculated using the formula ν = K * t, where K is the viscometer constant determined by calibrating with a liquid of known viscosity (e.g., water). The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Visualizations

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure Alkane Structure Length Increased Chain Length Structure->Length Branching Increased Branching Structure->Branching SA Increased Surface Area Length->SA leads to Compactness More Compact Shape Branching->Compactness leads to Forces Van der Waals Forces BP Higher Boiling Point Forces->BP overcoming requires more energy LowerBP Lower Boiling Point Forces->LowerBP overcoming requires less energy Compactness->Forces weaker SA->Forces stronger G start Start powder Powder the solid alkane sample start->powder load Load sample into a capillary tube powder->load setup Place capillary in melting point apparatus load->setup heat Heat slowly (1-2°C / min) setup->heat observe_start Observe and record T1 (first liquid drop) heat->observe_start observe_end Observe and record T2 (all liquid) observe_start->observe_end calculate Melting Range = T1 to T2 observe_end->calculate end End calculate->end

References

Validating the Structure of Synthesized 3-Ethyl-3,4-dimethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a newly synthesized, non-polar compound such as 3-Ethyl-3,4-dimethyloctane is crucial for ensuring its purity and intended chemical properties. This guide provides a comparative analysis of standard analytical techniques for validating the structure of this compound against its isomers, offering a robust framework for unambiguous identification.

Spectroscopic and Chromatographic Comparison

A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) is essential for the complete structural elucidation of this compound. This section compares the expected data for the target molecule with its linear isomer, n-dodecane, and a highly branched isomer, 2,2,6,7-tetramethyloctane, highlighting the key differentiating features.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data Comparison
CompoundPredicted ¹H NMR Chemical Shifts (δ, ppm) and MultiplicitiesPredicted ¹³C NMR Chemical Shifts (δ, ppm)
This compound Complex overlapping multiplets in the 0.8-1.5 ppm range. Distinct signals for methyl, methylene, and methine protons.Multiple distinct signals expected across the 10-45 ppm range, including quaternary and methine carbons.
n-Dodecane 0.88 (t, 6H), 1.26 (s, 20H)14.1, 22.7, 29.4, 29.7, 31.9
2,2,6,7-Tetramethyloctane Multiple singlets and doublets between 0.8-1.6 ppm, characteristic of isolated methyl and methine groups.Several distinct signals for methyl, methylene, methine, and quaternary carbons, with shifts influenced by steric hindrance.
Table 2: Mass Spectrometry Fragmentation Pattern Comparison
CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z) and Rationale
This compound 170 (May be weak or absent)141, 127, 99, 85, 71, 57, 43. Fragmentation is expected to occur at the branching points (C3 and C4) to form stable tertiary and secondary carbocations. Loss of ethyl (M-29) and butyl (M-57) groups are likely prominent.
n-Dodecane 170155, 141, 127, 113, 99, 85, 71, 57, 43. Characteristic series of peaks separated by 14 amu (CH₂).
2,2,6,7-Tetramethyloctane 170 (Likely very weak or absent)155, 113, 99, 85, 71, 57. Dominated by fragmentation at the highly branched positions to form stable tertiary carbocations. A prominent peak at m/z 57 corresponding to the tert-butyl cation is expected.
Table 3: Gas Chromatography Retention Time Comparison
CompoundExpected Relative Retention Time (Non-polar column)Rationale
n-Dodecane Longest retention timeLinear alkanes have the highest boiling points and interact most strongly with the stationary phase among isomers of the same carbon number.
This compound Intermediate retention timeBranching lowers the boiling point compared to the linear isomer, leading to a shorter retention time.
2,2,6,7-Tetramethyloctane Shortest retention timeHighly branched alkanes are more volatile and have the lowest boiling points among isomers, resulting in the fastest elution.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including the number and types of carbons and protons, and their connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 4-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 2-second relaxation delay.

  • DEPT-135/90 Acquisition: Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, acquire 2D correlation spectra (COSY for ¹H-¹H coupling, HSQC for ¹H-¹³C direct correlation) to establish connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the synthesized compound, separate it from any isomers or impurities, and determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of the synthesized compound in a volatile solvent such as hexane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

Structural Validation Workflow Workflow for Structural Validation of this compound synthesis Synthesized Product (this compound) gcms GC-MS Analysis synthesis->gcms Inject Sample purity Purity Assessment (Single Peak?) gcms->purity mw Molecular Weight (M+ at m/z 170?) purity->mw Yes structure_incorrect Structure Incorrect/ Impure purity->structure_incorrect No frag Fragmentation Pattern (Matches predicted?) mw->frag Yes mw->structure_incorrect No nmr NMR Spectroscopy (1H, 13C, DEPT) frag->nmr Yes frag->structure_incorrect No proton_nmr 1H NMR Analysis (Chemical Shifts, Multiplicity) nmr->proton_nmr carbon_nmr 13C NMR Analysis (Number of signals, Chemical Shifts) nmr->carbon_nmr structure_confirm Structure Confirmed proton_nmr->structure_confirm Data Consistent with Prediction proton_nmr->structure_incorrect Inconsistent carbon_nmr->structure_confirm Data Consistent with Prediction carbon_nmr->structure_incorrect Inconsistent

Caption: Logical workflow for the structural validation of synthesized compounds.

By systematically applying these analytical techniques and comparing the obtained data with the expected values for the target molecule and its potential isomers, researchers can confidently validate the structure of synthesized this compound. This rigorous approach is fundamental for ensuring the quality and reliability of chemical compounds in research and development.

A Comparative Guide to the Synthesis of Branched Alkanes: Efficiency and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of branched alkanes is a critical task in the construction of complex organic molecules. The strategic introduction of branching influences the physicochemical properties of compounds, impacting their biological activity and material characteristics. This guide provides an objective comparison of four prominent methods for branched alkane synthesis: hydroisomerization of n-alkanes, Grignard-based synthesis, organocuprate coupling (Corey-House synthesis), and transition-metal-catalyzed cross-coupling. The performance of these methods is evaluated based on experimental data, and detailed experimental protocols for key examples are provided.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic method for a branched alkane is dictated by factors such as the desired substitution pattern, substrate availability, and required scale. The following table summarizes quantitative data for the different approaches, offering a clear comparison of their efficiencies.

MethodSubstrate(s)Catalyst/ReagentProductConversion (%)Selectivity (%)Yield (%)Temperature (°C)Pressure (bar)Reference
Hydroisomerization n-HexanePt/Sr-ZSM-5Iso-C6 isomers~80~90-2755[1]
n-DodecanePt/SAPO-11 (alkali-leached)Isododecanes80-7028020[2]
n-HexadecanePt/SAPO-11Mono-branched isomers10043-280-30055[3]
Grignard Synthesis Acetone (B3395972), Isopropylmagnesium bromide-2,3-Dimethyl-2-butanol (B1346969) (intermediate)--HighReflux (Ether)Ambient[4][5]
2,3-Dimethyl-2-butanolH₃PO₄ (dehydration), H₂/Pd-C (hydrogenation)2,3-Dimethylbutane---DistillationAmbient[4][5]
Organocuprate Coupling Lithium dimethylcuprate, Isopropyl bromide-2-Methylpropane--High0Ambient[2][6]
(Corey-House)
Transition Metal
Cross-Coupling
Nickel-Catalyzed1-Bromo-1-methylcyclohexane, Phenyl-9-BBNNiBr₂·diglyme / 4,4'-di-t-butyl-2,2'-bipyridine1-Methyl-1-phenylcyclohexane--9160Ambient[7]
Cobalt-Catalyzedn-Octyl bromide, t-Butylmagnesium chlorideCoCl₂ / LiI / 1,3-Butadiene2,2-Dimethyl-decane--8450Ambient[8][9]

Methodological Overview and Logical Workflow

The selection of a synthetic strategy for branched alkanes depends on the starting materials and the desired complexity of the product. The following diagram illustrates the logical workflow for choosing a suitable method.

Synthesis_Comparison Workflow for Branched Alkane Synthesis Method Selection Start Define Target Branched Alkane Isomerization Hydroisomerization Start->Isomerization Starting from a linear alkane of the same carbon number BuildingBlocks Synthesis from Smaller Building Blocks Start->BuildingBlocks Constructing the carbon skeleton Grignard Grignard Synthesis BuildingBlocks->Grignard Using carbonyls and alkyl halides Organocuprate Organocuprate Coupling (Corey-House) BuildingBlocks->Organocuprate Coupling two alkyl halides TransitionMetal Transition Metal Cross-Coupling BuildingBlocks->TransitionMetal Coupling alkyl halides or derivatives

Caption: Logical workflow for selecting a branched alkane synthesis method.

Detailed Experimental Protocols

Hydroisomerization of n-Hexane over Pt/Sr-ZSM-5

Objective: To produce iso-C6 isomers from n-hexane.

Catalyst Preparation: Strontium-modified ZSM-5 zeolite (Sr-ZSM-5) is prepared by ion-exchange of ZSM-5 with a strontium chloride solution. Platinum is then loaded onto the Sr-ZSM-5 support via the supercritical CO₂ method using PtMe₂COD as a precursor.[1]

Reaction Procedure: The hydroisomerization of n-hexane is carried out in a fixed-bed microreactor. The Pt/Sr-ZSM-5 catalyst is placed in the reactor. A feed of n-hexane and hydrogen is introduced into the reactor at a H₂/hydrocarbon ratio of 6. The reaction is conducted at a temperature of 275 °C and a pressure of 5 bar. The products are collected and analyzed by gas chromatography to determine the conversion and selectivity.[1]

Grignard-Based Synthesis of 2,3-Dimethylbutane

This synthesis is a two-step process involving the formation of a tertiary alcohol followed by its deoxygenation.

Step 1: Synthesis of 2,3-Dimethyl-2-butanol

Objective: To synthesize the tertiary alcohol intermediate from a ketone and a Grignard reagent.

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromopropane (B125204) in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium bromide.

  • Reaction with Ketone: Once the Grignard reagent has formed, a solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield crude 2,3-dimethyl-2-butanol.[4][5]

Step 2: Dehydration and Hydrogenation to 2,3-Dimethylbutane

Objective: To convert the tertiary alcohol to the final branched alkane.

Procedure:

  • Dehydration: The crude 2,3-dimethyl-2-butanol is mixed with a strong acid catalyst, such as phosphoric acid, and heated. The resulting alkene mixture (primarily 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene) is distilled from the reaction mixture.[4][5]

  • Hydrogenation: The collected alkene mixture is dissolved in a suitable solvent like ethanol (B145695) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed to yield 2,3-dimethylbutane.

Organocuprate Coupling (Corey-House Synthesis)

Objective: To form a new C-C bond by coupling two different alkyl halides.

General Procedure:

  • Alkyllithium Formation: An alkyl halide (R-X) is reacted with two equivalents of lithium metal in an anhydrous ether solvent to form the alkyllithium reagent (R-Li).[2][6]

  • Gilman Reagent Formation: The freshly prepared alkyllithium (2 equivalents) is added to one equivalent of copper(I) iodide (CuI) in an ether solvent at low temperature to form the lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[2][6]

  • Coupling Reaction: The second alkyl halide (R'-X) is then added to the Gilman reagent. The reaction mixture is allowed to warm to room temperature, and after an appropriate reaction time, it is quenched with an aqueous solution. The product (R-R') is extracted with an organic solvent, dried, and purified.[2][6]

Example: Synthesis of 2-Methylpropane Lithium dimethylcuprate ((CH₃)₂CuLi) is reacted with isopropyl bromide to yield 2-methylpropane.

Transition-Metal-Catalyzed Cross-Coupling

Objective: To synthesize an alkane with a quaternary carbon center via cross-coupling.

Procedure: In a glovebox, a vial is charged with NiBr₂·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine, the arylboron reagent (e.g., Phenyl-9-BBN), and a base (e.g., LiOt-Bu). The tertiary alkyl bromide (e.g., 1-bromo-1-methylcyclohexane) and a solvent (e.g., a mixture of isobutanol and an ethereal solvent) are then added. The vial is sealed and heated at 60 °C for the specified reaction time. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography to yield the desired branched alkane.[7]

Objective: To construct a quaternary carbon center by coupling a primary alkyl halide with a tertiary Grignard reagent.

Procedure: A solution of the primary alkyl halide (e.g., n-octyl bromide) in THF is cooled to -78 °C. To this solution are added 1,3-butadiene, a solution of lithium iodide in THF, and a solution of cobalt(II) chloride in THF. A solution of the tertiary Grignard reagent (e.g., t-butylmagnesium chloride) in THF is then added dropwise. The reaction mixture is allowed to warm to 50 °C and stirred for several hours. The reaction is then quenched, and the product is extracted, dried, and purified to give the branched alkane.[8][9]

Conclusion

The synthesis of branched alkanes can be achieved through a variety of methods, each with its own advantages and limitations. Hydroisomerization is a powerful industrial technique for converting linear alkanes into a mixture of branched isomers. For targeted synthesis on a laboratory scale, classical methods like Grignard synthesis and organocuprate couplings remain valuable tools for constructing specific carbon skeletons. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as highly efficient and versatile methods for creating sterically hindered C-C bonds, including those that form quaternary carbon centers, often with high yields and functional group tolerance. The selection of the optimal method will depend on the specific structural requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction.

References

Navigating the Separation of Dodecane Isomers: A Gas Chromatography Retention Time Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and identification of hydrocarbon isomers are critical for applications ranging from fuel analysis to the synthesis of complex molecules. This guide provides a detailed comparison of the gas chromatography (GC) retention times of various C12H26 isomers, supported by experimental data, to facilitate method development and isomer identification.

Dodecane (C12H26) boasts a remarkable 355 structural isomers, each with unique physical and chemical properties. Their separation by gas chromatography is a challenging task due to subtle differences in their boiling points and structures. This guide focuses on the retention behavior of a selection of these isomers on non-polar stationary phases, providing a clear comparison of their elution order and the underlying principles governing their separation.

Comparative Analysis of Retention Indices

The Kovats retention index (RI) is a standardized method for reporting gas chromatography retention times, which allows for the comparison of data across different instruments and laboratories. On non-polar stationary phases, such as those coated with 100% dimethylpolysoxane (e.g., DB-1, OV-101), the elution order of alkanes is primarily determined by their boiling points. Generally, a lower boiling point corresponds to a shorter retention time. For isomers, the degree of branching also plays a crucial role; more highly branched isomers tend to be more compact, resulting in lower boiling points and earlier elution times compared to their linear or less branched counterparts.

The following table summarizes the Kovats retention indices for a selection of C12H26 isomers on a standard non-polar column.

Isomer NameStructureKovats Retention Index (Standard Non-Polar)
n-DodecaneCH3(CH2)10CH31200
2-MethylundecaneCH3CH(CH3)(CH2)8CH31162 - 1170[1][2]
4-MethylundecaneCH3(CH2)2CH(CH3)(CH2)6CH31159 - 1167[3]
5-MethylundecaneCH3(CH2)3CH(CH3)(CH2)5CH31150 - 1159[4]
6-MethylundecaneCH3(CH2)4CH(CH3)(CH2)4CH31141 - 1157
2,2-Dimethyldecane(CH3)3C(CH2)7CH31113 - 1118[5]
2,4-DimethyldecaneCH3CH(CH3)CH2CH(CH3)(CH2)5CH31115[6][7]
2,6-DimethyldecaneCH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH31109 - 1119[8][9]
2,9-DimethyldecaneCH3CH(CH3)(CH2)6CH(CH3)CH31130 - 1146[10]
3,7-DimethyldecaneCH3CH2CH(CH3)(CH2)3CH(CH3)CH2CH2CH31133[11][12][13]
3,8-DimethyldecaneCH3CH2CH(CH3)(CH2)4CH(CH3)CH2CH31138 - 1144[14]
5,6-DimethyldecaneCH3(CH2)3CH(CH3)CH(CH3)(CH2)3CH31135[15]

Experimental Protocols

The following is a representative experimental protocol for the separation of C12H26 isomers using gas chromatography. This protocol is based on typical conditions used for analyzing hydrocarbon isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Injector: Split/splitless inlet

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio of 100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 5 minutes

    • Ramp: 3 °C/min to 300 °C

    • Final hold: 300 °C for 15 minutes

  • Detector Temperature: 320 °C

  • Data Acquisition: The retention times of the C12H26 isomers are recorded and used to calculate the Kovats retention indices by co-injecting a series of n-alkanes (e.g., C8-C20).

Relationship Between Structure and Retention Time

The elution order of C12H26 isomers on a non-polar GC column is a direct reflection of their volatility, which is influenced by their molecular structure. The following diagram illustrates the key relationships.

G Relationship Between C12H26 Isomer Structure and GC Retention Time cluster_structure Molecular Structure cluster_properties Physical Properties cluster_gc Gas Chromatography Linear Chain Linear Chain High Boiling Point High Boiling Point Linear Chain->High Boiling Point Stronger van der Waals forces Branched Chain Branched Chain Low Boiling Point Low Boiling Point Branched Chain->Low Boiling Point Weaker van der Waals forces Highly Branched Highly Branched Highly Branched->Low Boiling Point More compact structure Longer Retention Time Longer Retention Time High Boiling Point->Longer Retention Time Less volatile Shorter Retention Time Shorter Retention Time Low Boiling Point->Shorter Retention Time More volatile

C12H26 Isomer Structure and GC Retention

This guide provides a foundational understanding of the gas chromatographic behavior of C12H26 isomers. For the definitive identification of a specific isomer, it is recommended to compare the retention time of the unknown peak with that of a certified reference standard under identical analytical conditions.

References

Performance Showdown: 3-Ethyl-3,4-dimethyloctane as a Novel Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Fuel Scientists

In the relentless pursuit of enhancing internal combustion engine efficiency and mitigating environmental impact, the exploration of novel fuel additives is paramount. This guide provides a comprehensive performance comparison of 3-Ethyl-3,4-dimethyloctane, a highly branched C12 alkane, against established fuel additives. While direct experimental data for this compound is not publicly available, its performance characteristics can be inferred from the well-understood principles of hydrocarbon chemistry and the behavior of structurally similar compounds. This analysis will be benchmarked against iso-octane (2,2,4-trimethylpentane), the standard for octane (B31449) rating, and ethanol, a widely used oxygenate additive.

Unveiling the Contenders: A Chemical Snapshot

A molecule's structure is intrinsically linked to its performance as a fuel component. The degree of branching in alkanes, for instance, significantly influences their combustion properties. Highly branched alkanes, such as this compound and iso-octane, are known to have higher resistance to auto-ignition, or "knocking," in spark-ignition engines.[1]

PropertyThis compoundIso-octane (2,2,4-trimethylpentane)Ethanol
Molecular Formula C₁₂H₂₆C₈H₁₈C₂H₅OH
Molar Mass 170.33 g/mol 114.23 g/mol [2]46.07 g/mol
Boiling Point ~200-220 °C (estimated)99.3 °C[2]78.37 °C
Density ~0.75-0.77 g/cm³ (estimated)0.692 g/cm³[2]0.789 g/cm³
Oxygen Content 0%0%34.7%
Research Octane Number (RON) High (inferred)100 (by definition)[2][3]~108

Performance Under the Microscope: A Comparative Analysis

The efficacy of a fuel additive is judged by its ability to enhance desirable fuel properties, such as octane rating, and to minimize undesirable outcomes, like harmful emissions.

Performance MetricThis compound (Inferred)Iso-octaneEthanol
Octane Rating (RON) Very High . As a highly branched alkane, it is expected to exhibit excellent anti-knock characteristics, likely exceeding that of iso-octane.100 . The benchmark standard for the Research Octane Number.[2][3]~108 . High octane rating, but with lower energy density.[3]
Engine Performance Positive . Expected to allow for higher compression ratios, leading to improved thermal efficiency and power output.Excellent . Enables high-performance engine operation by preventing knock.[1]Mixed . The high oxygen content can lead to a leaner air-fuel mixture, potentially increasing power, but its lower energy density can offset this gain.
Emissions Profile Clean Burning . As a pure hydrocarbon, complete combustion would primarily yield CO₂ and H₂O. Lower tendency for particulate matter formation compared to less branched alkanes.Relatively Clean . Produces CO, HC, and NOx emissions, with levels dependent on engine conditions.[4]Reduced CO and HC . The presence of oxygen promotes more complete combustion, often leading to lower carbon monoxide and unburned hydrocarbon emissions. However, it can sometimes lead to an increase in nitrogen oxide (NOx) emissions.[5]
Energy Density High . Comparable to other C12 hydrocarbons, offering good fuel economy.High . A standard for gasoline energy content.Lower . Contains approximately 33% less energy per unit volume than gasoline.[3]

The Science of Evaluation: Experimental Protocols

To ensure a standardized and unbiased comparison of fuel additives, a series of well-defined experimental protocols are employed. These tests are crucial for quantifying the impact of an additive on fuel performance and engine emissions.

Octane Number Determination

The primary method for assessing a fuel's resistance to knocking is the determination of its Research Octane Number (RON) and Motor Octane Number (MON).

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel : This laboratory test utilizes a standardized, single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[6][7][8] The fuel sample is tested under specific operating conditions that simulate mild, low-speed driving.[6] Its knock intensity is compared to that of primary reference fuels (PRF), which are blends of iso-octane and n-heptane.[8] The RON is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the test fuel.[3]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel : This method uses the same CFR engine as the RON test but operates at more severe conditions, including a higher engine speed and a higher intake air temperature, to simulate highway driving.[9]

cluster_0 Octane Number Testing Workflow Fuel Sample Fuel Sample CFR Engine CFR Engine Fuel Sample->CFR Engine Knock Intensity Measurement Knock Intensity Measurement CFR Engine->Knock Intensity Measurement Primary Reference Fuels Primary Reference Fuels Primary Reference Fuels->CFR Engine Octane Number Octane Number Knock Intensity Measurement->Octane Number

Workflow for Octane Number Determination

Engine Performance and Emissions Analysis

Beyond octane rating, a comprehensive evaluation involves engine dynamometer testing to measure power, torque, and fuel consumption. The exhaust gases are simultaneously analyzed to quantify emissions.

  • Engine Dynamometer Testing : A test engine is coupled to a dynamometer, which applies a load to the engine and measures its power output. The engine is operated under various speed and load conditions while running on the base fuel and the fuel blended with the additive.

  • Exhaust Gas Analysis : The engine's exhaust is passed through a series of analyzers to measure the concentrations of key pollutants, including:

    • Hydrocarbons (HC) : Measured using a Flame Ionization Detector (FID).

    • Carbon Monoxide (CO) and Carbon Dioxide (CO₂) : Measured using Non-dispersive Infrared (NDIR) analyzers.

    • Nitrogen Oxides (NOx) : Measured using a Chemiluminescence Detector (CLD).

    • Particulate Matter (PM) : Measured using a gravimetric method or a particle counter.

cluster_1 Engine Performance & Emissions Testing Fuel Blend Fuel Blend Test Engine Test Engine Fuel Blend->Test Engine Dynamometer Dynamometer Test Engine->Dynamometer Power/Torque Exhaust Gas Analyzers Exhaust Gas Analyzers Test Engine->Exhaust Gas Analyzers Exhaust Performance Data Performance Data Dynamometer->Performance Data Emissions Data Emissions Data Exhaust Gas Analyzers->Emissions Data

Engine Dynamometer and Emissions Analysis Workflow

Conclusion: A Promising but Unverified Candidate

Based on its highly branched molecular structure, this compound holds significant promise as a high-performance fuel additive. It is theoretically poised to offer excellent anti-knock properties, potentially leading to improvements in engine efficiency and power. Its nature as a pure hydrocarbon suggests a clean combustion profile with low particulate matter formation.

However, without direct experimental validation, these characteristics remain inferred. Rigorous testing according to standardized protocols is essential to quantify its actual performance and to fully understand its impact on engine emissions. Further research is warranted to synthesize and evaluate this compound, which could prove to be a valuable component in the formulation of next-generation, high-performance fuels. Researchers in the field are encouraged to pursue the experimental validation of these inferred properties to unlock the full potential of this and other novel, highly branched alkanes.

References

Comparative Analysis of Analytical Techniques for 3-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard analytical techniques for the characterization of 3-Ethyl-3,4-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar isomers and established analytical methodologies for alkanes to provide a robust framework for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development in its analytical validation.

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1][2]
IUPAC NameThis compoundPubChem[1]
CAS Number62212-28-6PubChem[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. It offers high resolution and definitive identification based on retention time and mass-to-charge ratio.

Predicted GC-MS Performance

Table 1: Comparison of Kovats Retention Indices for Related Compounds

CompoundKovats Retention Index (Standard Non-polar)Source
n-Dodecane1200NIST
3-Ethyl-3,4-dimethylhexane965PubChem[3]
This compoundEstimated: 1150-1180Predicted

Note: The retention index for this compound is an estimate based on its structure relative to known compounds.

Experimental Protocol: GC-MS

This protocol outlines a standard method for the analysis of this compound.

1. Sample Preparation:

  • Accurately prepare a 100 ppm stock solution by dissolving 10 mg of this compound in 100 mL of n-hexane (GC grade).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in n-hexane to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: 100% Dimethylpolysiloxane (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

3. Data Analysis:

  • The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Hexane prep1->prep2 prep3 Prepare Standards prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection analysis2->analysis3 data1 Identify by Spectrum analysis3->data1 data2 Integrate Peak Area data1->data2 data3 Quantify Concentration data2->data3

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of multiple, chemically similar alkyl groups and stereocenters. The presence of two chiral centers at C3 and C4 can lead to diastereotopic protons, resulting in more complex splitting patterns than simple n+1 rules would predict.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃)~14
C2 (CH₂)~23
C3 (C)~45
C4 (CH)~40
C5 (CH₂)~29
C6 (CH₂)~32
C7 (CH₂)~23
C8 (CH₃)~14
C3-ethyl (CH₂)~25
C3-ethyl (CH₃)~11
C3-methyl (CH₃)~20
C4-methyl (CH₃)~18

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol: NMR

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

2. NMR Spectrometer and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.5 s

    • Relaxation Delay: 2 s

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

NMR Analysis Logical Flow

NMR_Logic cluster_2d 2D NMR (if needed) start Acquire 1D NMR Spectra (¹H, ¹³C) process_spectra Process Spectra (FT, Phasing, Baseline Correction) start->process_spectra assign_signals Assign Signals (Chemical Shift, Integration, Multiplicity) process_spectra->assign_signals structure_confirm Confirm Structure of This compound assign_signals->structure_confirm cosy COSY (H-H Correlation) assign_signals->cosy Ambiguity? hsqc HSQC (C-H Correlation) cosy->hsqc hsqc->assign_signals

Logical workflow for structural elucidation using NMR.

Conclusion

The cross-validation of analytical results for this compound relies on the complementary nature of GC-MS and NMR spectroscopy. GC-MS provides robust separation and identification based on retention time and fragmentation patterns, making it ideal for purity assessment and quantification. NMR spectroscopy offers unparalleled insight into the precise molecular structure, which is essential for unambiguous confirmation. While experimental data for this specific isomer is scarce, the protocols and comparative data presented in this guide provide a comprehensive framework for its analytical characterization, ensuring data integrity and reproducibility for research and development applications.

References

A Comparative Guide to Mass Spectrometry Fragmentation of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of mass spectrometry (MS) fragmentation data for various C12 alkane isomers. Understanding the distinct fragmentation patterns of these isomers is crucial for accurate compound identification in complex mixtures, a common challenge in metabolomics, petroleum analysis, and drug impurity profiling. This document presents a detailed comparison of electron ionization (EI) mass spectra, standardized experimental protocols, and visual workflows to aid in the structural elucidation of these hydrocarbons.

Executive Summary

The mass spectra of C12 alkane isomers, while often complex, exhibit characteristic fragmentation patterns that allow for their differentiation. Straight-chain alkanes, such as n-dodecane, produce a regular series of fragment ions separated by 14 Da (CH2). In contrast, branched alkanes show preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations. This results in specific, high-intensity fragment ions that are diagnostic for the position of the methyl group(s). The molecular ion (M+) at m/z 170 is often weak or absent, particularly in highly branched isomers.

Comparison of MS Fragmentation Data

The following tables summarize the key fragment ions and their relative intensities for a selection of C12 alkane isomers, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 1: Prominent Fragment Ions (m/z) and Relative Intensities for Selected C12 Alkane Isomers

Isomer NameMolecular FormulaBase Peak (m/z)Other Significant Peaks (m/z) and Relative IntensitiesMolecular Ion (m/z 170) Relative Intensity
n-Dodecane[1][2][3][4][5]C12H264357 (85%), 71 (60%), 85 (40%), 41 (35%)~1%
2-Methylundecane[6][7][8][9]C12H264357 (90%), 71 (40%), 85 (25%), 113 (5%)Not observed
3-Methylundecane[10][11][12][13][14]C12H264357 (95%), 71 (65%), 85 (45%), 99 (10%)Not observed
4-Methylundecane[15][16][17][18][19]C12H265743 (90%), 71 (55%), 85 (35%), 127 (5%)Not observed
5-Methylundecane[20][21][22][23]C12H265743 (80%), 71 (60%), 85 (40%), 113 (8%)Not observed
2,2-Dimethyldecane[24][25][26]C12H265743 (50%), 71 (10%), 85 (5%), 155 (2%)Not observed
Hexyl-cyclohexane[27][28][29][30][31]C12H248355 (70%), 69 (50%), 41 (45%), 97 (20%)~10%

Experimental Protocols

The following is a typical experimental protocol for the analysis of C12 alkane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solutions: Prepare individual or mixed standards of C12 alkane isomers at a concentration of 10-100 µg/mL in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Sample Matrix: For complex samples, perform a liquid-liquid or solid-phase extraction to isolate the non-polar hydrocarbon fraction.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet.

    • Injection Volume: 1 µL

    • Inlet Temperature: 280 °C

    • Split Ratio: 20:1 (can be adjusted based on concentration)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: m/z 35-200

3. Data Acquisition and Analysis

  • Acquire data in full scan mode.

  • Identify peaks corresponding to C12 alkane isomers based on their retention times and mass spectra.

  • Compare the acquired mass spectra with reference spectra from the NIST library for confirmation.

Visualizing the Workflow and Fragmentation Logic

Experimental Workflow for C12 Alkane Isomer Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (10-100 µg/mL in Hexane) GC Gas Chromatography (Separation of Isomers) Standard->GC Extraction Sample Extraction (for complex matrices) Extraction->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution Acquisition Data Acquisition (Full Scan m/z 35-200) MS->Acquisition LibrarySearch NIST Library Comparison Acquisition->LibrarySearch Interpretation Fragmentation Pattern Analysis Acquisition->Interpretation fragmentation_logic cluster_parent Molecular Ion (m/z 170) cluster_ndodecane n-Dodecane Fragmentation cluster_branched Branched Alkane Fragmentation M_plus C12H26+• n_fragments Series of fragments (m/z 43, 57, 71, 85...) M_plus->n_fragments Sequential CH2 loss branched_fragments Preferential cleavage at branch point M_plus->branched_fragments Cleavage at substitution stable_carbocation Formation of stable secondary/tertiary carbocations branched_fragments->stable_carbocation diagnostic_peaks Characteristic high-intensity peaks stable_carbocation->diagnostic_peaks

References

A Comparative Analysis of 3-Ethyl-3,4-dimethyloctane and Other Dimethyloctane Isomers: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

The isomers included for comparison are 2,2-dimethyloctane, 3,3-dimethyloctane, and 4,4-dimethyloctane. These compounds, all sharing the same molecular formula (C10H22 for dimethyloctanes), exhibit distinct properties due to their varied branching structures. Understanding these differences is crucial for applications ranging from solvent formulation to their use as reference standards in analytical chemistry.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Ethyl-3,4-dimethyloctane and its selected isomers. It is important to note that the data for this compound are predicted values, included to provide a preliminary comparison.

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Refractive Index (at 20°C)
This compoundC12H26198.5 (Predicted)0.77 (Predicted)1.43 (Predicted)
2,2-DimethyloctaneC10H22154-155[1]0.721 (at 25°C)[1]1.4082[1]
3,3-DimethyloctaneC10H22161[2][3][4]0.734[3]1.413 - 1.4165[3][5]
4,4-DimethyloctaneC10H22161[6][7]0.74[6][7][8]1.41 - 1.415[6][7][8]

Note: Values for this compound are predicted and should be considered as estimates.

Structural and Property Trends

The degree and position of branching in alkanes significantly influence their physical properties. Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to their straight-chain counterparts. However, among branched isomers, the specifics of the branching can lead to more complex trends.

For instance, the predicted boiling point of this compound, a more highly branched C12 alkane, is expected to be lower than that of its linear isomer, n-dodecane (boiling point ~216 °C). When comparing the dimethyloctane isomers, the boiling points are relatively similar, though variations exist based on the position of the methyl groups which affects molecular packing and intermolecular interactions.

dot

G cluster_0 Structural Isomers Comparison start Select Isomers data_collection Gather Physicochemical Data (Boiling Point, Density, Refractive Index) start->data_collection exp_data Experimental Data (Dimethyloctanes) data_collection->exp_data pred_data Predicted Data (this compound) data_collection->pred_data comparison Tabulate and Compare Properties exp_data->comparison pred_data->comparison analysis Analyze Structure-Property Relationships comparison->analysis

Caption: Workflow for comparing the physicochemical properties of alkane isomers.

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized experimental protocols. The following are summaries of the relevant ASTM International standard test methods.

Boiling Point Determination

ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography: This method is suitable for determining the boiling point distribution of hydrocarbon solvents.[9] The sample is injected into a gas chromatograph, which separates the components by their boiling points.[9] A temperature program is used to elute the compounds, and the retention times are correlated with boiling points using a calibration mixture of known hydrocarbons.[9]

Density Measurement

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This standard outlines the procedure for determining the density of petroleum distillates and viscous oils using a digital density meter.[6] The method involves introducing the liquid sample into an oscillating U-tube.[10] The change in the oscillation frequency of the tube is directly related to the density of the sample.[10]

ASTM D1657 - Standard Test Method for Density or Relative Density of Light Hydrocarbons by Pressure Hydrometer: This method is used for determining the density of light hydrocarbons, including those with high vapor pressures.[11][12] A sample is brought to a specified temperature in a pressure hydrometer cylinder, and the density is read from a hydrometer immersed in the sample.[11][12]

Refractive Index Measurement

ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids: This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbons.[1][13][14][15][16] A few drops of the sample are placed on the prism of a refractometer, and the refractive index is read from the instrument's scale or digital display. The measurement is typically performed at a controlled temperature, often 20°C.[1][13][16]

dot

G cluster_isomers Isomer Structures cluster_properties Physicochemical Properties C12H26 This compound BP Boiling Point C12H26->BP Influences Density Density C12H26->Density Influences RI Refractive Index C12H26->RI Influences C10H22_1 2,2-Dimethyloctane C10H22_1->BP Influences C10H22_1->Density Influences C10H22_1->RI Influences C10H22_2 3,3-Dimethyloctane C10H22_2->BP Influences C10H22_2->Density Influences C10H22_2->RI Influences C10H22_3 4,4-Dimethyloctane C10H22_3->BP Influences C10H22_3->Density Influences C10H22_3->RI Influences

Caption: Relationship between molecular structure and key physicochemical properties.

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-3,4-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Ethyl-3,4-dimethyloctane, a flammable hydrocarbon, is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, drawing on safety data for structurally similar compounds. Adherence to these protocols is essential from the point of use through to final disposal.

I. Understanding the Hazards

  • Flammability: Classified as a flammable liquid, it poses a significant fire risk. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][2]

  • Health Hazards: May cause skin and serious eye irritation.[1] Inhalation of vapors may lead to respiratory irritation, drowsiness, or dizziness.[1][3] Aspiration into the lungs if swallowed can be fatal.[2]

  • Environmental Hazards: While some related compounds are not known to be hazardous to the environment, others are very toxic to aquatic life with long-lasting effects.[1][4] Therefore, it should not be released into the environment.[5]

II. Quantitative Data for Similar Alkanes

The following table summarizes key physical and chemical properties of structurally similar alkanes to provide a reference for this compound.

Property3,3-Dimethylhexane3-Ethyl-4-methylhexane2,7-Dimethyloctane
Molecular Formula C8H18C9H20C10H22
Molecular Weight 114.23 g/mol 128.25 g/mol 142.28 g/mol
Boiling Point 112 °C[4]140.1 °C[6]Not Available
Flash Point 7 °C[4]59.3 °C[6]Not Available
Density Not Available0.721 g/cm³[6]Not Available

III. Personal Protective Equipment (PPE) and Safe Handling

Before working with this compound, ensure the following PPE is worn and safety measures are in place:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3] Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat must be worn.[3]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[2][5] Use spark-proof tools and explosion-proof equipment.[5]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills (less than 100 mL) within a Fume Hood:

    • Alert personnel in the immediate area.[3]

    • Wear appropriate PPE.[3]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water, and ventilate the area thoroughly.[3]

  • Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.[3]

    • If it is safe to do so, turn off all ignition sources.[3]

    • Contain vapors by closing laboratory doors.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office or the local fire department.[3]

V. Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of it down the drain.[5]

Step 1: Waste Collection

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3][7] The container must be compatible with the chemical.

Step 2: Container Labeling and Storage

  • The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name, and associated hazards.[7]

  • Keep the container tightly sealed except when adding waste.[7]

  • Store the container in a cool, dry, well-ventilated area away from ignition sources, preferably in a designated flammable liquid storage cabinet.[3]

Step 3: Arranging for Disposal

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your organization's EHS office or a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of the chemical waste yourself.[6]

Step 4: Empty Container Disposal

  • If the original container is to be disposed of, it must be completely empty.[8]

  • For a non-acutely hazardous chemical like this, the container should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected as hazardous waste.[8]

  • After triple-rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it in the general trash or broken glass receptacle as appropriate.[8]

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Storage & Disposal cluster_3 Empty Container Handling A Waste Generated B Collect in Labeled Hazardous Waste Container A->B H Store Container in Flammable Cabinet B->H C Spill Occurs D Minor Spill (<100ml in hood) C->D Assess Spill Size E Major Spill (>100ml or outside hood) C->E Assess Spill Size F Absorb, Collect, Clean D->F G Evacuate & Call EHS/Fire Dept. E->G F->B I Container Full? H->I I->H No J Contact EHS for Pickup I->J Yes K Licensed Contractor Disposal J->K L Original Container Empty M Triple-Rinse (Collect Rinsate) L->M N Deface Label & Dispose as Non-Haz M->N

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.